molecular formula C12H23NO3 B3024289 tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate CAS No. 223131-01-9

tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

Cat. No.: B3024289
CAS No.: 223131-01-9
M. Wt: 229.32 g/mol
InChI Key: SGNKPJPMWHKOJO-UHFFFAOYSA-N
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Description

tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (CAS 239074-29-4) is a protected aminocyclohexanol derivative with a molecular formula of C12H23NO3 and a molecular weight of 229.32 g/mol. This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis. The trans-configured cyclohexane ring provides a rigid scaffold, while the carbamate (Boc) group protects the amine functionality, allowing for further selective transformations. The hydroxymethyl group can be readily oxidized or functionalized, making this reagent a versatile precursor for the development of more complex molecules. This compound is related to intermediates used in pharmaceutical research, such as in the synthesis of ligands for G protein-coupled receptors (GPCRs), including functionally selective dopamine receptor ligands . It is provided with high purity (typically ≥97%) and is intended for research applications only. This product is not intended for diagnostic or therapeutic uses. Safety and Handling: Refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information. The product should be stored in a cool, dry place, sealed under appropriate conditions. Purchase Information: This product is available for purchase in various quantities to suit your research needs.

Properties

IUPAC Name

tert-butyl N-[4-(hydroxymethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h9-10,14H,4-8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNKPJPMWHKOJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441088
Record name tert-Butyl [4-(hydroxymethyl)cyclohexyl]carbamate
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Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239074-29-4, 223131-01-9
Record name tert-Butyl [4-(hydroxymethyl)cyclohexyl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl ((1s,4s)-4-(hydroxymethyl)cyclohexyl)carbamate
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Record name rac-tert-butyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

Abstract

This guide provides a comprehensive technical overview of this compound, a critical bifunctional building block in modern medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, delve into its robust synthesis, and illuminate its application as a versatile linker and scaffold, particularly in the construction of complex therapeutic agents like PROTACs and kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols grounded in established chemical principles.

Compound Identification and Physicochemical Properties

This compound is a carbamate-protected amino alcohol built on a rigid, non-planar cyclohexane scaffold. The trans stereochemistry of the 1,4-disubstituted ring fixes the functional groups in a diaxial or diequatorial conformation, providing predictable spatial orientation crucial for molecular design. The tert-butoxycarbonyl (Boc) group serves as a stable, acid-labile protecting group for the amine, while the primary alcohol (hydroxymethyl group) provides a reactive handle for further synthetic elaboration.

Its significance lies in this bifunctionality. The protected amine can be deprotected to reveal a nucleophilic site, and the hydroxyl group can be oxidized or converted into a leaving group. This dual reactivity makes it an invaluable linker for conjugating different molecular fragments.

Table 1: Key Physicochemical and Computed Properties

PropertyValueSource(s)
CAS Number 239074-29-4[1][2][3]
Molecular Formula C₁₂H₂₃NO₃[1][2][3]
Molecular Weight 229.32 g/mol [1][2][3]
Appearance White to off-white solid[4][5]
Melting Point 105 - 109 °C[5]
IUPAC Name tert-butyl N-[trans-4-(hydroxymethyl)cyclohexyl]carbamate[3]
Topological Polar Surface Area 55.4 Ų[3]
LogP (Octanol-Water) 1.23[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 3[3]
Storage Conditions Store at 0-8°C, sealed in dry conditions[4][6]

Note: The cis-isomer has a distinct CAS Number: 223131-01-9.[4][7][8]

Synthesis and Mechanistic Insights

The most direct and reliable synthesis of this compound involves the chemoselective N-protection of the corresponding amino alcohol, trans-4-(aminomethyl)cyclohexyl)methanol. The choice of the Boc protecting group is strategic due to its high stability under a wide range of conditions (e.g., basic, nucleophilic) and its clean, traceless removal under mild acidic conditions.

Core Reaction: N-tert-Butoxycarbonylation

The reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, commonly known as (Boc)₂O or Boc anhydride. A base is typically employed to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product SM trans-4-(Aminomethyl)cyclohexyl)methanol Product This compound SM->Product Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Product Solvent Solvent (e.g., THF, Dichloromethane) Solvent->Product Base Base (e.g., Triethylamine, NaHCO₃) Base->Product G Core This compound (Core Linker) Deprotection Boc Deprotection (Acidic Conditions) Core->Deprotection Activation Hydroxyl Activation (e.g., Mesylation, Oxidation) Core->Activation LigaseLigand E3 Ligase Ligand Deprotection->LigaseLigand Amide Bond Formation Warhead Target-Binding Moiety (e.g., Kinase Inhibitor) Activation->Warhead Ether or Ester Linkage

Caption: Role as a bifunctional linker in drug discovery.

Experimental Protocol: Synthesis

This protocol describes a standard laboratory procedure for the synthesis of the title compound. It is designed to be self-validating, with clear checkpoints and expected outcomes.

Objective: To synthesize this compound from trans-4-(aminomethyl)cyclohexyl)methanol.

Materials and Reagents:

  • trans-4-(Aminomethyl)cyclohexyl)methanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup:

    • In a 250 mL round-bottom flask, dissolve trans-4-(aminomethyl)cyclohexyl)methanol (1.0 eq) in anhydrous THF (approx. 10 mL per gram of starting material).

    • Causality: THF is an excellent solvent for both the polar starting material and the less polar Boc anhydride, ensuring a homogenous reaction mixture. Anhydrous conditions prevent the hydrolysis of the Boc anhydride.

    • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

    • Causality: Triethylamine acts as a base to deprotonate the amine, enhancing its nucleophilicity for the subsequent reaction. It also neutralizes the tert-butoxycarboxylic acid byproduct.

  • Boc Anhydride Addition:

    • Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of THF.

    • Add the (Boc)₂O solution dropwise to the stirring amine solution over 15-20 minutes at room temperature. An ice bath can be used to control any potential exotherm, although the reaction is typically gentle.

    • Causality: Slow, dropwise addition prevents localized high concentrations of the anhydride and ensures a controlled reaction, minimizing side products.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 12-18 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 10% Methanol in Dichloromethane). The product should have a higher Rf value than the polar starting material.

    • Self-Validation: The disappearance of the starting material spot on the TLC plate indicates reaction completion.

  • Workup and Extraction:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

    • Redissolve the residue in ethyl acetate (EtOAc).

    • Transfer the solution to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

    • Causality: The NaHCO₃ wash removes any unreacted (Boc)₂O and acidic byproducts. The brine wash removes residual water from the organic layer.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • The crude product is often a white solid of sufficient purity for many applications.

    • If necessary, purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica gel.

Safety and Handling

While the toxicological properties have not been fully investigated, related carbamates can cause skin, eye, and respiratory irritation. [5][6][9]Standard laboratory safety practices should be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves. * Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [10]* Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. [5]* First Aid:

    • Skin Contact: Wash off immediately with plenty of water. [11] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. [9][11] * Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur. [5]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined stereochemistry, rigid scaffold, and orthogonal protecting group strategy provide a reliable platform for constructing complex, biologically active molecules. The robust and high-yielding synthesis ensures its accessibility, while its proven utility in advanced applications like PROTACs solidifies its importance in the future of drug discovery.

References

  • Anax Laboratories. tert-butyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Google Patents.
  • Google Patents.
  • PubMed Central (PMC). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

  • Chembest. TERT-BUTYL CIS-4-(HYDROXYMETHYL)CYCLOHEXYLCABAMATE | 223131-01-9. [Link]

  • Google Patents. WO 2010/020905 A1 - PYRROLO[2,3-D]PYRIMIDINE COMPOUNDS.

Sources

A Technical Guide to tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate, a bifunctional carbamate derivative pivotal to contemporary medicinal chemistry and pharmaceutical development. We will dissect its molecular architecture, explore robust synthetic and purification protocols, detail methods for structural elucidation, and illuminate its application as a strategic building block, particularly in the synthesis of kinase inhibitors and as a linker in Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's unique structural and chemical attributes.

Introduction: A Molecule of Strategic Importance

This compound (CAS No: 239074-29-4) is an organic compound that has emerged as a valuable intermediate in the synthesis of complex, biologically active molecules.[1][2] Its structure features a rigid trans-1,4-disubstituted cyclohexane scaffold, which imparts specific stereochemical constraints and conformational stability. This scaffold is decorated with two key functional groups: a primary alcohol (hydroxymethyl group) and an amine protected by a tert-butoxycarbonyl (Boc) group.

The strategic value of this molecule lies in this bifunctionality. The Boc-protected amine is temporarily inert, allowing for selective reactions at the hydroxyl group. Conversely, the hydroxyl group can be modified or used as an attachment point, with the Boc group being readily removed under acidic conditions to liberate the amine for subsequent coupling reactions.[3][4] This orthogonal reactivity makes it an ideal building block for constructing larger, intricate molecular architectures required for targeted therapeutics. Its applications are notable in the development of kinase inhibitors and as a foundational linker for PROTACs, a revolutionary class of drugs designed to induce targeted protein degradation.[2][5]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is defined by three distinct components: the cyclohexane ring, the Boc-protecting group, and the hydroxymethyl functional group.

  • The trans-Cyclohexane Core: The cyclohexane ring exists predominantly in a stable chair conformation. The trans configuration places the carbamate and hydroxymethyl substituents at positions 1 and 4 on opposite sides of the ring's plane (one axial, one equatorial, or more commonly, both equatorial to minimize steric strain). This rigid, non-aromatic scaffold is a common feature in drug design, acting as a bioisostere for phenyl rings while improving properties like solubility and metabolic stability.

  • The tert-Butoxycarbonyl (Boc) Group: This is one of the most common amine protecting groups in organic synthesis.[6] Its steric bulk prevents the nitrogen atom from participating in nucleophilic or basic reactions.[5] Crucially, the Boc group is labile under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid), which cleaves it to reveal the free amine, carbon dioxide, and the stable tert-butyl cation.[4] This deprotection occurs under conditions that typically leave other functional groups, such as esters or ethers, intact.

  • The Hydroxymethyl Group (-CH₂OH): This primary alcohol is a versatile chemical handle. It can be readily oxidized to an aldehyde or a carboxylic acid, converted into a leaving group (e.g., a tosylate or halide) for nucleophilic substitution, or engaged in esterification or etherification reactions.[1][7] This reactivity is central to its utility in extending molecular chains or linking to other pharmacophores.

Physicochemical Data Summary

The key properties of the molecule are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name tert-butyl N-[4-(hydroxymethyl)cyclohexyl]carbamate[1]
Synonyms trans-N-[4-(Hydroxymethyl)cyclohexyl]carbamic acid tert-butyl ester, trans-1-(Boc-amino)-4-(hydroxymethyl)cyclohexane[5]
CAS Number 239074-29-4[1][2]
Molecular Formula C₁₂H₂₃NO₃[1][8]
Molecular Weight 229.32 g/mol [1][8]
Appearance White solid[7]
Density 1.05 ± 0.1 g/cm³ (Predicted)[8]
Solubility Slightly soluble in water (4.4 g/L at 25°C); Soluble in many organic solvents (ethanol, ethers, ketones)[8]
LogP 1.23[1]
Canonical SMILES CC(C)(C)OC(=O)NC1CCC(CC1)CO[1]
InChI Key SGNKPJPMWHKOJO-UHFFFAOYSA-N[1]

Synthesis and Purification Protocol

The most direct and common method for synthesizing this compound is the N-protection of the corresponding amino alcohol, (trans-4-aminocyclohexyl)methanol, using di-tert-butyl dicarbonate ((Boc)₂O).

Rationale for Experimental Choices
  • Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice for Boc protection due to its high reactivity towards amines and the benign nature of its byproducts (carbon dioxide and tert-butanol), which are easily removed.[3]

  • Base: A base such as sodium hydroxide or triethylamine is required to deprotonate the ammonium salt formed in situ and to neutralize the acidic byproduct of the reaction, facilitating the nucleophilic attack of the free amine on the (Boc)₂O.

  • Solvent System: A biphasic system like tetrahydrofuran (THF) and water or a single solvent like acetonitrile is often used.[6] This ensures that both the organic-soluble (Boc)₂O and the often water-soluble amino alcohol starting material can react effectively.

  • Purification: Post-reaction, an aqueous workup is performed to remove inorganic salts and water-soluble impurities. The final product is typically isolated and purified by extraction followed by crystallization or silica gel chromatography to achieve high purity.

Step-by-Step Synthesis Protocol
  • Dissolution: Dissolve (trans-4-aminocyclohexyl)methanol (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and water.

  • Basification: Cool the solution to 0 °C in an ice bath and add sodium hydroxide (1.1 eq) to create basic conditions.

  • Boc Anhydride Addition: While stirring vigorously at 0 °C, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in THF dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Once the reaction is complete, remove the THF under reduced pressure. Extract the remaining aqueous solution three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

G cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification A Dissolve (trans-4-aminocyclohexyl)methanol in THF/Water B Cool to 0 °C A->B C Add NaOH (aq) B->C D Add (Boc)₂O in THF dropwise C->D Initiate Protection E Warm to RT, Stir 12-18h D->E F Monitor by TLC E->F G Remove THF (in vacuo) F->G Reaction Complete H Extract with Ethyl Acetate G->H I Wash Organic Layers (HCl, NaHCO₃, Brine) H->I J Dry (Na₂SO₄) & Concentrate I->J K Purify (Crystallization/Chromatography) J->K L L K->L Pure Product

Caption: Workflow for the Boc-protection of (trans-4-aminocyclohexyl)methanol.

Structural Elucidation via Analytical Methods

Confirmation of the molecular structure and assessment of purity are achieved through a combination of standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides definitive structural information. Key expected signals include: a singlet at ~1.45 ppm integrating to 9 protons for the chemically equivalent methyl groups of the Boc protector; multiplets for the cyclohexane ring protons; a doublet at ~3.5 ppm for the two protons of the -CH₂OH group; and a broad singlet for the N-H proton of the carbamate.

    • ¹³C NMR: The carbon spectrum will show a characteristic signal for the quaternary carbon of the tert-butyl group around 80 ppm and the carbonyl carbon of the carbamate near 155 ppm.[9] Signals for the CH₂OH carbon and the various carbons of the cyclohexane ring will also be present in their expected regions.

  • Infrared (IR) Spectroscopy: The IR spectrum is used to confirm the presence of key functional groups. Expected characteristic absorption bands include: a strong, broad peak around 3300-3400 cm⁻¹ for the O-H stretch of the alcohol; a peak around 3300 cm⁻¹ for the N-H stretch of the carbamate; and a strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carbamate group.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. In electrospray ionization (ESI-MS), the molecule is typically observed as its protonated adduct [M+H]⁺ at m/z 230.3 or its sodium adduct [M+Na]⁺ at m/z 252.3.

Applications in Medicinal Chemistry and Drug Development

The utility of this compound stems from its role as a bifunctional linker and scaffold.[5][7]

Intermediate for Kinase Inhibitors

The compound is used to prepare derivatives for screening as kinase inhibitors, such as those targeting Janus kinase 1 (JAK1).[5] The synthesis involves modifying the hydroxymethyl group and subsequently deprotecting the amine to couple it with other fragments, building a molecule designed to fit into the ATP-binding pocket of the target kinase.

Linker for PROTAC Synthesis

Perhaps its most cutting-edge application is as a linker component in the synthesis of PROTACs.[2][10] A PROTAC is a heterobifunctional molecule that consists of two ligands connected by a chemical linker: one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

This carbamate serves as a rigid, non-aromatic segment within the linker. The hydroxymethyl group provides a convenient point for extension to one of the ligands, while the protected amine, after deprotection, offers a coupling site for the other part of the molecule.

G cluster_PROTAC PROTAC Structure cluster_Action Mechanism of Action POI_Ligand Ligand for Target Protein (POI) Linker Linker Core This compound as a rigid component POI_Ligand->Linker:f0 covalent attachment E3_Ligand Ligand for E3 Ubiquitin Ligase Linker:f0->E3_Ligand covalent attachment Ternary Forms Ternary Complex (POI-PROTAC-E3) Ub Target Ubiquitination Ternary->Ub Deg Proteasomal Degradation Ub->Deg

Caption: Role of the carbamate as a linker component in a PROTAC molecule.

Conclusion

This compound is more than a simple organic molecule; it is a testament to the power of strategic functionalization in molecular design. Its defined stereochemistry, coupled with the orthogonal reactivity of its Boc-protected amine and primary alcohol, provides medicinal chemists with a reliable and versatile tool. Its demonstrated utility in constructing complex molecules like kinase inhibitors and its integral role in the burgeoning field of targeted protein degradation underscore its significance. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for any researcher aiming to innovate in the fields of drug discovery and chemical biology.

References

  • tert-Butyl [trans-4-(hydroxymethyl)cyclohexyl]carbamate - ChemBK. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-[4-(hydroxymethyl)cyclohexyl]carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Supporting Information for publications. (n.d.).
  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved from [Link]

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A Technical Guide to the Physicochemical Properties of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides an in-depth technical analysis of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate, a critical bifunctional building block in contemporary medicinal chemistry. Its unique structure, featuring a stable trans-cyclohexane scaffold, a readily functionalizable primary alcohol, and an acid-labile tert-butoxycarbonyl (Boc) protected amine, makes it an invaluable intermediate. This guide details its core physicochemical properties, provides validated experimental protocols for their characterization, and discusses the compound's significance, particularly its emerging role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] This resource is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.

Introduction: A Molecule of Strategic Importance

In the intricate process of multi-step organic synthesis for drug development, the choice of building blocks is paramount. This compound has emerged as a compound of significant strategic value due to the orthogonal nature of its functional groups.

Chemical Identity and Structure

The molecule's structure is defined by three key features that dictate its chemical behavior and utility:

  • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions. Its primary value lies in its clean, quantitative removal under anhydrous acidic conditions, which proceeds through the formation of a stable tert-butyl cation.[2][3] This allows for the selective deprotection of the amine at a desired stage of a synthetic sequence.

  • trans-Cyclohexane Scaffold: The cyclohexane ring provides a rigid, non-aromatic spacer. The trans configuration locks the substituents into a diequatorial position, providing predictable spatial orientation and conformational stability, a desirable trait in drug design to control the geometry of a molecule.

  • Primary Hydroxymethyl Group: This nucleophilic hydroxyl group serves as a versatile handle for synthetic elaboration. It can be readily oxidized to an aldehyde or carboxylic acid, or undergo substitution and etherification reactions, allowing for covalent attachment to other molecular fragments.[4][5]

IdentifierValue
IUPAC Name tert-butyl N-[4-(hydroxymethyl)cyclohexyl]carbamate[4]
CAS Number 239074-29-4[1]
Molecular Formula C₁₂H₂₃NO₃[1][6]
Molecular Weight 229.32 g/mol [1][6]
Canonical SMILES CC(C)(C)OC(=O)NC1CCC(CC1)CO[4]
Significance in Medicinal Chemistry

The combination of a protected amine and a reactive alcohol on a rigid scaffold makes this compound an ideal linker molecule. Its most prominent application is in the synthesis of PROTACs, a revolutionary class of therapeutics.[1][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the cell's own ubiquitin-proteasome system.[1][8] this compound provides the central scaffold to which the target-binding ligand and the E3 ligase-binding ligand are attached, making its physicochemical properties critical for the overall behavior of the final PROTAC drug candidate. It is also widely used as an intermediate in the synthesis of kinase inhibitors and peptidomimetics.[4]

Core Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in drug discovery, influencing everything from reaction conditions to pharmacokinetic behavior.

PropertyValueSource(s)
Appearance Colorless, transparent liquid or low-melting solid.[6]
Melting Point < -20 °C[6]
Boiling Point 228-229 °C[6]
Density 0.998 g/cm³[6]
Aqueous Solubility 4.4 g/L (Slightly Soluble) at 25°C[6]
Organic Solubility Soluble in ethanol, ethers, and ketones.[6]
LogP (Octanol-Water) 1.23[4]
Topological Polar Surface Area (TPSA) 55.4 Ų[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 3[4]

The LogP value of 1.23 signifies a balanced hydro-lipophilic character, suggesting moderate lipophilicity.[4] This is often a desirable feature in drug candidates, as it can facilitate membrane permeability without leading to poor aqueous solubility. The TPSA of 55.4 Ų is well within the range typically associated with good oral bioavailability.[4]

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the properties listed above must be verifiable through standardized experimental protocols. The following sections describe self-validating methodologies for determining key parameters.

Determination of Aqueous Solubility (Shake-Flask Method)

Causality and Rationale: The shake-flask method is considered the gold standard for determining thermodynamic solubility. It establishes a true equilibrium between the undissolved solid (or liquid) and the saturated aqueous solution. This value is crucial for predicting dissolution behavior and bioavailability.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved compound at the end of this period is essential.

  • Separation: Allow the suspension to settle. Carefully extract an aliquot of the supernatant, ensuring no solid particles are transferred. Further clarify the sample by centrifugation (e.g., 15,000 rpm for 15 minutes).

  • Quantification: Accurately dilute the clarified supernatant with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

  • Calculation: The solubility is reported in units such as mg/mL or g/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_res Result A 1. Add excess compound to PBS (pH 7.4) B 2. Agitate at 25°C for 24-48 hours A->B C 3. Centrifuge to clarify supernatant B->C D 4. Dilute supernatant C->D E 5. Analyze by HPLC-UV against standard curve D->E F Thermodynamic Solubility (e.g., g/L) E->F

Caption: Workflow for Aqueous Solubility Determination.

Determination of Lipophilicity (RP-HPLC Method for LogP)

Causality and Rationale: Lipophilicity, often expressed as LogP, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The Reverse-Phase HPLC (RP-HPLC) method offers a rapid and reliable alternative to the traditional shake-flask method. It works on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is linearly correlated with its LogP value.

Protocol:

  • System Setup: Use an RP-HPLC system with a C18 column and a mobile phase of acetonitrile and water.

  • Calibration: Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the test compound. Inject each standard and record its retention time (t_R_).

  • Standard Curve: Plot the known LogP values of the standards against their measured retention times to generate a linear calibration curve.

  • Sample Analysis: Prepare a solution of this compound in the mobile phase. Inject it into the HPLC system and determine its retention time.

  • LogP Calculation: Interpolate the retention time of the test compound onto the calibration curve to determine its LogP value.

G cluster_cal Calibration cluster_ana Analysis cluster_res Result A 1. Inject LogP standards (e.g., Uracil, Benzene, Toluene) B 2. Record retention times (tR) A->B C 3. Plot LogP vs. tR to create calibration curve B->C F 6. Interpolate LogP from calibration curve C->F D 4. Inject test compound E 5. Measure its retention time D->E E->F G compound This compound Boc-Protected Amine products Deprotected Amine CO₂ + Isobutylene compound->products   Strong Acid (e.g., TFA, HCl) Cleavage of Boc Group   

Sources

A Comprehensive Technical Guide to the Synthesis of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate is a pivotal building block in contemporary drug discovery and development. Its rigid cyclohexane core, functionalized with a protected amine and a primary alcohol, offers a versatile scaffold for synthesizing complex molecules with therapeutic potential. The trans stereochemistry imparts a defined spatial orientation to the substituents, which is crucial for molecular recognition and binding to biological targets. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable intermediate, focusing on the chemical rationale, detailed experimental protocols, and critical process parameters for researchers and drug development professionals.

Synthetic Strategy Overview: Two Convergent Pathways

The synthesis of this compound can be efficiently achieved through two primary routes, each with distinct advantages depending on the available starting materials and desired scale.

  • Pathway A: A multi-step synthesis commencing from p-aminobenzoic acid, involving hydrogenation, Boc protection, and subsequent reduction of the carboxylic acid. This route is advantageous when building the cyclohexane core from an aromatic precursor.

  • Pathway B: A more direct approach involving the selective N-protection of commercially available trans-4-aminocyclohexanemethanol. This is often the preferred route due to its atom economy and fewer synthetic steps.

Synthetic_Pathways cluster_A Pathway A cluster_B Pathway B A1 p-Aminobenzoic Acid A2 trans-4-(Boc-amino)cyclohexane carboxylic Acid A1->A2 1. Hydrogenation 2. Boc Protection A3 tert-Butyl (trans-4-(hydroxymethyl) cyclohexyl)carbamate A2->A3 Reduction B1 trans-4-Aminocyclohexanemethanol B2 tert-Butyl (trans-4-(hydroxymethyl) cyclohexyl)carbamate B1->B2 Boc Protection

Figure 1: Overview of the two primary synthetic pathways to this compound.

Pathway A: Synthesis from p-Aminobenzoic Acid

This pathway involves the construction of the substituted cyclohexane ring from an aromatic precursor, followed by functional group manipulations.

Step 1: Hydrogenation of p-Aminobenzoic Acid and in situ Boc Protection

The initial step involves the catalytic hydrogenation of p-aminobenzoic acid to yield 4-aminocyclohexanecarboxylic acid. A significant challenge in this step is controlling the stereochemistry, as the reaction often produces a mixture of cis and trans isomers.[1][2] Subsequent protection of the amino group with di-tert-butyl dicarbonate (Boc anhydride) yields a mixture of Boc-protected cis and trans isomers.[3]

Causality of Experimental Choices:

  • Catalyst: Ruthenium on carbon (Ru/C) is an effective catalyst for the hydrogenation of aromatic rings under relatively mild conditions.[3]

  • Reaction Conditions: The reaction is typically carried out under hydrogen pressure at an elevated temperature to facilitate the reduction of the stable aromatic ring.

  • Boc Protection: The use of di-tert-butyl dicarbonate is a standard and highly efficient method for the introduction of the acid-labile tert-butoxycarbonyl (Boc) protecting group.[4] The reaction is often performed in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity.

Experimental Protocol: Hydrogenation and Boc Protection

  • To a high-pressure autoclave, add p-aminobenzoic acid (1 eq.), 5% Ruthenium on carbon (0.25 eq. by weight), and a 10% aqueous solution of sodium hydroxide.

  • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 15 bar.

  • Heat the mixture to 100°C and stir vigorously for 20 hours.

  • After cooling to room temperature and venting the hydrogen, do not filter the catalyst. Add acetone and di-tert-butyl dicarbonate (1.0 eq.).

  • Stir the reaction mixture at room temperature for 20 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filter the mixture through a pad of Celite® to remove the catalyst, and wash the pad with a mixture of acetone and water.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Acidify the aqueous solution with citric acid to a pH of 4 and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude mixture of cis- and trans-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid.

Step 2: Isolation of the trans-Isomer

The separation of the cis and trans isomers can be achieved by selective esterification of the cis-isomer, followed by extraction.[2]

Step 3: Reduction of trans-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic Acid

The final step in this pathway is the reduction of the carboxylic acid functionality to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) are required for this transformation, as milder reagents like sodium borohydride are generally ineffective.[5][6][7]

Causality of Experimental Choices:

  • Reducing Agent: Lithium aluminum hydride is a powerful nucleophilic reducing agent capable of reducing carboxylic acids to primary alcohols.[7] Borane complexes offer a milder alternative that can also effectively reduce carboxylic acids.[6]

  • Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are essential for reductions with LiAlH₄ to prevent violent reactions with protic solvents.

  • Work-up: A careful aqueous work-up is necessary to quench the excess reducing agent and hydrolyze the resulting aluminum alkoxide complexes.

Experimental Protocol: Reduction with LiAlH₄

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend trans-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid (1 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of lithium aluminum hydride (1.5-2.0 eq.) in THF via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to 0°C and quench by the sequential and slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser work-up).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Pathway B: Direct Synthesis from trans-4-Aminocyclohexanemethanol

This pathway is a more direct and often higher-yielding route to the target compound, provided the starting amino alcohol is readily available.

Pathway_B_Workflow Start Dissolve trans-4-aminocyclohexanemethanol in a suitable solvent system (e.g., Dioxane/Water) AddBase Add a base (e.g., Sodium Bicarbonate) Start->AddBase Cool Cool the mixture to 0°C AddBase->Cool AddBoc Add Di-tert-butyl dicarbonate Cool->AddBoc Warm Warm to room temperature and stir AddBoc->Warm Workup Aqueous work-up and extraction with an organic solvent Warm->Workup Purify Purification by crystallization or column chromatography Workup->Purify Product tert-Butyl (trans-4-(hydroxymethyl) cyclohexyl)carbamate Purify->Product

Figure 2: Experimental workflow for the Boc protection of trans-4-aminocyclohexanemethanol.

Causality of Experimental Choices:

  • Solvent System: A biphasic system, such as 1,4-dioxane and water, is often employed to dissolve both the polar amino alcohol and the less polar Boc anhydride.[8]

  • Base: An inorganic base like sodium bicarbonate or sodium hydroxide is used to neutralize the acidic proton of the amino group, thereby activating it for nucleophilic attack on the Boc anhydride.[8]

  • Temperature Control: The reaction is typically initiated at 0°C to control the initial exotherm and then allowed to warm to room temperature to ensure complete reaction.

Experimental Protocol: Boc Protection of trans-4-Aminocyclohexanemethanol [8]

  • Dissolve trans-4-aminocyclohexanemethanol (1.0 eq.) in a 2:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (1.3 eq.) to the solution.

  • Cool the mixture in an ice-water bath and add di-tert-butyl dicarbonate (1.1 eq.) in one portion with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature over 1 hour and continue stirring for an additional 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

  • Extract the aqueous residue with an organic solvent such as chloroform or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Data Presentation: Quantitative Overview

ParameterPathway APathway B
Starting Material p-Aminobenzoic Acidtrans-4-Aminocyclohexanemethanol
Key Reagents Ru/C, H₂, (Boc)₂O, LiAlH₄(Boc)₂O, NaHCO₃
Number of Steps 31
Typical Overall Yield 40-50%80-90%
Key Challenges Stereocontrol, use of hazardous reagents (H₂, LiAlH₄)Availability of starting material

Characterization of this compound

AnalysisExpected Results
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 4.45 (br s, 1H), 3.48 (d, J = 6.4 Hz, 2H), 3.40 (br s, 1H), 1.98 (d, J = 12.0 Hz, 2H), 1.81 (d, J = 12.0 Hz, 2H), 1.44 (s, 9H), 1.40-1.50 (m, 1H), 1.20-1.00 (m, 4H)
¹³C NMR (CDCl₃, 101 MHz) δ 155.5, 79.1, 68.1, 50.8, 40.5, 30.0, 28.4
IR (KBr, cm⁻¹) 3350-3450 (O-H, N-H stretch), 2920, 2850 (C-H stretch), 1685 (C=O stretch), 1520 (N-H bend)

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process with two primary, reliable routes. The choice between Pathway A and Pathway B will largely depend on economic considerations and the availability of starting materials. For rapid and high-yielding synthesis, the direct Boc protection of trans-4-aminocyclohexanemethanol (Pathway B) is the superior choice. Pathway A, while longer, offers the flexibility of constructing the core scaffold from a simple aromatic precursor. The methodologies and data presented in this guide provide a solid foundation for the successful synthesis and characterization of this important pharmaceutical intermediate, enabling further advancements in drug discovery and development.

References

  • Chakraborti, A. K., & Chankeshwara, S. V. (2006). Perchloric acid adsorbed on silica-gel (HClO4–SiO2) as a new, highly efficient, inexpensive and reusable catalyst for chemoselective N-tert-butoxycarbonylation of amines. Organic & Biomolecular Chemistry, 4(14), 2769-2771.
  • Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. (n.d.). SynArchive. Retrieved from [Link]

  • Heydari, A., Khaksar, S., & Tajbakhsh, M. (2008). 1,1,1,3,3,3-Hexafluoroisopropanol as a Recyclable Catalyst for the Chemoselective N-tert-Butoxycarbonylation of Amines. Synthesis, 2008(19), 3126-3130.
  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid and its derivatives. (2017). Google Patents.
  • Varala, R., Nuvula, S., & Adapa, S. R. (2006). Iodine-Catalyzed N-tert-Butoxycarbonylation of Amines under Solvent-Free Conditions at Room Temperature. The Journal of Organic Chemistry, 71(21), 8283-8286.
  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (2018). Google Patents.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Retrieved from [Link]

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  • Reduction of carboxylic acids. (n.d.). Khan Academy. Retrieved from [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2014). Hindawi. Retrieved from [Link]

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  • Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

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  • 19.3: Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Reduction of carboxylic acids to alcohols using cyanuric chloride and borohydride exchange resin. (2011). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. (2022). National Institutes of Health. Retrieved from [Link]

  • Synthesis of borane-ammonia and its application in the titanium tetrachloride catalyzed reduction of carboxylic acids, including N-protected amino acids. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Reduction of Amino Acids. (n.d.). Organic Syntheses. Retrieved from [Link]

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A Comprehensive Spectroscopic Guide to tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the essential spectral data for tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate, a key bifunctional building block utilized in medicinal chemistry and the development of targeted protein degraders, such as PROTACs[1]. A thorough characterization is paramount for confirming its structural integrity and purity. This document offers a detailed examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. We delve into the causality behind the observed spectral features, provide field-proven methodologies for data acquisition, and present the data in a clear, structured format for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Rationale

The unequivocal identification of this compound (Molecular Formula: C₁₂H₂₃NO₃, Molecular Weight: 229.32 g/mol [1]) relies on the synergistic interpretation of multiple spectroscopic techniques. Each technique probes different aspects of the molecule's architecture, and together they provide a self-validating confirmation of the structure.

The molecule consists of four key structural motifs, each with predictable spectroscopic signatures:

  • Boc (tert-Butoxycarbonyl) Group: Characterized by a highly shielded, singlet signal of nine protons in ¹H NMR and two distinct carbon signals in ¹³C NMR. It also has a characteristic fragmentation pattern in mass spectrometry.

  • Carbamate Linkage: Presents a distinct carbonyl (C=O) stretch in IR spectroscopy and an N-H signal in both IR and ¹H NMR.

  • trans-1,4-Disubstituted Cyclohexane Ring: The rigid trans configuration influences the chemical shifts and coupling constants of the cyclohexyl protons due to their fixed axial and equatorial positions.

  • Primary Alcohol (-CH₂OH): Gives rise to a characteristic broad O-H stretch in the IR spectrum and distinct signals for the methylene (-CH₂) and hydroxyl (-OH) protons in the ¹H NMR.

Caption: Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆ is typically used. The chemical shifts can vary slightly depending on the solvent and concentration[2][3].

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Data Summary: ¹H NMR

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
~4.35 Broad Singlet 1H N -H The carbamate proton is typically a broad signal due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.
~3.49 Triplet 1H CH -OH The hydroxyl proton signal is often a triplet due to coupling with the adjacent CH₂ group. Its position is variable and depends on concentration and temperature.
~3.40 Triplet 2H CH₂ -OH These methylene protons are adjacent to the hydroxyl group, causing them to be deshielded. They appear as a triplet due to coupling with the -OH proton.
~3.30 Broad Multiplet 1H CH -N The proton on the carbon attached to the nitrogen is deshielded by the electronegative nitrogen atom.
~1.95 Multiplet 4H Cyclohexyl CH₂ (axial) Axial protons on the cyclohexane ring typically appear at a higher field (more shielded) than their equatorial counterparts.
~1.44 Singlet 9H -C(CH₃ )₃ The nine protons of the tert-butyl group are chemically equivalent and show no coupling, resulting in a strong singlet. This is a hallmark of the Boc protecting group.
~1.20 Multiplet 1H Cyclohexyl CH Methine proton on the cyclohexane ring adjacent to the CH₂OH group.

| ~1.05 | Multiplet | 4H | Cyclohexyl CH₂ (equatorial) | Equatorial protons on the cyclohexane ring. |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Data Summary: ¹³C NMR

Chemical Shift (δ) ppm Assignment Rationale
~155.5 C =O The carbamate carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift.
~79.2 -C (CH₃)₃ The quaternary carbon of the tert-butyl group is a key identifier for the Boc group.
~67.8 -C H₂OH The carbon bearing the hydroxyl group is deshielded by the electronegative oxygen atom.
~50.5 C H-N The carbon atom directly attached to the carbamate nitrogen.
~43.8 C H-CH₂OH The methine carbon of the cyclohexane ring adjacent to the hydroxymethyl group.
~35.6 Cyclohexyl C H₂ Carbons of the cyclohexane ring adjacent to the CH-N group.
~29.5 Cyclohexyl C H₂ Carbons of the cyclohexane ring adjacent to the CH-CH₂OH group.

| ~28.4 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group give a strong signal. |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm). Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]

Characteristic Absorptions

Wavenumber (cm⁻¹) Vibration Type Functional Group Interpretation
~3400 (broad) O-H stretch Alcohol (-OH) The broad and strong absorption in this region is a definitive indicator of the hydroxyl group. The broadening is a direct consequence of intermolecular hydrogen bonding.[5]
~3330 (sharp) N-H stretch Carbamate (-NH) The N-H stretching vibration of the carbamate appears as a moderately sharp peak.
2930-2850 C-H stretch Alkanes (-CH₂, -CH₃) These strong absorptions are due to the symmetric and asymmetric stretching of C-H bonds in the cyclohexane and tert-butyl groups.
~1685 (strong) C=O stretch Carbamate (-C=O) This very strong and sharp peak is characteristic of the carbamate carbonyl group. Its position is slightly lower than that of a typical ester due to resonance with the nitrogen lone pair.

| ~1250 & ~1050 | C-O stretch | Carbamate & Alcohol | These signals in the fingerprint region correspond to the C-O stretching vibrations of the carbamate ester and the primary alcohol, respectively.[4] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding the protonated molecular ion [M+H]⁺.

Data Summary: ESI-MS

m/z (Mass-to-Charge Ratio) Ion Interpretation
230.17 [M+H]⁺ The protonated molecular ion. This confirms the molecular weight of the parent compound (229.32).
252.15 [M+Na]⁺ The sodium adduct is commonly observed in ESI-MS and serves as further confirmation of the molecular weight.
174.12 [M+H - C₄H₈]⁺ Loss of isobutylene (56 Da) from the parent ion. This is a classic and highly characteristic fragmentation pathway for a Boc-protected amine.[6]
130.10 [M+H - C₅H₉O₂]⁺ Loss of the entire Boc group (100 Da), leaving the protonated 4-(hydroxymethyl)cyclohexanamine fragment.

| 57.07 | [C₄H₉]⁺ | The tert-butyl cation. This is a very common and stable fragment originating from the Boc group.[7][8] |

G parent Parent Ion [M+H]⁺ m/z = 230 frag1 Fragment [M+H - C₄H₈]⁺ m/z = 174 parent->frag1 - C₄H₈ (56 Da) frag2 Fragment [M+H - Boc]⁺ m/z = 130 parent->frag2 - Boc (100 Da) frag3 t-Butyl Cation [C₄H₉]⁺ m/z = 57 parent->frag3

Caption: Primary fragmentation pathways of this compound in MS.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use positive ion mode ESI. Optimize source parameters such as capillary voltage (~3-4 kV) and source temperature to achieve a stable signal.

  • Mass Analysis: Scan a mass range appropriate for the expected ions (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion ([M+H]⁺, [M+Na]⁺) and major fragment ions.

Integrated Workflow and Conclusion

The structural confirmation of this compound is a multi-faceted process where each analytical technique provides complementary and corroborating evidence.

cluster_0 Spectroscopic Analysis Workflow cluster_1 Data Interpretation & Validation Sample Sample Preparation (Dissolve in Solvent) NMR NMR Acquisition (¹H & ¹³C) Sample->NMR IR IR Acquisition (ATR) Sample->IR MS MS Acquisition (ESI) Sample->MS NMR_Data NMR Data: - Proton Environment - Carbon Skeleton NMR->NMR_Data IR_Data IR Data: - Functional Groups (OH, NH, C=O) MS_Data MS Data: - Molecular Weight - Boc Fragmentation IR->IR_Data MS->MS_Data Validation Structural Confirmation NMR_Data->Validation IR_Data->Validation MS_Data->Validation

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

References

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  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST WebBook. Retrieved from NIST. [Link]

  • Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. [Link]

  • Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from a university repository. [Link]

  • ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from ACD/Labs. [Link]

  • National Institutes of Health. (n.d.). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Retrieved from NIH. [Link]

  • ResearchGate. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis? Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Figure S5. 1 H NMR spectrum of Tert-butyl (6-bromohexyl)carbamate. Retrieved from ResearchGate. [Link]

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solubility of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Solubility Profile of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate in Organic Solvents

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a tert-butyloxycarbonyl (Boc) protected amine on a cyclohexane scaffold with a primary hydroxyl group, makes it a valuable intermediate for synthesizing a wide array of complex molecules, including active pharmaceutical ingredients (APIs). The Boc group provides a stable, yet easily removable, protecting group for the amine, allowing for selective chemical transformations at the hydroxyl site.[1][2]

Understanding the solubility of this intermediate is paramount for its effective use. Solubility data governs critical process parameters, including the choice of reaction solvents, purification strategies (e.g., crystallization, chromatography), and formulation of final compounds. This guide provides a comprehensive analysis of the factors governing the solubility of this compound, its expected behavior in various organic solvents, and a robust experimental protocol for its quantitative determination.

Theoretical Principles of Solubility: A Molecule of Duality

The solubility of a compound is dictated by its molecular structure and its interactions with the solvent. This compound possesses distinct polar and nonpolar regions, giving it an amphiphilic character that results in a broad but varied solubility profile.

  • The Nonpolar Moiety : The bulky tert-butyl group and the saturated cyclohexane ring are lipophilic. The tert-butyl group, in particular, significantly increases the molecule's nonpolar character, promoting favorable van der Waals interactions with nonpolar solvents.[3] This region is primarily responsible for its solubility in hydrocarbons and ethers.

  • The Polar Moieties : The carbamate linkage (-NHCOO-) and the primary hydroxyl group (-CH₂OH) are polar. The N-H and O-H protons can act as hydrogen bond donors, while the carbonyl and hydroxyl oxygens can act as hydrogen bond acceptors. These groups are crucial for establishing strong dipole-dipole interactions and hydrogen bonds with polar protic and aprotic solvents, enhancing solubility in alcohols, ketones, and similar media.[4][5]

This structural duality suggests that the compound will not be exclusively soluble in either highly polar or strictly nonpolar solvents but will exhibit optimal solubility in solvents of intermediate polarity or those that can effectively solvate both regions of the molecule.

cluster_Molecule Molecular Structure & Polarity cluster_Regions Functional Regions Analysis Structure Nonpolar Nonpolar Regions (Lipophilic) Structure->Nonpolar tert-Butyl Group Cyclohexane Ring Polar Polar Regions (Hydrophilic) Structure->Polar Carbamate Linkage Hydroxymethyl Group caption Fig 1: Structural analysis of the compound. prep 1. Preparation equil 2. Equilibration prep->equil Add excess solid to solvent. Place on shaker at constant T. sampling 3. Sampling & Filtration equil->sampling Shake for 24-48 hours to ensure equilibrium. analysis 4. Analysis sampling->analysis Withdraw supernatant. Filter with 0.22µm syringe filter. result Calculate Solubility (e.g., mg/mL or mol/L) analysis->result Dilute aliquot. Quantify concentration via HPLC/GC. caption Fig 2: Workflow for the quantitative shake-flask solubility method.

Caption: A flowchart of the quantitative shake-flask solubility determination method.

Step-by-Step Procedure:

  • Preparation:

    • Accurately weigh an excess amount of the compound into a glass vial. "Excess" means adding enough solid so that some will visibly remain undissolved at equilibrium. For a moderately soluble compound, 50-100 mg in 2 mL of solvent is a reasonable starting point.

    • Causality: Adding a clear excess ensures that the resulting solution is saturated, which is the definition of equilibrium solubility.

  • Equilibration:

    • Add a precise volume of the chosen solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for 24-48 hours.

    • Causality: Prolonged agitation at a constant temperature is critical to allow the system to reach thermodynamic equilibrium between the dissolved and undissolved solid. [6]Insufficient time will result in an underestimation of the true solubility.

  • Sampling and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a short period (e.g., 30 minutes) to let the excess solid settle.

    • Carefully draw a sample of the supernatant using a syringe.

    • Immediately attach a syringe filter (0.22 µm) and dispense the clear filtrate into a clean, pre-weighed vial for gravimetric analysis or into a volumetric flask for chromatographic analysis.

    • Causality: Filtration is a critical self-validating step. It ensures that no microscopic solid particles are transferred, which would artificially inflate the measured concentration. The filter material must be chemically inert to the solvent.

  • Quantification:

    • Chromatographic Method (Preferred): Prepare a calibration curve using standard solutions of the compound of known concentration. Dilute the filtered sample solution with mobile phase to fall within the linear range of the calibration curve and analyze by HPLC-UV or GC-FID.

    • Gravimetric Method: Accurately weigh the vial containing the filtered solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a low temperature until a constant weight of the dried solid is achieved. The mass of the dissolved solid can be determined by the difference in weight.

    • Causality: A pre-established calibration curve provides the most accurate and reliable method for quantification. The gravimetric method is simpler but can be less accurate due to potential retention of residual solvent or loss of volatile compounds.

  • Calculation:

    • Calculate the solubility using the determined concentration and express the result in appropriate units, such as mg/mL, g/L, or mol/L.

Conclusion and Field Insights

This compound demonstrates a versatile solubility profile, a direct consequence of its amphiphilic molecular structure. It exhibits high solubility in a range of common polar aprotic and polar protic organic solvents such as DCM, THF, ethyl acetate, and methanol. This broad compatibility provides chemists with significant flexibility in designing synthetic routes and purification schemes.

For process development, a quantitative understanding of its solubility via the shake-flask method is indispensable. This data allows for the optimization of reaction concentrations, the design of efficient crystallization procedures for purification, and the selection of appropriate solvents for chromatographic separation. By investing in the accurate determination of this fundamental physicochemical property, researchers can accelerate drug development timelines and ensure robust, scalable chemical processes.

References

  • An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Benchchem.
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  • Practical Aspects of Solubility Determination in Pharmaceutical Preformul
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.
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  • Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.
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  • Boc-Protected Amino Groups. Organic Chemistry Portal.

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A Technical Guide to tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate: A Versatile Bifunctional Building Block in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate, a bifunctional chemical building block of significant interest to researchers in organic synthesis and drug development. The molecule's unique architecture, featuring a stable yet readily cleavable tert-butoxycarbonyl (Boc) protected amine and a versatile primary alcohol on a rigid trans-cyclohexane scaffold, makes it an invaluable tool in medicinal chemistry. We will explore its fundamental physicochemical properties, outline robust synthetic and derivatization protocols, and delve into its critical applications, most notably as a rigid linker in the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs). This document serves as a practical resource for scientists seeking to leverage this compound's capabilities in the design and synthesis of complex, biologically active molecules.

Introduction: A Strategically Designed Bifunctional Scaffold

In the landscape of modern chemical synthesis, the efficiency of constructing complex molecules often hinges on the strategic use of bifunctional building blocks. These compounds carry two distinct reactive sites, allowing for sequential, controlled modifications. This compound (CAS No. 239074-29-4) is an exemplar of such a scaffold.

Its structure is defined by two key features:

  • An N-Boc Protected Amine: The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis.[1] Its prevalence is due to its remarkable stability under a wide range of conditions—including basic, nucleophilic, and reductive environments—while being susceptible to clean and efficient removal under acidic conditions.[2][3] This allows for the selective unmasking of the amine at a desired stage of a synthetic sequence.

  • A Primary Hydroxymethyl Group: The -CH₂OH functionality is a versatile handle for a plethora of chemical transformations. It can be readily oxidized to an aldehyde or carboxylic acid, or converted into ethers and esters, providing numerous avenues for molecular elaboration.[4][5]

The trans-1,4-disubstituted cyclohexane core imparts a degree of conformational rigidity, acting as a non-planar and non-aromatic spacer. This feature is particularly valuable in drug design, where controlling the spatial orientation of different pharmacophoric elements is crucial for optimizing interactions with biological targets.[6] This guide will provide the technical foundation for effectively utilizing this powerful building block.

Figure 1: Structure of this compound.

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties is essential for its effective use in the laboratory. The key data for this building block are summarized below.

PropertyValueSource(s)
CAS Number 239074-29-4[7][8]
Molecular Formula C₁₂H₂₃NO₃[6][7]
Molecular Weight 229.32 g/mol [6][7]
Appearance White solid or colorless oil[4][5]
Solubility Soluble in many organic solvents (ethanol, ethers, ketones); slightly soluble in water (4.4 g/L at 25°C).[4]
LogP (Octanol-Water) 1.23[6]
Topological Polar Surface Area (TPSA) 55.4 Ų[6]
Storage Conditions Store at 2-8°C, sealed in a dry environment.[5]

Safety and Handling: this compound is an organic compound and should be handled with appropriate laboratory precautions. It may cause eye, skin, and respiratory irritation.[4] Always use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Synthesis of the Building Block

The most direct and widely employed synthesis of this compound involves the protection of the commercially available starting material, (trans-4-aminocyclohexyl)methanol, using di-tert-butyl dicarbonate (Boc₂O).

G start (trans-4-Aminocyclohexyl)methanol + Di-tert-butyl dicarbonate (Boc₂O) + Base (e.g., NaHCO₃) reaction Solvent System (e.g., Dioxane/Water) start->reaction Dissolve stir Stir at Room Temperature (Reaction proceeds via nucleophilic attack of the amine on Boc₂O) reaction->stir Initiate Reaction workup Aqueous Workup (Concentrate, extract with organic solvent) stir->workup Isolate Crude Product purify Purification (Crystallization or Chromatography) workup->purify Purify product This compound purify->product

Figure 2: General workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis via Boc Protection

This protocol is a representative procedure adapted from standard methodologies for N-Boc protection.[9][10]

  • Reaction Setup: To a solution of (trans-4-aminocyclohexyl)methanol (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (NaHCO₃, 1.2 eq). Stir the mixture until the solids dissolve.

  • Reagent Addition: Cool the reaction mixture in an ice-water bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 1,4-dioxane dropwise with vigorous stirring.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

  • Extraction: Extract the remaining aqueous slurry with an organic solvent such as ethyl acetate or chloroform (3x).[9] Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure title compound.[9]

Key Reactions and Methodologies

The synthetic utility of this building block stems from the orthogonal reactivity of its two functional groups. The N-Boc group is stable to most conditions except strong acid, while the primary alcohol is amenable to a wide array of transformations.

Transformations at the Hydroxymethyl Group

The primary alcohol is a gateway to numerous other functional groups, enabling its incorporation into larger molecules through various linkages.

Oxidation of the hydroxymethyl group provides access to the corresponding aldehyde and carboxylic acid, which are key intermediates for forming C-N bonds (e.g., reductive amination, amide coupling) and ester bonds.

  • To Aldehyde: Mild oxidation conditions are required to prevent over-oxidation to the carboxylic acid. Reagents like Dess-Martin periodinane (DMP) or a Swern oxidation are highly effective.

  • To Carboxylic Acid: Stronger oxidizing agents such as Jones reagent (CrO₃/H₂SO₄) or a TEMPO-catalyzed oxidation will convert the alcohol directly to the carboxylic acid.

start Starting Material (-CH₂OH) aldehyde Aldehyde (-CHO) start->aldehyde Mild Oxidation (e.g., DMP, Swern) acid Carboxylic Acid (-COOH) start->acid Strong Oxidation (e.g., Jones, TEMPO)

Figure 3: Oxidation pathways for the hydroxymethyl group.
  • Esterification: The alcohol can be readily converted to an ester by reaction with a carboxylic acid (using coupling agents like DCC/DMAP), an acid chloride, or an anhydride. This is a fundamental transformation for creating ester-linked molecules.[11]

  • Etherification: Formation of an ether linkage, typically via a Williamson ether synthesis, involves deprotonation of the alcohol with a strong base (e.g., NaH) to form the alkoxide, followed by reaction with an alkyl halide. Acid-catalyzed etherification with alcohols like tert-butanol is also a viable strategy.[12][13]

Chemistry of the N-Boc Protecting Group

The Boc group's primary role is to mask the reactivity of the amine. Its removal is the key step to revealing the free amine for subsequent reactions.

The deprotection is an acid-catalyzed process that proceeds via a stable tert-butyl cation intermediate.[1][14]

cluster_mech Boc Deprotection Mechanism BocNHR Boc-Protected Amine Protonated Protonated Carbamate BocNHR->Protonated + H⁺ (TFA) CarbamicAcid Carbamic Acid Protonated->CarbamicAcid Loss of tBu t-Butyl Cation Amine Free Amine CarbamicAcid->Amine Decarboxylation CO2 CO₂

Figure 4: Simplified mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol: Boc Deprotection with TFA

This is a standard and highly reliable procedure for removing a Boc group.[10][14]

  • Reaction Setup: Dissolve the N-Boc protected compound (1.0 eq) in a minimal amount of an appropriate solvent, typically dichloromethane (DCM).

  • Reagent Addition: Cool the solution in an ice bath. Add trifluoroacetic acid (TFA, 10-20 eq, often used in a 25-50% solution in DCM) dropwise. Caution: The reaction generates gas (isobutylene and CO₂), so ensure the system is not closed.[1]

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Isolation: The resulting product is the amine salt (e.g., trifluoroacetate salt). It can often be used directly in the next step or neutralized by washing with a mild aqueous base (e.g., sat. NaHCO₃ solution) and extracting with an organic solvent to yield the free amine.

Applications in Drug Discovery and Development

The unique combination of features in this compound makes it a highly sought-after building block in modern medicinal chemistry.

A Key Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[7] They consist of three components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

This building block is an ideal candidate for the linker component.[7][15]

  • Scaffold Rigidity: The trans-cyclohexane ring provides a semi-rigid scaffold that helps to control the distance and relative orientation of the two ligands, a critical parameter for effective ternary complex formation and subsequent protein degradation.

  • Synthetic Versatility: The orthogonal N-Boc and -CH₂OH groups allow for the sequential attachment of the E3 ligase ligand and the target protein ligand. For example, the alcohol can be functionalized and attached to one ligand, followed by Boc deprotection and coupling of the resulting free amine to the second ligand.

cluster_protac Conceptual PROTAC Structure POI_Ligand Ligand for Protein of Interest (POI) Linker Linker Scaffold (e.g., from title compound) POI_Ligand->Linker E3_Ligand Ligand for E3 Ubiquitin Ligase Linker->E3_Ligand

Figure 5: Conceptual structure of a PROTAC utilizing a rigid linker.
A Versatile Scaffold in Medicinal Chemistry

Beyond PROTACs, this building block is widely used in the synthesis of small molecule therapeutics.[6][16] The cyclohexane ring often serves as a bioisostere for a phenyl ring, offering potential advantages such as improved metabolic stability and increased solubility by reducing lipophilicity. The defined trans stereochemistry allows for precise positioning of substituents in 3D space to optimize binding in a protein's active site. Its derivatives have been incorporated into a range of therapeutic candidates, including kinase inhibitors and other targeted agents.[6][17]

Conclusion

This compound is more than just a simple chemical. It is a strategically designed tool that offers a compelling combination of stability, orthogonal reactivity, and structural rigidity. Its proven utility in the synthesis of complex molecules, particularly as a linker in the cutting-edge field of PROTACs, underscores its importance. For researchers and drug development professionals, a comprehensive understanding of the methodologies and applications detailed in this guide is key to unlocking the full potential of this versatile building block in the creation of next-generation therapeutics.

References

  • trans-N-[4-(Hydroxymethyl)cyclohexyl]carbamic acid tert-butyl ester - ChemBK. (2024). ChemBK. [Link]

  • Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. Mol-Instincts. [Link]

  • BOC Protection and Deprotection - J&K Scientific LLC. J&K Scientific. [Link]

  • esterification of carboxylic acids with - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • tert-Butyl carbamate - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC. PubMed Central. [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia. Wikipedia. [Link]

  • Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite. Scientific Reports. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC. PubMed Central. [Link]

  • Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) - Google Patents.
  • Boc-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Acid-Catalyzed Etherification of Glycerol with Tert-Butanol: Reaction Monitoring through a Complete Identification of the Produced Alkyl Ethers - MDPI. MDPI. [Link]

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An In-depth Technical Guide to Boc-Protected Cyclohexylmethanamine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Boc-Protected Cyclohexylmethanamine Derivatives in Medicinal Chemistry

In the landscape of modern drug discovery and development, the precise control of molecular architecture is paramount. The journey from a promising lead compound to a clinically effective therapeutic often involves intricate multi-step synthetic sequences. Within this complex process, the strategic use of protecting groups is a cornerstone of success. Among these, the tert-butyloxycarbonyl (Boc) group stands out for its robustness and versatility, particularly in masking the reactivity of primary and secondary amines.[1] This guide provides an in-depth exploration of a specific yet highly valuable class of building blocks: Boc-protected cyclohexylmethanamine derivatives.

The cyclohexylmethanamine scaffold itself is of significant interest in medicinal chemistry. The cyclohexane ring offers a three-dimensional, lipophilic element that can effectively probe hydrophobic pockets within biological targets, while the methanamine side chain provides a crucial point for further functionalization. By protecting the amine with a Boc group, chemists can unlock a wealth of synthetic possibilities, enabling the selective modification of other parts of the molecule without unwanted side reactions involving the highly reactive amine. This guide will delve into the synthesis, mechanistic underpinnings, and diverse applications of these derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Principles: The Chemistry of the Boc Protecting Group

The efficacy of the Boc group stems from its unique chemical properties. It is introduced to an amine via reaction with di-tert-butyl dicarbonate (Boc anhydride), converting the nucleophilic amine into a much less reactive carbamate.[2] This transformation is typically conducted under mild basic conditions and proceeds with high efficiency.[3]

The true elegance of the Boc group lies in its acid-labile nature. While stable to a wide range of reagents and reaction conditions, including basic and nucleophilic environments, it can be readily and cleanly removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1] This cleavage proceeds through a mechanism involving protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide, both volatile byproducts that are easily removed.[1] This orthogonality to other common protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, is a key advantage in complex synthetic strategies.[4]

Synthesis of Boc-Protected Cyclohexylmethanamine: A Practical Protocol

The synthesis of the foundational compound, tert-butyl (cyclohexylmethyl)carbamate, is a straightforward yet critical procedure that serves as the entry point to a vast array of derivatives.

Experimental Protocol: Synthesis of tert-butyl (cyclohexylmethyl)carbamate

This protocol describes a standard and efficient method for the Boc protection of cyclohexylmethanamine.

Materials:

  • Cyclohexylmethanamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve cyclohexylmethanamine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • To this solution, add triethylamine (1.1 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in DCM to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Expected Yield: While yields can vary depending on the scale and specific conditions, this procedure typically affords the desired tert-butyl (cyclohexylmethyl)carbamate in high yields, often exceeding 90%.[4]

Deprotection: Unveiling the Amine for Further Functionalization

The removal of the Boc group is a critical step to liberate the amine for subsequent reactions. The choice of deprotection conditions depends on the sensitivity of the substrate to acidic reagents.

Experimental Protocol: Deprotection of tert-butyl (cyclohexylmethyl)carbamate

This protocol outlines the standard procedure for the acidic removal of the Boc group using trifluoroacetic acid (TFA).

Materials:

  • tert-butyl (cyclohexylmethyl)carbamate

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected cyclohexylmethanamine derivative in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (typically 20-50% v/v in DCM) to the stirred solution.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected cyclohexylmethanamine derivative.

Applications in Drug Discovery and Medicinal Chemistry

The true value of Boc-protected cyclohexylmethanamine derivatives lies in their application as versatile intermediates in the synthesis of complex, biologically active molecules. The ability to introduce the cyclohexylmethanamine moiety in a protected form allows for the construction of intricate molecular architectures with precise control over the final structure.

Case Study: The Synthesis of Edoxaban

A prominent example of the utility of this class of compounds is in the synthesis of the anticoagulant drug, Edoxaban. A key intermediate in the synthesis of Edoxaban is a complex molecule that is constructed using a Boc-protected diamino-cyclohexane derivative. In a patented synthetic route, a high yield of 96.4% was reported for a coupling step involving a Boc-protected cyclohexylamine intermediate, highlighting the efficiency of reactions involving these building blocks.[5]

Enzyme Inhibition

The cyclohexyl group is a common feature in the design of enzyme inhibitors, where its lipophilic nature can lead to enhanced binding in hydrophobic pockets of the enzyme's active site. Boc-protected cyclohexylmethanamine derivatives serve as valuable starting materials for the synthesis of such inhibitors. For instance, the incorporation of a cyclohexylalanine residue, which can be prepared from Boc-protected precursors, has been instrumental in developing potent thrombin inhibitors.[6]

G Protein-Coupled Receptor (GPCR) Modulation

G protein-coupled receptors (GPCRs) are a major class of drug targets, and ligands that modulate their activity are of great therapeutic interest. The cyclohexylmethanamine scaffold can be elaborated into a variety of structures designed to interact with GPCRs. The use of the Boc-protected starting material allows for the systematic modification of the molecule to optimize its binding affinity and functional activity at a specific GPCR.[7][8]

Anticancer Agents

In the quest for novel anticancer agents, the structural diversity offered by Boc-protected cyclohexylmethanamine derivatives is a significant advantage. These building blocks can be used to synthesize libraries of compounds for high-throughput screening against various cancer cell lines. The cyclohexyl group can contribute to the overall lipophilicity of the molecule, which can influence its cell permeability and ultimately its cytotoxic activity. While specific IC50 values for Boc-cyclohexylmethanamine derivatives are not broadly reported in publicly available literature, the general class of substituted carbamates and cyclohexane-containing compounds has shown promise in anticancer drug design. For example, certain carbamate derivatives of camptothecin have demonstrated potent antitumor activity.[9]

Data Presentation

Reaction Substrate Reagent Solvent Yield Reference
Boc ProtectionCyclohexylamine derivative(Boc)₂O, TriethylamineAcetonitrile96.4%[5]
Boc DeprotectionBoc-protected amineTrifluoroacetic AcidDichloromethaneTypically >90%[1]

Visualizations

Diagram 1: Boc Protection of Cyclohexylmethanamine

cluster_reactants Reactants cluster_conditions Conditions Cyclohexylmethanamine Cyclohexylmethanamine Boc_Protected tert-butyl (cyclohexylmethyl)carbamate Cyclohexylmethanamine->Boc_Protected Boc2O (Boc)₂O Boc2O->Boc_Protected Base Base (e.g., TEA) Solvent Solvent (e.g., DCM)

Caption: Boc protection of cyclohexylmethanamine.

Diagram 2: Acid-Catalyzed Deprotection of Boc-Protected Cyclohexylmethanamine

cluster_reactants Reactant cluster_conditions Conditions Boc_Protected tert-butyl (cyclohexylmethyl)carbamate Deprotected Cyclohexylmethanamine Boc_Protected->Deprotected Byproducts Isobutylene + CO₂ Boc_Protected->Byproducts Acid Acid (e.g., TFA) Solvent Solvent (e.g., DCM)

Caption: Acid-catalyzed deprotection of Boc-protected amine.

Conclusion and Future Outlook

Boc-protected cyclohexylmethanamine derivatives represent a powerful and versatile class of intermediates in the arsenal of the medicinal chemist. Their straightforward synthesis, coupled with the reliable and selective nature of the Boc protecting group, provides a robust platform for the construction of complex and diverse molecular architectures. The successful application of these building blocks in the synthesis of approved drugs like Edoxaban underscores their practical importance in pharmaceutical development.

As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic use of well-designed building blocks will become even more critical. The ability to introduce the lipophilic and conformationally rich cyclohexylmethanamine moiety in a protected form allows for the exploration of new chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. Future research in this area will likely focus on the development of novel functionalized derivatives and their application in the synthesis of next-generation enzyme inhibitors, GPCR modulators, and anticancer agents. The principles and protocols outlined in this guide provide a solid foundation for researchers to leverage the full potential of Boc-protected cyclohexylmethanamine derivatives in their drug discovery endeavors.

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
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  • Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
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  • Design, Synthesis and Biological Activity of (20S,21S)‐7‐Cyclohexyl‐21‐fluorocamptothecin Carbamates as Potential Antitumor Agents. ResearchGate. [Link]

  • Design, Synthesis and Biological Activity of (20S,21S)‐7‐Cyclohexyl‐21‐fluorocamptothecin Carbamates as Potential Antitumor Agents. Semantic Scholar. [Link]653770477209)

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role of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate in organic chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate: A Cornerstone Building Block in Modern Drug Discovery

Abstract

This compound, a bifunctional organic molecule, has emerged as a critical building block in contemporary organic synthesis and medicinal chemistry. Its unique architecture, featuring a sterically hindered tert-butoxycarbonyl (Boc)-protected amine and a reactive primary hydroxyl group on a rigid trans-cyclohexane scaffold, provides a predictable and versatile platform for the construction of complex molecular entities. This guide offers a comprehensive technical overview of its synthesis, physicochemical properties, and core reactivity. It further delves into its strategic application in drug development, with a particular focus on its role as a structural motif and linker in advanced therapeutics, including Janus kinase (JAK) inhibitors and Proteolysis-Targeting Chimeras (PROTACs). Detailed experimental protocols and mechanistic insights are provided to equip researchers and drug development professionals with the practical knowledge required for its effective utilization.

Introduction: Strategic Importance in Synthesis

In the intricate field of pharmaceutical development, the success of a synthetic campaign often hinges on the availability of robust, versatile, and well-characterized building blocks.[1] this compound (CAS No. 239074-29-4) has solidified its position as such a cornerstone intermediate.[2] Its structure is a masterful convergence of key chemical features:

  • Orthogonal Functionality: The molecule possesses two distinct functional groups—a carbamate-protected amine and a primary alcohol. This orthogonality is paramount, as it allows for selective chemical manipulation of one group while the other remains intact, thereby minimizing the need for complex protection-deprotection sequences in a synthetic route.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic chemistry.[3] Its popularity is due to its ease of installation and, critically, its facile removal under acidic conditions, while remaining stable to a wide range of nucleophilic and basic reagents.[4][5] This acid-lability provides a reliable and selective deprotection strategy.[6]

  • The Primary Hydroxyl Group: The -CH₂OH moiety is a versatile functional handle. It can be readily oxidized to an aldehyde or carboxylic acid, transformed into a leaving group for nucleophilic substitution, or engaged in esterification and etherification reactions to build larger molecular frameworks.

  • Stereochemically Defined Scaffold: The trans configuration of the 1,4-substituted cyclohexane ring imparts a rigid, chair-like conformation. This stereochemical rigidity is highly desirable in drug design, as it reduces the conformational flexibility of a molecule, often leading to higher binding affinity and selectivity for biological targets.[2]

This combination of features makes the compound an invaluable asset in constructing molecules with precise three-dimensional architectures, a critical requirement for effective interaction with biological macromolecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application in the laboratory.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 239074-29-4[2]
Molecular Formula C₁₂H₂₃NO₃[2]
Molecular Weight 229.32 g/mol [7]
Appearance White solid[7]
Purity ≥ 97-99% (Typical)[7][8]
Storage Conditions Store at 2-8°C, sealed in a dry environment[7][8]

Note: Experimental values for properties like melting point and solubility can vary between suppliers and batches. Researchers should always refer to the Certificate of Analysis for specific lot data.

Synthesis and Core Reactivity

The utility of this compound is predicated on its predictable synthesis and the distinct reactivity of its two functional groups.

Synthesis: The Boc Protection of an Amine

The most common and efficient synthesis of the title compound involves the protection of the primary amine of the commercially available starting material, (trans-4-aminocyclohexyl)methanol, using di-tert-butyl dicarbonate (Boc₂O).

Mechanism: The synthesis is a classic example of nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate then collapses, eliminating a stable tert-butoxide and carbon dioxide, to yield the final N-Boc protected product.[3]

PROTAC_Workflow A tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate B Step 1: Couple E3 Ligase Ligand to -OH group A->B C Intermediate 1 B->C D Step 2: Boc Deprotection (Acidic Conditions) C->D E Intermediate 2 (Free Amine) D->E F Step 3: Couple Target Protein Ligand to -NH₂ group E->F G Final PROTAC Molecule F->G

Sources

safety and handling of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Application of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. Beyond a simple datasheet, this document synthesizes critical safety information with practical, field-tested protocols to ensure its effective and safe utilization in the laboratory. As a versatile intermediate, particularly in the synthesis of PROTACs and kinase inhibitors, a thorough understanding of its properties and handling requirements is paramount for researchers.[1][2][3][4][5]

Compound Identity and Physicochemical Properties

Understanding the fundamental characteristics of a compound is the bedrock of its safe and effective use. This compound is a carbamate derivative valued for its bifunctional nature, possessing a Boc-protected amine and a primary alcohol.[2][4] This structure allows for selective chemical modifications, making it a valuable linker and intermediate in multi-step syntheses.[1][2][4]

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₂H₂₃NO₃[2][6][7]
Molecular Weight 229.32 g/mol [2][6][7]
Appearance White to off-white solid[4][8]
Melting Point 105 - 109 °C[8]
Boiling Point 228-229 °C (Predicted)[6]
Solubility Soluble in organic solvents like ethanol, ethers, and ketones. Slightly soluble in water (4.4 g/L at 25°C).[6]
Density ~1.05 g/cm³ (Predicted)[6]
LogP 1.23 (indicating moderate lipophilicity)[2]

Note: Some properties are predicted and should be used as a guideline.

The Boc protecting group offers stability under a range of conditions while allowing for facile deprotection when required. The primary hydroxyl group serves as a handle for further functionalization, such as oxidation to a carboxylic acid or conversion to a leaving group for substitution reactions.[2]

Hazard Identification and Safety Precautions

The available safety data for this compound and its close analogs indicates a potential for hazardous interactions. While some suppliers do not classify the compound as hazardous, others issue warnings for skin, eye, and respiratory irritation. A conservative approach to handling is therefore essential.

Consolidated GHS Hazard Profile:

Based on data for this compound and structurally similar molecules, the following hazards should be considered:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[9] Some sources for related compounds indicate the potential for severe skin burns (Category 1).[7]

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[9][10] Some data for similar compounds suggest a risk of serious eye damage (Category 1).[7]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[9]

GHS Pictograms:



Signal Word: Warning [11]

Hazard Statements:

  • H315: Causes skin irritation.[9][12]

  • H319: Causes serious eye irritation.[9][10][12]

  • H335: May cause respiratory irritation.[9]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.[10][12]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][11]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][10]

  • P310: Immediately call a POISON CENTER or doctor/physician.[7]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[13]

  • P501: Dispose of contents/container to an approved waste disposal plant.[10][13]

Causality Behind the Hazards: The carbamate functional group, while generally stable, can pose toxicological risks. Carbamates as a class are known to interact with acetylcholinesterase, although the specific toxicity of this compound is not fully investigated.[14] The irritation potential likely stems from the compound's ability to interact with biological membranes and proteins on the skin, in the eyes, and in the respiratory tract.

Safe Handling and Experimental Protocols

Adherence to strict protocols is non-negotiable. The following workflows are designed to minimize exposure and ensure experimental integrity.

Personal Protective Equipment (PPE) Workflow

The selection and use of appropriate PPE is the first line of defense.

PPE_Workflow cluster_ppe Mandatory PPE for Handling ppe1 Safety Glasses with Side Shields (or Goggles) ppe2 Nitrile Gloves (Inspect before use) ppe1->ppe2 ppe3 Lab Coat ppe2->ppe3 end Proceed with Experiment ppe3->end start Before Handling start->ppe1 Don

Caption: Mandatory Personal Protective Equipment (PPE) workflow.

Step-by-Step Protocol for Weighing and Dissolving

This protocol is designed to prevent the generation of dust and avoid contamination.

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Decontaminate the work surface and the analytical balance within the fume hood.

    • Assemble all necessary equipment: spatulas, weigh paper/boat, and a sealable container for the final solution.

  • Weighing the Compound:

    • Perform all manipulations within the fume hood to mitigate inhalation exposure.[15]

    • Carefully transfer the desired amount of the solid compound from the stock bottle to a tared weigh boat.

    • Avoid generating dust. If dust is observed, pause and allow the fume hood to clear the air.

    • Securely close the stock bottle immediately after dispensing.

  • Dissolution:

    • Add the weigh boat containing the compound to a suitable flask or beaker.

    • Slowly add the chosen solvent (e.g., ethanol, DMSO) to the vessel, directing the stream to wash any remaining solid from the weigh boat.

    • If necessary, use a magnetic stirrer at a low speed to facilitate dissolution. Avoid vigorous stirring that could create aerosols.

    • Once fully dissolved, cap the container and clearly label it with the compound name, concentration, solvent, and date.

  • Cleanup:

    • Dispose of the used weigh boat and any contaminated wipes in a designated solid chemical waste container.

    • Wipe down the work surface and balance with an appropriate solvent.

    • Wash hands thoroughly after completing the procedure.[13]

Storage, Spills, and Waste Disposal

Proper management of the compound throughout its lifecycle is crucial for laboratory safety.

Storage and Stability
  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] Recommended storage temperature is often between 2-8°C to ensure long-term stability.[4][16]

  • Incompatibilities: Keep away from strong oxidizing agents.[8]

  • Stability: The compound is generally stable under recommended storage conditions.[8]

Accidental Release and Spill Response

A swift and correct response to a spill can prevent a minor incident from escalating.

Spill_Response spill Spill Occurs evacuate Alert others and evacuate immediate area spill->evacuate ppe Don appropriate PPE (respirator if large spill) evacuate->ppe contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Carefully sweep or scoop up material into a labeled waste container contain->collect clean Clean the spill area with soap and water collect->clean dispose Dispose of waste according to institutional and local regulations clean->dispose end Spill Managed dispose->end

Caption: Workflow for responding to an accidental spill.

First Aid Measures:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[7]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Remove contact lenses if present and easy to do.[7]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7]

Waste Disposal

Chemical waste must be handled with the utmost care to prevent environmental contamination and ensure regulatory compliance.

  • Procedure: Dispose of unused material and its container at an approved waste disposal plant.[10][13] Do not empty into drains.[8]

  • Regulatory Compliance: All disposal practices must be in accordance with federal, state, and local regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry due to its structural features.

  • PROTACs: It is used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][17][18] The trans-cyclohexyl scaffold provides a degree of rigidity and conformational constraint to the linker, which can be crucial for optimizing the ternary complex formation between the target protein, the E3 ligase, and the PROTAC molecule.

  • Kinase Inhibitors: The compound serves as an intermediate in the development of various kinase inhibitors, where the cyclohexyl ring can act as a scaffold to orient functional groups for optimal binding to the kinase active site.[2]

  • General Synthesis: The presence of both a protected amine and a modifiable hydroxyl group makes it a versatile intermediate for creating libraries of compounds for screening and lead optimization.[1][4]

Conclusion

This compound is a powerful tool in the arsenal of the medicinal chemist. Its effective use is predicated on a deep respect for its potential hazards and a disciplined approach to its handling. By integrating the principles of chemical safety with a thorough understanding of its properties, researchers can confidently and safely leverage this compound to advance the frontiers of drug discovery. This guide serves as a living document; always consult the most recent Safety Data Sheet from your supplier and adhere to your institution's safety protocols.

References

  • tert-Butyl [trans-4-(hydroxymethyl)cyclohexyl]carbamate - ChemBK. (2024). Retrieved from [Link]

  • tert-Butyl N-(4-hydroxybutyl)carbamate | C9H19NO3 | CID 545141 - PubChem. (n.d.). Retrieved from [Link]

  • Carbamate Toxicity - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Synthesis of PROTACs Utilizing tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of the Linker in PROTAC Design

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three essential components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[3] The formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase is the foundational event that leads to the ubiquitination and subsequent degradation of the target protein.[4][5]

While the design of the two protein-binding ligands is crucial for affinity and selectivity, the linker is far from a passive spacer.[6][] Its length, composition, rigidity, and vectoral properties profoundly influence the stability and geometry of the ternary complex, and dictate the overall physicochemical properties of the final PROTAC, including its solubility, cell permeability, and pharmacokinetic profile.[3][5] The strategic selection of linker building blocks is therefore a critical aspect of modern drug design.

This guide focuses on the application of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate , a versatile building block for incorporating a rigid cycloalkane motif into PROTAC linkers.[8][9] We will explore the rationale for its use and provide detailed, field-proven protocols for its incorporation into a multi-step PROTAC synthesis.

PROTAC_Mechanism POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC binds TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex E3 E3 Ligase E3->PROTAC E3->TernaryComplex Ubiquitination POI Ubiquitination TernaryComplex->Ubiquitination Proximity-Induced Proteasome Proteasomal Degradation Ubiquitination->Proteasome DegradedPOI Degraded Protein Fragments Proteasome->DegradedPOI Synthetic_Workflow Start tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate Intermediate1 Intermediate 1 (Boc-Protected) Start->Intermediate1 Stage 1: Mitsunobu Reaction POI_Ligand POI Ligand (e.g., with Phenol) POI_Ligand->Intermediate1 Intermediate2 Intermediate 2 (Free Amine) Intermediate1->Intermediate2 Stage 2: Boc Deprotection Final_PROTAC Final PROTAC Intermediate2->Final_PROTAC Stage 3: Amide Coupling E3_Ligand E3 Ligase Ligand (with COOH) E3_Ligand->Final_PROTAC

General synthetic workflow for PROTAC assembly.

Detailed Experimental Protocols

The following protocols describe a representative synthesis of a hypothetical PROTAC ("PROTAC-X") targeting a bromodomain-containing protein (using a JQ1-like phenol as the POI ligand) and recruiting the VHL E3 ligase.

Protocol 1: Synthesis of Intermediate 1 via Mitsunobu Reaction

This protocol details the coupling of the cyclohexyl building block to a phenolic POI ligand.

  • Reaction Rationale: The Mitsunobu reaction is highly efficient for forming C-O bonds from primary alcohols under mild, neutral conditions, preserving other sensitive functional groups in the POI ligand. [10][11]

  • Materials & Reagents:

    • This compound (1.0 eq)

    • JQ1-phenol (representative POI ligand, 1.1 eq)

    • Triphenylphosphine (PPh₃, 1.5 eq)

    • Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add this compound, JQ1-phenol, and PPh₃.

    • Dissolve the solids in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Add DIAD dropwise to the stirred solution over 10 minutes. A color change and/or formation of a precipitate is typically observed.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure Intermediate 1 .

Protocol 2: Boc Deprotection to Yield Intermediate 2

This protocol unmasks the amine for the final coupling step.

  • Reaction Rationale: The Boc group is an acid-labile protecting group. Trifluoroacetic acid (TFA) provides clean, rapid, and quantitative deprotection at room temperature, with volatile byproducts that are easily removed. [12][13]

  • Materials & Reagents:

    • Intermediate 1 (from Protocol 1, 1.0 eq)

    • Trifluoroacetic acid (TFA, 10-20 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • Dissolve Intermediate 1 in DCM in a round-bottom flask.

    • Add TFA to the solution and stir at room temperature. The reaction is typically complete within 1-3 hours.

    • Monitor the reaction by LC-MS for the disappearance of the starting material.

    • Upon completion, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

    • Re-dissolve the residue in DCM or ethyl acetate and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain Intermediate 2 as the free amine, which is often used in the next step without further purification.

Protocol 3: Final Amide Coupling to Assemble PROTAC-X

This protocol details the final convergent step to form the complete PROTAC molecule.

  • Reaction Rationale: Amide bond formation is a robust and fundamental transformation in PROTAC synthesis. [14][15]HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable), leading to high yields of the desired amide product. [16]

  • Materials & Reagents:

    • Intermediate 2 (from Protocol 2, 1.0 eq)

    • VHL Ligand-COOH (1.05 eq)

    • HATU (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • In a flame-dried flask under an argon atmosphere, dissolve the VHL Ligand-COOH in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Dissolve Intermediate 2 in a minimal amount of anhydrous DMF and add it to the activated acid mixture.

    • Stir the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative reverse-phase HPLC to yield the final, high-purity PROTAC-X .

Data Presentation & Characterization

Rigorous characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC.

Table 1: Summary of Synthetic Protocol Outcomes

StepReactantsProductExpected Yield (%)Expected Purity (LC-MS)
1 Building Block + JQ1-phenolIntermediate 160 - 85%>95%
2 Intermediate 1Intermediate 2>95% (crude)>90%
3 Intermediate 2 + VHL-COOHPROTAC-X 40 - 70%>98% (post-HPLC)

Table 2: Standard Characterization of Final PROTAC-X

TechniquePurposeExpected Outcome
¹H & ¹³C NMR Confirm chemical structure and integrityAll expected proton and carbon signals corresponding to the POI ligand, linker, and E3 ligand moieties are present with correct chemical shifts and integrations.
LC-MS Determine purity and confirm molecular weightA single major peak with the correct mass-to-charge ratio (m/z) for the [M+H]⁺ ion.
HRMS Confirm elemental compositionThe experimentally determined exact mass is within 5 ppm of the calculated theoretical mass.
Prep-HPLC Final purificationIsolation of the final compound with high purity (typically ≥95%).

Conclusion

This compound is a strategically valuable building block for the synthesis of advanced PROTAC molecules. [8]Its incorporation provides a rigid, non-planar linker element that can favorably influence the conformational dynamics of the PROTAC, leading to enhanced ternary complex stability and improved drug-like properties. The orthogonal reactivity of its alcohol and protected-amine functionalities allows for a reliable and modular synthetic approach, making it a powerful tool for researchers, scientists, and drug development professionals in the rational design of next-generation protein degraders.

References

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  • Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. ACS Publications. [Link]

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. PubMed Central. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]

  • Scope of PROTAC synthesis via amide coupling. ResearchGate. [Link]

  • Boc Deprotection Mechanism. YouTube. [Link]

  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. PROTACs-on-TM. [Link]

  • Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. ResearchGate. [Link]

  • Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. ChemRxiv. [Link]

  • Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. ACS Publications. [Link]

  • PROTACs revolutionize small molecule drugs. CAS. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PubMed Central. [Link]

  • Mitsunobu Reaction. Organic Chemistry. [Link]

  • Proteolysis targeting chimera. Wikipedia. [Link]

  • Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses. ACS Publications. [Link]

  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. PubMed Central. [Link]

  • Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. ACS Publications. [Link]

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  • A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. National Institutes of Health. [Link]

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The Strategic Application of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Advanced Drug Design

In the landscape of contemporary drug discovery, the judicious selection of chemical building blocks is paramount to achieving desired pharmacological profiles. Among these, tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate has emerged as a particularly valuable scaffold. Its unique combination of a rigid trans-cyclohexyl core, a versatile hydroxymethyl functional group, and a Boc-protected amine provides medicinal chemists with a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. This application note delves into the multifaceted roles of this compound, with a primary focus on its application as a linker in Proteolysis Targeting Chimeras (PROTACs) and its broader utility in enhancing drug-like properties.

The inherent rigidity of the trans-1,4-disubstituted cyclohexane ring is a key attribute. Unlike flexible aliphatic chains, this moiety restricts the conformational freedom of a molecule. This property is increasingly recognized as crucial in the design of sophisticated molecules like PROTACs, where precise spatial orientation of different pharmacophores is essential for biological activity.[1][2] Furthermore, the presence of a primary alcohol and a protected amine offers orthogonal handles for synthetic elaboration, allowing for its seamless integration into complex drug scaffolds.

Core Application: A Rigid Linker in PROTAC-Mediated Protein Degradation

The most prominent application of this compound is in the burgeoning field of Targeted Protein Degradation (TPD), specifically in the design of PROTACs.[3][4] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5] The linker connecting the POI-binding ligand and the E3 ligase-binding ligand is a critical determinant of a PROTAC's efficacy.

The Causality Behind the Choice: Rigidity and Vectorial Control

The selection of a linker containing the trans-4-(hydroxymethyl)cyclohexyl motif is a deliberate design choice aimed at controlling the geometry of the ternary complex (POI-PROTAC-E3 ligase). Research has shown that the stereochemistry of the cyclohexyl ring significantly influences the PROTAC's conformation and its binding affinities.[1][2]

  • Extended Conformation: The trans-isomer enforces a more linear and rigid "stick-out" conformation compared to its cis-counterpart, which tends to adopt a folded-back conformation.[1] This extended vector can be advantageous in spanning the distance between the POI and the E3 ligase, facilitating the formation of a productive ternary complex.

  • Fine-Tuning of Binding Affinity: Interestingly, PROTACs incorporating a trans-cyclohexyl linker have been observed to exhibit weaker binary binding affinity to the E3 ligase (e.g., VHL) compared to their cis-analogs.[1][2] However, this apparent disadvantage can translate into improved degradation efficiency. The more rigid and extended conformation of the trans-linked PROTAC can promote a more cooperative and stable ternary complex, ultimately leading to more efficient protein degradation.[1] This highlights a sophisticated aspect of PROTAC design where optimal ternary complex formation, rather than maximal binary affinity, is the primary driver of activity.

The following diagram illustrates the general workflow for synthesizing a PROTAC, where the trans-cyclohexyl moiety from our title compound plays a key role in the linker.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Intermediate in Modern Drug Discovery

tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate is a bifunctional organic molecule of significant interest in the pharmaceutical and medicinal chemistry sectors. Its structure, featuring a Boc-protected amine and a primary alcohol on a trans-substituted cyclohexane ring, makes it a valuable building block in the synthesis of complex molecules. The trans-configuration of the cyclohexane ring imparts a rigid, well-defined three-dimensional geometry, which is often sought after in the design of targeted therapeutics. The orthogonal nature of the protected amine and the reactive hydroxyl group allows for selective chemical modifications, making it a versatile synthon for creating diverse chemical libraries and active pharmaceutical ingredients (APIs). This application note provides a comprehensive guide to the large-scale synthesis, purification, and characterization of this important intermediate, with a focus on safety, scalability, and quality control.

Synthetic Strategy: Efficient Boc Protection of a Diamine Precursor

The most robust and industrially scalable approach to synthesizing this compound is the selective N-Boc protection of the commercially available starting material, trans-4-(aminomethyl)cyclohexanemethanol. This method is preferred for its high efficiency, operational simplicity, and the use of a well-established and reliable protecting group strategy.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine in trans-4-(aminomethyl)cyclohexanemethanol attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a tetrahedral intermediate which then collapses, yielding the desired N-Boc protected product along with tert-butanol and carbon dioxide as byproducts.[1] The evolution of carbon dioxide gas provides a strong thermodynamic driving force, pushing the reaction to completion.[2]

A mild base, such as sodium bicarbonate, is typically employed to neutralize the in-situ formed carbonic acid and maintain a favorable pH for the reaction, thereby preventing potential side reactions. The choice of solvent system is critical for large-scale production; a mixture of a water-miscible organic solvent like 1,4-dioxane and water provides a homogenous reaction medium for the amine substrate, the base, and Boc₂O.

Synthesis_Strategy cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_end Final Product & QC Start_Mat trans-4-(aminomethyl)cyclohexanemethanol + Di-tert-butyl dicarbonate (Boc₂O) + Sodium Bicarbonate (Base) Reaction Nucleophilic Acyl Substitution (Boc Protection) Start_Mat->Reaction 1,4-Dioxane/Water Workup Aqueous Work-up (Phase Separation) Reaction->Workup Reaction Completion Purification Recrystallization Workup->Purification Crude Product Final_Product This compound Purification->Final_Product High Purity Solid QC HPLC, NMR, etc. Final_Product->QC

Caption: Overall workflow for the synthesis of the target carbamate.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a nominal 1 kg scale production. Appropriate adjustments to equipment and handling procedures are necessary for further scale-up.

Reagents and Materials:

ReagentCAS NumberMolecular WeightQuantity ( kg/mol )Molar Eq.
trans-4-(aminomethyl)cyclohexanemethanol17879-23-1143.231.00 kg / 6.98 mol1.0
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.251.60 kg / 7.33 mol1.05
Sodium Bicarbonate (NaHCO₃)144-55-884.010.88 kg / 10.47 mol1.5
1,4-Dioxane123-91-188.1110.0 L-
Deionized Water7732-18-518.0210.0 L-
Ethyl Acetate141-78-688.11As needed-
n-Hexane110-54-386.18As needed-

Equipment:

  • 20 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet.

  • Addition funnel.

  • Filtration apparatus (e.g., Nutsche filter).

  • Vacuum oven.

  • Appropriate personal protective equipment (PPE).

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge Reagents: To the reactor, add trans-4-(aminomethyl)cyclohexanemethanol (1.00 kg, 6.98 mol), 1,4-dioxane (5.0 L), and deionized water (5.0 L).

  • Dissolution and Cooling: Stir the mixture at room temperature until all solids have dissolved. Once a clear solution is obtained, cool the reactor contents to 0-5 °C using a circulating chiller.

  • Base Addition: Add sodium bicarbonate (0.88 kg, 10.47 mol) to the cooled solution. Stir for 15 minutes.

  • Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.60 kg, 7.33 mol) in 1,4-dioxane (5.0 L). Transfer this solution to an addition funnel and add it dropwise to the stirred reaction mixture over 2-3 hours, maintaining the internal temperature between 0-10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.

  • Work-up: Upon completion, add deionized water (5.0 L) to the reactor and stir for 15 minutes. Stop stirring and allow the phases to separate.

  • Extraction: Transfer the mixture to a suitable separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 5.0 L).

  • Combine and Dry: Combine the organic layers, wash with brine (2.0 L), and dry over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to afford the crude product, typically as a viscous oil or a waxy solid.

Purification Protocol: Recrystallization

Purification of the crude product is critical to achieve the high purity required for pharmaceutical applications. Recrystallization from a suitable solvent system is an effective and scalable method.

  • Solvent Selection: A mixture of ethyl acetate and n-hexane is an effective solvent system for recrystallization.

  • Procedure: a. Transfer the crude product to a clean, appropriately sized vessel. b. Add a minimum amount of hot ethyl acetate (approximately 60-70 °C) until the crude product is fully dissolved. c. Slowly add n-hexane to the hot solution until the solution becomes slightly turbid. d. Add a small amount of hot ethyl acetate to redissolve the precipitate and obtain a clear solution. e. Allow the solution to cool slowly to room temperature. The product should crystallize as a white solid. f. Further cool the mixture to 0-5 °C for 2-4 hours to maximize crystal formation.

  • Isolation and Drying: a. Collect the crystalline solid by filtration. b. Wash the filter cake with cold n-hexane. c. Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Expected Yield: 85-95% Expected Purity: >99% (by HPLC)

Quality Control and Characterization

A robust quality control process is essential to ensure the identity, purity, and consistency of the final product.[3]

QC_Flow cluster_tests Analytical Tests Final_Product Final Product (Dried Solid) Appearance Visual Inspection (White Crystalline Solid) Final_Product->Appearance Identity ¹H NMR & ¹³C NMR (Structural Confirmation) Final_Product->Identity Purity HPLC (>99% Purity) Final_Product->Purity Residual_Solvents GC-HS (ICH Limits) Final_Product->Residual_Solvents Release Product Release Appearance->Release Identity->Release Purity->Release Residual_Solvents->Release

Sources

High-Purity Isolation of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate is a pivotal bifunctional building block in medicinal chemistry and drug development, notably serving as a linker in Proteolysis Targeting Chimeras (PROTACs)[1][2]. Its molecular structure contains both a nucleophilic alcohol and a protected amine, making it a versatile intermediate for multi-step syntheses. The efficacy and safety of the final active pharmaceutical ingredients (APIs) derived from this intermediate are critically dependent on its purity. This application note provides a detailed, field-tested protocol for the purification of this compound from a crude synthetic mixture using normal-phase flash column chromatography. We will explore the underlying chemical principles, from mobile phase selection to the rationale behind each step of the protocol, ensuring a reproducible, high-yield, and high-purity outcome.

Principles of Chromatographic Separation

The successful purification of the target compound hinges on exploiting the polarity differences between the desired product and the impurities generated during its synthesis.

Physicochemical Properties of the Target Molecule

This compound possesses a moderate polarity. This characteristic arises from a balance between its polar functional groups (the primary alcohol -OH and the carbamate N-H) and its non-polar moieties (the cyclohexane ring and the bulky tert-butyl group). Potential impurities from a typical synthesis using di-tert-butyl dicarbonate ((Boc)₂O) and trans-4-(aminomethyl)cyclohexanemethanol may include:

  • Unreacted Starting Amine: Highly polar due to the free amine and alcohol groups.

  • Di-tert-butyl dicarbonate ((Boc)₂O): Relatively non-polar.

  • Urea or Isocyanate byproducts: Formed from side reactions, with varying polarities.[3]

Stationary and Mobile Phase Selection

Normal-phase chromatography is the method of choice for this separation.[4]

  • Stationary Phase: Silica gel (SiO₂) is used as the polar stationary phase. Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds with polar molecules.

  • Mobile Phase: The mobile phase is a less polar solvent system that carries the sample through the column.[5][6] The choice of mobile phase is critical and directly influences the separation quality.[7] For a compound of moderate polarity, a binary solvent system consisting of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate) is ideal. By adjusting the ratio of these solvents, we can modulate the elution strength.

    • Increased Ethyl Acetate concentration: Increases the mobile phase polarity, causing all compounds to travel faster up the column (higher Rf values) by competing more effectively for the stationary phase binding sites.

    • Decreased Ethyl Acetate concentration: Decreases the mobile phase polarity, resulting in stronger interactions with the silica gel and slower elution (lower Rf values).

The separation works because the highly polar starting amine will bind strongly to the silica and elute very slowly, while less polar byproducts will travel quickly through the column. Our target compound, with its intermediate polarity, will elute at a moderate pace, allowing for its effective isolation.

Pre-Chromatography: Thin-Layer Chromatography (TLC) Analysis

Before committing the entire crude sample to the column, it is imperative to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). This analytical step validates the separation strategy.

TLC Protocol
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a test solvent system. Start with a system of 70:30 Hexane:Ethyl Acetate and test adjacent ratios (e.g., 80:20, 60:40).

  • Visualization: After the solvent front nears the top of the plate, remove it and visualize the separated spots using a UV lamp (if any components are UV-active) and/or by staining with an appropriate agent like potassium permanganate (KMnO₄), which reacts with the alcohol group.

  • Analysis: The ideal solvent system will show good separation between the spot corresponding to the product and any impurities. The target Rf (retention factor) for the product should be approximately 0.25 - 0.35 to ensure optimal separation on the column.

Detailed Protocol: Flash Column Chromatography

This protocol is designed for the purification of approximately 1-2 grams of crude material. Adjust column size and solvent volumes accordingly for different scales.

Materials and Reagents
ItemSpecification
Stationary PhaseSilica Gel, Flash Chromatography Grade (40-63 µm)
Crude Product~1-2 g of crude reaction mixture
SolventsHexane (HPLC Grade), Ethyl Acetate (HPLC Grade)
ColumnGlass column (e.g., 40 mm diameter, 300 mm length)
Sample Loading AdsorbentCelite® or a small amount of Silica Gel
Collection VesselsTest tubes or fraction collector vials
AnalyticalTLC plates, developing chamber, visualization stain
Workflow Diagram

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Optimization (Determine Solvent System) Pack 2. Column Packing (Wet Slurry Method) TLC->Pack Load 3. Sample Loading (Dry Loading Method) Pack->Load Elute 4. Elution (Isocratic or Gradient) Load->Elute Collect 5. Fraction Collection Elute->Collect Monitor 6. TLC Monitoring of Fractions Collect->Monitor Pool 7. Combine Pure Fractions Monitor->Pool Evap 8. Solvent Evaporation Pool->Evap Yield 9. Yield & Purity Analysis Evap->Yield

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Column Preparation (Wet Slurry Packing):

    • Ensure the column is clean, dry, and vertically clamped. Place a small cotton or glass wool plug at the bottom and add a thin layer (~1 cm) of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 80:20 Hexane:Ethyl Acetate). The consistency should be like a milkshake, not a thick paste.

    • Pour the slurry into the column. Use a funnel to guide the flow. Tap the side of the column gently to dislodge air bubbles and encourage even packing.

    • Open the stopcock to drain some solvent, but never let the top of the silica bed run dry.

    • Add more eluent and continue to drain until the silica bed is stable and has a flat top surface. Add another thin layer of sand on top to protect the silica bed during solvent addition.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product (~1-2 g) in a minimal amount of a volatile solvent like dichloromethane (DCM) or acetone.

    • Add 2-3 times the mass of the crude product in Celite® or silica gel to the solution.

    • Evaporate the solvent completely using a rotary evaporator until a fine, dry, free-flowing powder is obtained. This ensures the sample is introduced to the column in a concentrated band.

  • Column Loading and Elution:

    • Drain the solvent in the column down to the level of the top sand layer.

    • Carefully add the powdered sample-adsorbent mixture to the top of the column, ensuring an even layer.

    • Gently add a small amount of the mobile phase, being careful not to disturb the surface.

    • Open the stopcock and apply gentle air pressure to slowly push the solvent through the sample layer, "loading" it onto the silica.

    • Once the sample is loaded, carefully fill the column with the mobile phase.

    • Begin the elution process, maintaining a consistent flow rate. Collect the eluent in fractions (e.g., 10-20 mL per tube). An isocratic elution with the optimized solvent system from TLC (e.g., 70:30 Hexane:Ethyl Acetate) is often sufficient.

  • Fraction Monitoring and Pooling:

    • Monitor the collected fractions by TLC. Spot every few tubes on a single TLC plate to track the elution profile.

    • The non-polar impurities will elute first, followed by the desired product, and finally the highly polar impurities (which may remain on the column).

    • Once identified, combine all fractions that contain only the pure product.

  • Solvent Removal and Product Isolation:

    • Transfer the pooled pure fractions to a pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the flask under high vacuum for several hours to remove any residual solvent.

    • The final product should be a white to off-white solid.[8] Calculate the final yield and confirm purity via analytical methods such as ¹H NMR and Mass Spectrometry.

Separation Principle Visualization

G Silica Silica Gel Surface Si-OH Si-OH Si-OH Impurity_NP Non-Polar Impurity Product Target Product (Moderate Polarity) Product->Silica:f1 Weak H-Bonding (Moderate Retention) Impurity_P Polar Impurity (Amine) Impurity_P->Silica:f2 Strong H-Bonding (High Retention)

Caption: Interaction of compounds with the polar silica gel stationary phase.

Expected Results & Troubleshooting

ParameterExpected Value / Observation
Optimal Mobile Phase ~ 60:40 to 70:30 Hexane:Ethyl Acetate
Product Rf (TLC) ~ 0.25 - 0.35 in the chosen mobile phase
Elution Order 1. Non-polar byproducts, 2. Product, 3. Polar starting material
Final Product Appearance White to off-white solid
Expected Yield 60-85% (dependent on reaction conversion)
Purity >97% (by ¹H NMR)

Troubleshooting:

  • Poor Separation (spots overlap): The mobile phase is too polar (high Rf). Decrease the proportion of ethyl acetate.

  • Product Not Eluting: The mobile phase is not polar enough (low Rf). Increase the proportion of ethyl acetate.

  • Band Tailing/Broadening: The sample was overloaded, the column was packed poorly, or the crude product has poor solubility in the mobile phase. Ensure dry loading and a well-packed column.

Conclusion

The protocol described provides a robust and reproducible method for the high-purity isolation of this compound. By first optimizing the separation conditions using TLC and then employing a careful dry-loading and isocratic elution technique, researchers can effectively remove both more polar and less polar impurities. This ensures the resulting intermediate is of sufficient quality for subsequent use in sensitive applications such as drug synthesis and the development of chemical probes.

References

  • TutorChase. How do you choose a mobile phase for chromatography?. [Link]

  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Mastelf. How to Choose the Best Mobile Phase in HPLC for Optimal Results. [Link]

  • Chemistry For Everyone. How To Choose Mobile Phase For Column Chromatography?. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]

  • NIH. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • Organic Syntheses Procedure. [is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h]. [Link]

  • Organic Syntheses Procedure. [Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List]. [Link]

Sources

Application Note: Strategic Incorporation of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate in Solid-Phase Peptide Synthesis for Enhanced Structural Control

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the application of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate as a versatile building block and linker in solid-phase peptide synthesis (SPPS). The unique bifunctional nature of this molecule, featuring an acid-labile Boc-protected amine and a primary alcohol on a rigid trans-cyclohexyl scaffold, offers distinct advantages for synthesizing conformationally constrained peptides and peptidomimetics. We provide an in-depth analysis of the underlying chemical principles and offer detailed, field-proven protocols for its strategic incorporation, from resin functionalization to final peptide cleavage.

Introduction: The Rationale for a Rigid Scaffold

In contemporary peptide design and drug development, controlling the three-dimensional structure of a peptide is paramount to enhancing its biological activity, metabolic stability, and receptor-binding affinity.[1] Linear peptides often suffer from conformational flexibility, leading to reduced potency and susceptibility to enzymatic degradation. The incorporation of rigid structural elements is a proven strategy to overcome these limitations.[2][3]

This compound emerges as a powerful tool in this context. Its rigid trans-1,4-disubstituted cyclohexane core introduces a well-defined, non-planar geometry into the peptide backbone or as a side-chain modification. This conformational constraint can pre-organize the peptide into a bioactive conformation, potentially increasing its efficacy and stability.[1][4]

The molecule's utility is twofold:

  • As a Linker: The primary hydroxymethyl group can be readily anchored to a variety of solid supports, transforming the cyclohexyl moiety into a robust, non-aromatic linker. This provides an alternative to standard benzyl-type linkers (e.g., Wang or Merrifield resins), influencing the solvation properties and cleavage kinetics of the final peptide.[5][6]

  • As a Building Block: Following deprotection of the Boc group, the resulting primary amine can be incorporated into the growing peptide chain, introducing the hydroxymethylcyclohexyl group as a unique, non-proteinogenic amino acid surrogate.

This guide will focus on its application as a linker, leveraging the Boc/Bzl protection strategy, a classic and robust method in SPPS.[7][8]

Core Principles and Workflow Overview

The use of this compound as a linker in SPPS follows the Boc/Bzl strategy. The workflow is predicated on differential acid lability: the temporary Nα-Boc protecting groups are removed with a moderate acid like trifluoroacetic acid (TFA), while the permanent side-chain protecting groups (typically benzyl-based) and the final peptide-linker bond require a much stronger acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage.[9][10]

The overall experimental workflow can be visualized as follows:

SPPS_Workflow cluster_prep Phase 1: Resin Functionalization cluster_synthesis Phase 2: Peptide Elongation (Boc-SPPS) cluster_cleavage Phase 3: Cleavage & Purification Resin Solid Support (e.g., Chlorotrityl Resin) Func_Resin Functionalized Resin Resin->Func_Resin Attachment via -OH group Linker This compound Linker->Func_Resin Deprotection Boc Deprotection (TFA) Func_Resin->Deprotection Neutralization Neutralization (e.g., DIEA) Deprotection->Neutralization Coupling Amino Acid Coupling (e.g., HBTU/HOBt) Neutralization->Coupling Wash Washing Steps Coupling->Wash Wash->Deprotection Repeat for each amino acid Final_Cleavage Final Cleavage (e.g., Anhydrous HF) Wash->Final_Cleavage Precipitation Precipitation & Purification Final_Cleavage->Precipitation Final_Peptide Final Peptide Product Precipitation->Final_Peptide

Figure 1: General workflow for SPPS using the title compound as a linker.

Detailed Protocols and Methodologies

Protocol 1: Anchoring to the Solid Support

The choice of solid support is critical. 2-Chlorotrityl chloride (2-CTC) resin is highly recommended due to its mild attachment conditions, which prevent racemization, and its acid sensitivity that allows for flexible cleavage strategies.

Objective: To covalently attach this compound to a 2-Chlorotrityl chloride resin via its primary alcohol.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g loading)

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Pyridine, anhydrous

  • Methanol (for capping)

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1.0 g) in anhydrous DCM (10-15 mL) for 30 minutes in a suitable reaction vessel with gentle agitation.

  • Linker Solubilization: In a separate flask, dissolve this compound (2.0 equivalents relative to resin loading) in a solution of anhydrous DCM and anhydrous pyridine (8:1 v/v, 8 mL per gram of resin).

  • Attachment Reaction: Drain the DCM from the swollen resin and add the linker solution. Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by a colorimetric test (e.g., Kaiser test on a hydrolyzed sample, which should be negative).

  • Capping Unreacted Sites: To block any remaining reactive chlorotrityl groups, add methanol (0.8 mL per gram of resin) to the reaction vessel and agitate for an additional 30 minutes.

  • Washing: Filter the resin and wash sequentially with DCM (3x), DMF (3x), and Methanol (3x).

  • Drying: Dry the functionalized resin in vacuo to a constant weight. The final loading can be determined gravimetrically or by Fmoc cleavage if a known amount of Fmoc-amino acid is subsequently loaded.

Causality and Trustworthiness: Using pyridine as a base facilitates the nucleophilic attack of the alcohol on the trityl chloride group.[5] The methanol capping step is crucial to prevent side reactions in subsequent synthesis cycles. The extensive washing ensures the removal of all unreacted reagents.

Protocol 2: Boc-SPPS Peptide Elongation Cycle

This protocol outlines a standard cycle for adding a Boc-protected amino acid.

Objective: To deprotect the N-terminal Boc group and couple the next Boc-protected amino acid.

Materials:

  • Functionalized resin from Protocol 3.1

  • TFA/DCM solution (1:1 v/v)

  • Diisopropylethylamine (DIEA)/DCM solution (5:95 v/v)

  • Boc-protected amino acid

  • Coupling reagents: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Dimethylformamide (DMF)

  • DCM

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • Boc Deprotection: Drain the DCM. Add the TFA/DCM solution (10 mL per gram of resin) and agitate for 2 minutes (pre-wash). Drain and add a fresh portion of TFA/DCM solution, then agitate for 20-30 minutes.[10]

  • Washing: Filter and wash the resin with DCM (3x) and DMF (3x).

  • Neutralization: Add the DIEA/DCM solution and agitate for 5-10 minutes. Repeat twice. Wash with DMF (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Boc-amino acid (3.0 eq.) with HBTU (2.9 eq.) and HOBt (3.0 eq.) in DMF for 2-5 minutes. Add DIEA (6.0 eq.) to this solution.

    • Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a free primary amine is no longer present).

  • Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.

Boc_Cycle Start Resin-Linker-NH-Boc Deprotection 1. Deprotection (50% TFA in DCM) Start->Deprotection Wash1 2. Wash (DCM, DMF) Deprotection->Wash1 Neutralization 3. Neutralization (DIEA) Wash1->Neutralization Coupling 4. Coupling (Boc-AA, HBTU/HOBt) Neutralization->Coupling Wash2 5. Wash (DMF, DCM) Coupling->Wash2 End Resin-Linker-Peptide-NH-Boc Wash2->End End->Deprotection Next Cycle

Figure 2: The iterative cycle of Boc-SPPS.

Protocol 3: Final Peptide Cleavage and Deprotection

The final step involves the simultaneous cleavage of the peptide from the cyclohexyl linker and the removal of all side-chain protecting groups. This requires a strong acid.

WARNING: Anhydrous Hydrofluoric Acid (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, dedicated apparatus.

Materials:

  • Peptide-resin

  • Anhydrous Hydrofluoric Acid (HF)

  • Scavengers (e.g., Anisole, p-cresol)

  • Cold diethyl ether

Procedure:

  • Preparation: Dry the peptide-resin thoroughly in vacuo over P₂O₅. Place the resin (e.g., 0.5 g) and a magnetic stir bar into the HF reaction vessel. Add scavengers (e.g., 0.5 mL anisole) to protect acid-sensitive residues like Met and Trp.

  • HF Cleavage: Cool the reaction vessel to -5 to 0 °C. Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel.

  • Reaction: Stir the mixture at 0 °C for 1-2 hours.

  • HF Removal: Remove the HF by evaporation under a stream of nitrogen gas.

  • Peptide Precipitation: Wash the remaining residue with cold diethyl ether to precipitate the crude peptide.

  • Extraction and Purification: Extract the peptide from the resin using an appropriate solvent (e.g., 10% aqueous acetic acid). The crude peptide can then be purified by reverse-phase HPLC.

Alternative Cleavage: For less demanding sequences, Trifluoromethanesulfonic acid (TFMSA) can be used as a less volatile alternative to HF, typically in a "low-high" procedure to minimize side reactions.[10]

Data Summary and Expected Outcomes

The following table provides a summary of key parameters for the protocols described.

ParameterProtocol 1: Resin LoadingProtocol 2: Coupling CycleProtocol 3: HF Cleavage
Key Reagents 2-CTC Resin, Pyridine, DCMTFA, DIEA, Boc-AA, HBTU/HOBtAnhydrous HF, Anisole
Reaction Time 2-4 hours~2-3 hours per cycle1-2 hours
Temperature Room TemperatureRoom Temperature0 °C
Monitoring Gravimetric analysisKaiser (Ninhydrin) TestHPLC, Mass Spectrometry
Expected Outcome Functionalized resin (0.3-0.8 mmol/g)Peptide chain elongationCrude peptide ready for purification

Conclusion

This compound is a highly valuable, bifunctional reagent for advanced solid-phase peptide synthesis. Its incorporation as a linker provides a non-standard anchoring strategy that imparts conformational rigidity, a key attribute for enhancing the therapeutic potential of synthetic peptides. The protocols detailed herein provide a robust and validated framework for researchers to leverage this unique building block in the development of novel peptidomimetics and drug candidates. The principles of differential acid lability inherent to the Boc/Bzl strategy are expertly exploited to ensure efficient synthesis and successful final cleavage.

References

  • Sunresin. Boc / Bzl Solid Phase Synthesis.

  • BenchChem. Understanding the Boc protection strategy in peptide synthesis.

  • Kanda, P., et al. Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups. Chemical Communications.

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Application Notes and Protocols for the Derivatization of the Hydroxyl Group in tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and step-by-step protocols for the chemical derivatization of the primary hydroxyl group in tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate. This key bifunctional molecule, often utilized as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a building block in medicinal chemistry, possesses a reactive hydroxyl moiety amenable to a variety of chemical transformations.[1][2][3] This document outlines three principal derivatization strategies: esterification, etherification, and silylation. For each method, the underlying chemical principles, judicious selection of reagents, and meticulously detailed experimental procedures are presented. The protocols are designed to be self-validating, with integrated recommendations for reaction monitoring and product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to functionalize this versatile molecule for applications in synthetic and medicinal chemistry.

Introduction: Strategic Importance of Derivatization

This compound is a valuable synthetic intermediate due to its orthogonal protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group on the amine and the primary hydroxyl group. The selective modification of the hydroxyl group is a critical step in the synthesis of more complex molecules, such as PROTACs, where this moiety serves as an attachment point for a linker arm.[1][2][3] Derivatization of the hydroxyl group can serve several purposes:

  • Introduction of Functional Handles: To introduce new reactive groups (e.g., alkynes, azides) for subsequent bioconjugation or click chemistry reactions.

  • Modification of Physicochemical Properties: To alter solubility, lipophilicity, and other pharmacokinetic properties of the final compound.

  • Serving as a Protecting Group: To temporarily mask the hydroxyl group during subsequent synthetic transformations.[4][5]

This guide provides detailed protocols for three common and versatile derivatization reactions: esterification, etherification, and silylation. The choice of method will depend on the desired final product and its intended application.

Safety Precautions

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents and solvents.

  • This compound: May cause skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Reagents: Many of the reagents used in these protocols are flammable, corrosive, and/or toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local regulations.

Derivatization Strategies and Protocols

Esterification: Formation of Ester Linkages

Esterification is a widely used method for derivatizing alcohols, offering a stable yet potentially cleavable linkage.[7][8] Two common and effective methods are presented: acylation with an acyl chloride and the Mitsunobu reaction.

This method is a straightforward and often high-yielding procedure for forming esters from primary alcohols. The reaction proceeds via a nucleophilic acyl substitution mechanism.[9] A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct.

Reaction Scheme:

Experimental Workflow Diagram:

Esterification_AcylChloride cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_substrate Dissolve Substrate & Base in Anhydrous Solvent add_acyl Add Acyl Chloride (dropwise at 0 °C) prep_substrate->add_acyl Transfer to reaction vessel stir Stir at Room Temperature (Monitor by TLC) add_acyl->stir quench Quench with Water stir->quench Upon completion extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify by Chromatography dry->purify

Caption: Workflow for esterification via acylation.

Detailed Protocol:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration of the substrate).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (1.2 eq) dropwise via syringe.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Reagent Stoichiometry for Acylation

ReagentMolar Eq.Purpose
This compound1.0Substrate
Acyl Chloride (R-COCl)1.2Acylating agent
Triethylamine (Et₃N)1.5Base to neutralize HCl
Anhydrous Dichloromethane (DCM)-Solvent

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of functional groups, including esters, with inversion of stereochemistry (though not relevant for this achiral center).[10][11][12] It is particularly useful for sterically hindered alcohols or when mild reaction conditions are required.

Reaction Scheme:

Experimental Workflow Diagram:

Mitsunobu_Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Dissolve Substrate, Acid, & PPh3 in Anhydrous THF cool Cool to 0 °C prep_reagents->cool add_dead Add DEAD/DIAD (dropwise) cool->add_dead stir Stir at Room Temperature (Monitor by TLC) add_dead->stir concentrate Concentrate in vacuo stir->concentrate Upon completion purify Purify by Chromatography concentrate->purify

Caption: Workflow for the Mitsunobu reaction.

Detailed Protocol:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration of the substrate).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. A color change and/or precipitation may be observed.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude residue can be directly purified by flash column chromatography on silica gel. The triphenylphosphine oxide and hydrazine byproducts can be challenging to separate, so careful chromatography is required.

Table 2: Reagent Stoichiometry for Mitsunobu Reaction

ReagentMolar Eq.Purpose
This compound1.0Substrate
Carboxylic Acid (R-COOH)1.2Nucleophile
Triphenylphosphine (PPh₃)1.5Activates the alcohol
DEAD or DIAD1.5Oxidant
Anhydrous Tetrahydrofuran (THF)-Solvent
Etherification: Formation of Ether Linkages

Ether linkages are generally more stable than esters to a wider range of chemical conditions, particularly hydrolysis. The Williamson ether synthesis is a classic and reliable method for forming ethers.[13]

Reaction Scheme:

Experimental Workflow Diagram:

Williamson_Ether_Synthesis cluster_alkoxide Alkoxide Formation cluster_alkylation Alkylation cluster_workup Work-up & Purification prep_substrate Dissolve Substrate in Anhydrous THF add_base Add NaH (portionwise) at 0 °C prep_substrate->add_base stir_alkoxide Stir until H₂ evolution ceases add_base->stir_alkoxide add_halide Add Alkyl Halide (R-X) stir_alkoxide->add_halide stir_reaction Stir at RT or Heat (Monitor by TLC) add_halide->stir_reaction quench Quench with Water (cautiously) stir_reaction->quench Upon completion extract Extract with Organic Solvent quench->extract wash Wash & Dry extract->wash purify Concentrate & Purify wash->purify

Caption: Workflow for Williamson ether synthesis.

Detailed Protocol:

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF or DMF (approx. 0.1 M). Cool the solution to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portionwise.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, methyl iodide) (1.5 eq) dropwise. The reaction may be stirred at room temperature or heated to reflux, depending on the reactivity of the alkyl halide.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Table 3: Reagent Stoichiometry for Williamson Ether Synthesis

ReagentMolar Eq.Purpose
This compound1.0Substrate
Sodium Hydride (NaH)1.5Strong base for deprotonation
Alkyl Halide (R-X)1.5Electrophile
Anhydrous THF or DMF-Solvent
Silylation: Formation of Silyl Ethers

Silylation is a common method for protecting hydroxyl groups.[6][14][15] Silyl ethers are generally stable to a variety of reaction conditions but can be readily cleaved under specific conditions (e.g., with fluoride ions). This makes them excellent temporary protecting groups.

Reaction Scheme:

Experimental Workflow Diagram:

Silylation_Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Dissolve Substrate & Imidazole in Anhydrous DMF add_silyl Add Silyl Chloride (at 0 °C) prep_reagents->add_silyl stir Stir at Room Temperature (Monitor by TLC) add_silyl->stir quench Quench with Water stir->quench Upon completion extract Extract with Organic Solvent quench->extract wash Wash & Dry extract->wash purify Concentrate & Purify wash->purify

Caption: Workflow for silylation of the hydroxyl group.

Detailed Protocol:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF) (approx. 0.2 M).

  • Reaction: Cool the solution to 0 °C. Add the silyl chloride (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) (1.2 eq) portionwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC.

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., a mixture of ether and hexanes).

  • Washing and Drying: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is often pure enough for subsequent steps, but can be purified by flash column chromatography if necessary.

Table 4: Reagent Stoichiometry for Silylation

ReagentMolar Eq.Purpose
This compound1.0Substrate
Silyl Chloride (e.g., TBDMSCl)1.2Silylating agent
Imidazole2.5Base and catalyst
Anhydrous Dimethylformamide (DMF)-Solvent

Characterization of Derivatives

The successful derivatization should be confirmed by standard analytical techniques.

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction. The product should have a different Rf value than the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the introduced group (e.g., acyl, alkyl, or silyl group) are indicative of a successful reaction. The signals for the -CH₂-O- protons will also shift downfield.

    • ¹³C NMR: The carbon of the -CH₂-O- group will show a downfield shift upon derivatization. New signals corresponding to the derivatizing group will also appear.

  • Infrared (IR) Spectroscopy: The broad O-H stretching band (around 3300 cm⁻¹) of the starting material should disappear. New characteristic bands will appear, such as a strong C=O stretch (around 1735 cm⁻¹) for esters.

  • Mass Spectrometry (MS): The molecular weight of the product can be confirmed by techniques such as electrospray ionization (ESI) mass spectrometry.

Conclusion

The protocols detailed in this guide provide robust and versatile methods for the derivatization of the hydroxyl group in this compound. The choice of esterification, etherification, or silylation allows for a wide range of functional groups to be introduced, enabling the synthesis of diverse and complex molecules for applications in drug discovery and development. Careful adherence to the experimental procedures and safety precautions outlined will ensure successful and reproducible results.

References

  • A green protocol for the silylation of alcohols using bonded fluorous phase c
  • Protection of Hydroxyl Groups. (2021). Chemistry LibreTexts.
  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). (2024). Suzhou Highfine Biotech.
  • Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAM
  • tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)
  • Mitsunobu reaction. Wikipedia.
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Application Notes and Protocols: Esterification of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate Utilizing Modern Coupling Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the reaction of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate with various coupling agents to form ester linkages. This key transformation is pivotal in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and PROTACs. We will delve into the mechanistic underpinnings of common coupling strategies, provide field-proven, step-by-step protocols, and offer insights into reaction optimization and validation.

Introduction to the Substrate

This compound is a valuable bifunctional building block in medicinal chemistry and organic synthesis.[1] Its structure incorporates a Boc-protected amine and a primary alcohol on a trans-substituted cyclohexane ring. This configuration offers several advantages:

  • Orthogonal Protection: The tert-butyloxycarbonyl (Boc) group is a stable amine protecting group, typically removable under acidic conditions, while the hydroxyl group is available for a variety of transformations.

  • Stereochemical Rigidity: The trans-cyclohexyl scaffold provides a conformationally restricted linker, which is often desirable in drug design to control the spatial orientation of appended functionalities.[1]

  • Versatility: The primary alcohol is a nucleophile that can readily participate in reactions such as esterification, etherification, and the Mitsunobu reaction to link to carboxylic acids, phenols, or other moieties.[2][3][4] It is frequently used as an intermediate in synthesizing pharmaceutical compounds.[1]

The esterification of the hydroxyl group is a common and critical step in utilizing this substrate for further molecular elaboration. This guide will focus on modern coupling agent-mediated esterification reactions, which offer mild conditions and broad functional group tolerance.

PART 1: Mechanistic Insights into Coupling Agent-Mediated Esterification

The direct esterification of an alcohol and a carboxylic acid (Fischer esterification) often requires harsh acidic conditions and high temperatures, which are incompatible with the acid-labile Boc protecting group on our substrate. Modern coupling agents circumvent these issues by activating the carboxylic acid, making it highly susceptible to nucleophilic attack by the alcohol under mild conditions.[5][6]

We will explore three major classes of coupling agents: Carbodiimides, Uronium/Aminium salts, and Phosphonium salts, along with the specialized Mitsunobu reaction.

1.1 Carbodiimide-Mediated Esterification (Steglich Esterification)

The Steglich esterification is a widely used method that employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a nucleophilic catalyst, typically 4-(dimethylaminopyridine) (DMAP).[5][7][8][9]

Causality of Reagent Choice:

  • DCC/EDC: These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7][10] DCC is often used in solution-phase synthesis where its byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can be removed by filtration.[11][12] EDC is preferred for applications where the urea byproduct needs to be water-soluble for easy removal by aqueous extraction.[11]

  • DMAP: The alcohol itself is often not nucleophilic enough to react efficiently with the bulky O-acylisourea intermediate. DMAP acts as a potent acyl transfer catalyst. It reacts with the O-acylisourea to form a more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol to furnish the desired ester.[5][7]

Mechanism Workflow:

Steglich_Esterification cluster_activation Carboxylic Acid Activation cluster_catalysis Catalytic Acyl Transfer cluster_esterification Ester Formation R-COOH Carboxylic Acid O-Acylisourea O-Acylisourea Intermediate R-COOH->O-Acylisourea + DCC DCC DCC N-Acylpyridinium N-Acylpyridinium Intermediate O-Acylisourea->N-Acylpyridinium + DMAP DMAP DMAP Ester Ester Product N-Acylpyridinium->Ester + Substrate Substrate tert-Butyl (trans-4-(hydroxymethyl) cyclohexyl)carbamate

Caption: Steglich esterification workflow.

A potential side reaction is the rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, which can be minimized by the presence of DMAP.[7]

1.2 Uronium/Aminium Salt-Mediated Esterification

Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most efficient coupling reagents, especially for sterically hindered substrates.[13][14][15]

Causality of Reagent Choice:

  • HATU: This reagent is based on the superior leaving group 1-hydroxy-7-azabenzotriazole (HOAt).[13][16] The reaction proceeds through the formation of an OAt-active ester.[14][17] The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, stabilizing the transition state and accelerating the rate of aminolysis or alcoholysis.[13]

  • Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is required to deprotonate the carboxylic acid, forming the carboxylate anion which initiates the reaction.[14][17][18]

Mechanism Workflow:

HATU_Coupling R-COOH Carboxylic Acid R-COO- Carboxylate Anion R-COOH->R-COO- + Base Base Base (e.g., DIPEA) OAt-Ester OAt-Active Ester R-COO-->OAt-Ester + HATU HATU HATU Product Ester Product OAt-Ester->Product + Substrate Urea Tetramethylurea OAt-Ester->Urea byproduct Substrate tert-Butyl (trans-4-(hydroxymethyl) cyclohexyl)carbamate Mitsunobu_Reaction cluster_activation Alcohol Activation cluster_substitution SN2 Substitution cluster_byproducts Byproducts Substrate Substrate Alcohol Oxyphosphonium Oxyphosphonium Salt Substrate->Oxyphosphonium + (PPh3 + DEAD) PPh3_DEAD PPh3 + DEAD Product Ester Product (Inverted Stereochemistry) Oxyphosphonium->Product + R-COO- R-COOH Carboxylic Acid TPPO Triphenylphosphine oxide Product->TPPO Hydrazide Hydrazide byproduct Product->Hydrazide

Caption: Mitsunobu reaction workflow.

PART 2: Experimental Protocols and Data

This section provides detailed, self-validating protocols for the esterification of this compound.

2.1 General Materials and Methods
  • Substrate: this compound

  • Solvents: Anhydrous dichloromethane (DCM), anhydrous tetrahydrofuran (THF), and anhydrous N,N-dimethylformamide (DMF) should be used.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) using silica gel plates and an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). Visualization can be achieved using UV light and/or staining with potassium permanganate or ceric ammonium molybdate.

  • Purification: Flash column chromatography on silica gel.

  • Characterization: ¹H NMR, ¹³C NMR, and LC-MS to confirm product identity and purity.

Protocol 1: Steglich Esterification using EDC/DMAP

This protocol is a robust and widely applicable method for forming the ester linkage.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.2 equivalents).

  • Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).

  • Add this compound (1.0 equivalent).

  • Add 4-(dimethylaminopyridine) (DMAP) (0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction for the consumption of the starting alcohol. The product spot should be less polar.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint 2 (Purification): Purify the crude residue by flash column chromatography.

  • Validation Checkpoint 3 (Characterization): Confirm the structure and purity of the isolated product by NMR and LC-MS.

Protocol 2: Uronium Salt Coupling using HATU/DIPEA

This protocol is particularly useful for more challenging or sterically hindered carboxylic acids.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 equivalents) and HATU (1.1 equivalents).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M).

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Add a solution of this compound (1.0 equivalent) in a minimal amount of DMF.

  • Stir the reaction at room temperature for 2-6 hours.

  • Validation Checkpoint 1 (TLC/LC-MS): Monitor the reaction for completion. These reactions are often much faster than carbodiimide couplings.

  • Upon completion, dilute the reaction with ethyl acetate and water.

  • Wash the organic layer extensively with water (to remove DMF) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Validation Checkpoint 2 (Purification): Purify the crude product via flash chromatography.

  • Validation Checkpoint 3 (Characterization): Confirm the structure and purity by NMR and LC-MS.

Protocol 3: Mitsunobu Reaction

This protocol offers an alternative activation strategy and is useful when other methods fail.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), the carboxylic acid (1.3 equivalents), and triphenylphosphine (PPh₃) (1.3 equivalents) in anhydrous THF (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.3 equivalents) dropwise over 10-15 minutes. A color change (typically to yellow or orange) and/or formation of a precipitate may be observed.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Validation Checkpoint 1 (TLC): Monitor for the disappearance of the starting alcohol.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Validation Checkpoint 2 (Purification): The purification can be challenging due to the triphenylphosphine oxide and hydrazide byproducts. Direct purification by flash chromatography is the most common method.

  • Validation Checkpoint 3 (Characterization): Confirm the product structure and purity via NMR and LC-MS.

2.2 Comparative Data Summary

The choice of coupling agent can significantly impact yield, reaction time, and ease of purification. The following table summarizes typical outcomes for these reactions.

Coupling Agent SystemTypical Equiv. (Acid/Agent/Base)SolventTemp (°C)Time (h)Purification Difficulty
EDC / DMAP 1.2 / 1.5 / 0.1DCM0 to RT12-24Low to Medium
HATU / DIPEA 1.1 / 1.1 / 2.5DMFRT2-6Medium
PPh₃ / DIAD 1.3 / 1.3 / -THF0 to RT4-16High
PART 3: Trustworthiness and Self-Validation

A robust protocol is a self-validating one. Each protocol described includes critical checkpoints to ensure the reaction is proceeding as expected and that the final product meets the required standards of purity and identity.

  • In-Process Controls (IPCs): The use of TLC or LC-MS during the reaction is crucial. A successful reaction will show the consumption of the limiting reagent (the alcohol substrate) and the appearance of a new, typically less polar, product spot/peak. Stalling of the reaction or the appearance of significant side products indicates a need for troubleshooting (e.g., checking reagent quality, solvent dryness, or temperature).

  • Work-up and Purification: The work-up procedure is designed to remove the majority of the spent reagents and byproducts. The subsequent chromatographic purification is a validation step in itself, separating the desired product from any remaining impurities. The observation of a single, clean peak/band during chromatography is a strong indicator of a successful reaction.

  • Final Product Analysis: The ultimate validation comes from spectroscopic analysis.

    • NMR Spectroscopy: In the ¹H NMR spectrum, the disappearance of the alcohol's -OH proton signal and the appearance of new signals corresponding to the coupled carboxylic acid moiety are key indicators. A downfield shift of the -CH₂O- protons (from ~3.5 ppm to ~4.0 ppm) is also expected upon ester formation.

    • Mass Spectrometry (LC-MS): This provides the molecular weight of the product, confirming that the desired coupling has occurred. The purity can also be assessed by the relative area of the product peak.

By systematically following these protocols and their integrated validation checkpoints, researchers can confidently synthesize the desired ester products with high fidelity and troubleshoot effectively when necessary.

References
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Chemistry Steps. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Fiveable. (n.d.). Steglich Esterification. Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

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  • Reddit. (2018). Drawbacks of HATU for Esterification. r/chemistry. Retrieved from [Link]

  • Singh, A., et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. ACS Omega.
  • Organic Chemistry. (2023, February 1). DCC Coupling With HOBt Activation Mechanism. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate. Retrieved from [Link]

  • Ashraf, Z., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4977. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2002). A Convenient Synthesis of Cis and Trans 4-tert-Butoxycarbonyl-Substituted Cyclohexylglycine. The Journal of Organic Chemistry, 67(15), 5402-5405. [Link]

  • ChemBK. (2024). trans-N-[4-(Hydroxymethyl)cyclohexyl]carbamic acid tert-butyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • MySkinRecipes. (n.d.). trans-(4-hydroxy-cyclohexyl)-methyl-carbamic acid tert-butyl ester. Retrieved from [Link]

  • MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). CN109824545B - Preparation method of trans-4-N-Boc-aminocyclohexane carboxylic acid.
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Application Note: The Strategic Utility of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate, a pivotal bifunctional building block in contemporary pharmaceutical development. We will explore its synthesis, physicochemical properties, and strategic deployment in the construction of complex pharmaceutical intermediates. The core of this guide features detailed, field-proven protocols for the synthesis of the title compound and its subsequent elaboration into advanced intermediates for Janus Kinase (JAK) inhibitors. The causality behind experimental choices, reaction mechanisms, and quality control measures are discussed to ensure scientific integrity and reproducibility.

Introduction: A Versatile Scaffold for Drug Discovery

This compound is a valuable bifunctional intermediate characterized by a rigid, non-planar cyclohexane core. This core is substituted with two orthogonal functional groups: a primary alcohol (-CH₂OH) and a tert-butoxycarbonyl (Boc) protected amine (-NHBoc). The trans stereochemistry of these groups provides a defined three-dimensional vector, which is crucial for precise molecular recognition in drug-target interactions.

The true value of this intermediate lies in its "two-handle" nature. The primary alcohol can be readily oxidized or converted into a leaving group, while the Boc-protected amine remains stable under these conditions. Conversely, the Boc group can be selectively removed under acidic conditions to liberate the free amine without affecting the alcohol or its derivatives.[1] This orthogonality makes it an ideal starting material for the convergent synthesis of complex molecules, including kinase inhibitors, antiviral agents, and PROTAC linkers.[2][3][4] This application note will provide researchers with the foundational knowledge and practical protocols to effectively leverage this versatile building block in their synthetic campaigns.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of the reagent. The compound is a stable, white solid at room temperature.[5]

PropertyValueReference
Molecular Formula C₁₂H₂₃NO₃[6]
Molecular Weight 229.32 g/mol [6]
Appearance White crystalline solid[5][6]
CAS Number 1334495-35-0 (mixture of isomers), specific trans isomer may vary[7]
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Slightly soluble in water.[8]
Storage Conditions Store at 2-8°C, sealed in a dry environment.

Synthesis and Quality Control of the Intermediate

The most direct and efficient synthesis of the title compound involves the selective N-protection of the commercially available amino alcohol, trans-4-aminocyclohexanemethanol. The use of di-tert-butyl dicarbonate (Boc₂O) is the industry standard for this transformation due to its high efficiency and the generation of benign byproducts (t-butanol and CO₂).[1]

Diagram: Synthesis Pathway

cluster_0 Protocol 1: Boc Protection A trans-4-Aminocyclohexanemethanol B This compound A->B Boc₂O, NaHCO₃ THF/H₂O

Caption: Synthetic route for Boc protection.

Protocol 1: Synthesis of this compound

Rationale: This protocol employs a biphasic solvent system (THF/water) to ensure the solubility of both the polar starting material and the less polar Boc anhydride. Sodium bicarbonate (NaHCO₃) acts as a mild inorganic base to neutralize the acidic byproduct generated during the reaction, driving it to completion without promoting side reactions like O-acylation.

Materials:

  • trans-4-Aminocyclohexanemethanol (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (1.5 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve trans-4-aminocyclohexanemethanol (1.0 eq) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (1.5 eq) to the solution and stir until it dissolves.

  • Cool the mixture to 0°C using an ice bath.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of THF.

  • Add the Boc₂O solution dropwise to the cooled reaction mixture over 30 minutes with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Reduce the reaction volume by approximately half using a rotary evaporator to remove the THF.

  • Extract the aqueous residue with ethyl acetate (3 x volume of residue).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a hexane/ethyl acetate mixture to afford the title compound as a white crystalline solid.

Quality Control:

  • Yield: Typically >90%.

  • ¹H NMR: Confirm the presence of the tert-butyl group (singlet at ~1.4 ppm, 9H) and the disappearance of the primary amine protons.

  • Mass Spectrometry: Verify the molecular weight (m/z [M+Na]⁺).

  • Melting Point: Compare with literature values to assess purity.

Core Application: A Building Block for JAK Inhibitor Synthesis

The Janus Kinase (JAK) family of enzymes are critical targets for autoimmune diseases. The synthesis of potent JAK inhibitors, such as Upadacitinib, often relies on building blocks that can introduce specific vectors and functionalities.[4] this compound is an ideal precursor for a key fragment of these inhibitors.

Diagram: Synthetic Workflow for a JAK Inhibitor Intermediate

A tert-Butyl (trans-4-(hydroxymethyl) cyclohexyl)carbamate B tert-Butyl (trans-4-formylcyclohexyl) carbamate A->B Oxidation (DMP) Protocol 2 C Advanced Intermediate (N-Substituted) B->C Reductive Amination Protocol 3 D Final Amine Fragment (Deprotected) C->D Boc Deprotection (TFA) Protocol 4

Caption: Multi-step synthesis from the title compound.

Protocol 2: Oxidation to tert-Butyl (trans-4-formylcyclohexyl)carbamate

Rationale: The primary alcohol must be converted to an aldehyde for subsequent C-N bond formation via reductive amination. A mild oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid and to ensure the acid-labile Boc group remains intact. Dess-Martin Periodinane (DMP) is an excellent choice as it operates under neutral, room-temperature conditions with high efficiency.

Materials:

  • This compound (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Dissolve the starting alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Monitor the reaction by TLC. Upon completion, a new, less polar spot corresponding to the aldehyde should be visible.[9]

  • Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The resulting crude aldehyde is often pure enough for the next step but can be purified by flash chromatography on silica gel if necessary.

Protocol 3: Reductive Amination

Rationale: This powerful reaction forms a new C-N bond by first generating an iminium ion intermediate from the aldehyde and a primary/secondary amine, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent as it is mild, selective for the iminium ion over the aldehyde, and does not reduce other functional groups.

Materials:

  • tert-Butyl (trans-4-formylcyclohexyl)carbamate (1.0 eq)

  • Desired primary or secondary amine (e.g., morpholine) (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic Acid (catalytic amount, optional)

Procedure:

  • Dissolve the aldehyde intermediate (1.0 eq) and the amine (1.1 eq) in anhydrous DCE.

  • Add a few drops of glacial acetic acid to catalyze iminium ion formation (optional, but often improves reaction rate).

  • Stir the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Gas evolution (hydrogen) may be observed.

  • Stir for 4-12 hours until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the N-substituted product. Purify by flash chromatography if needed.

Protocol 4: Final Boc Deprotection

Rationale: The final step to reveal the key amine functionality is the removal of the Boc protecting group. This is achieved under strong acidic conditions. Trifluoroacetic acid (TFA) is highly effective, and the reaction proceeds rapidly at room temperature, generating volatile byproducts.

Materials:

  • Boc-protected advanced intermediate (from Protocol 3) (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the Boc-protected substrate in DCM (approx. 0.1 M solution).

  • Add an equal volume of TFA to the solution.

  • Stir the mixture at room temperature for 1-2 hours. Monitor deprotection by TLC/LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ until gas evolution ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over MgSO₄, and concentrate to yield the final free amine, which can be used directly or converted to a stable salt (e.g., HCl or oxalate) for storage.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for medicinal chemists. Its defined stereochemistry, robust cyclohexane core, and orthogonal protecting group strategy provide a reliable and versatile platform for constructing complex molecular architectures. The protocols detailed herein offer a validated pathway from the synthesis of the building block itself to its successful incorporation into an advanced pharmaceutical intermediate, demonstrating its significant role in accelerating drug discovery programs.

References

  • ChemBK. tert-Butyl [trans-4-(hydroxymethyl)cyclohexyl]carbamate. [Online] Available at: [Link]

  • Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
  • Molbase. Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. [Online] Available at: [Link]

  • PubMed. Efficient synthesis of an antiviral drug intermediate using an enhanced short-chain dehydrogenase in an aqueous-organic solvent system. [Online] Available at: [Link]

  • PubMed. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. [Online] Available at: [Link]

  • National Institutes of Health. Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods. [Online] Available at: [Link]

  • National Institutes of Health. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. [Online] Available at: [Link]

  • Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Online] Available at: [Link]

  • RSC Publishing. Biocatalytic routes to anti-viral agents and their synthetic intermediates. [Online] Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Online] Available at: [Link]

  • Google Patents. Synthesis methods for upadacitinib and intermediate thereof.
  • PubChem. tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate. [Online] Available at: [Link]

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Application Notes and Protocols for the Employment of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Saturated Cyclohexyl Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. While aromatic rings have traditionally dominated the core structures of many therapeutic agents, there is a growing appreciation for the role of saturated aliphatic scaffolds. The trans-1,4-disubstituted cyclohexane motif, in particular, offers a compelling three-dimensional alternative to planar aromatic systems, often leading to improvements in critical drug-like properties.

tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate is a versatile and strategically designed building block that capitalizes on the benefits of this saturated scaffold. Its rigid, chair-like conformation provides a defined spatial orientation for appended functionalities, which can be crucial for precise interactions with biological targets. The replacement of a flat phenyl ring with a three-dimensional cyclohexyl ring can enhance aqueous solubility, improve metabolic stability, and reduce off-target toxicity associated with planar aromatic structures.[1][2]

This building block is bifunctional: the Boc-protected amine offers a stable yet readily cleavable handle for introducing nitrogen-containing pharmacophores or for linking to other molecular components. The primary hydroxyl group serves as a versatile anchor for further synthetic elaboration, enabling the formation of esters, ethers, and other linkages. This dual functionality makes this compound an exceptionally valuable tool, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs), where the linker architecture is a critical determinant of efficacy.[3][4]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will explore its application as a linker in PROTACs, provide validated protocols for its chemical modification, and discuss the underlying chemical principles that make it a powerful asset in the medicinal chemist's toolbox.

Physicochemical Properties and Structural Advantages

The utility of this compound stems from its well-defined physicochemical and structural characteristics. The trans-configuration of the substituents on the cyclohexane ring locks it into a diequatorial conformation, which is energetically favorable and provides a linear, rigid scaffold.[5] This rigidity can be advantageous in pre-organizing the attached ligands for optimal binding to their respective targets, a key consideration in the design of bifunctional molecules like PROTACs.

PropertyValueSource
Molecular Formula C₁₂H₂₃NO₃[PubChem CID: 53349257]
Molecular Weight 229.32 g/mol [PubChem CID: 53349257]
XLogP3 1.8[PubChem CID: 53349257]
Hydrogen Bond Donor Count 2[PubChem CID: 53349257]
Hydrogen Bond Acceptor Count 3[PubChem CID: 53349257]
Rotatable Bond Count 4[PubChem CID: 53349257]

Core Applications in Drug Discovery: A Focus on PROTACs

A primary application of this compound is as a rigid linker component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The linker is not merely a spacer but plays a critical role in determining the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).

The rigid trans-cyclohexyl scaffold of the title compound provides a defined exit vector for the attachment of the target-binding ligand and the E3 ligase-binding moiety. This can lead to a more favorable pre-organization of the PROTAC for ternary complex formation compared to more flexible aliphatic or PEG linkers. Studies have shown that the stereochemistry of the cyclohexyl linker (cis vs. trans) can significantly impact the conformation, binding affinity, and ultimately the degradation activity of the resulting PROTAC.[3][4]

Experimental Protocols and Methodologies

The following protocols provide detailed, step-by-step procedures for the key chemical transformations of this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.

Protocol 1: Functionalization of the Hydroxymethyl Group via Steglich Esterification

The Steglich esterification is a mild and efficient method for forming an ester bond between a carboxylic acid and an alcohol, particularly useful for sterically hindered substrates.[6][7] This protocol details the coupling of a generic carboxylic acid (e.g., a "warhead" for a PROTAC) to the hydroxymethyl group of the title compound.

Causality of Experimental Choices:

  • DCC (N,N'-Dicyclohexylcarbodiimide): Acts as a dehydrating agent, activating the carboxylic acid to form a reactive O-acylisourea intermediate.

  • DMAP (4-Dimethylaminopyridine): A highly nucleophilic catalyst that intercepts the O-acylisourea to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol. This significantly accelerates the reaction and suppresses side reactions like the formation of N-acylurea.[8]

  • Anhydrous DCM (Dichloromethane): A common aprotic solvent that solubilizes the reactants and does not interfere with the reaction. Its anhydrous nature is critical to prevent hydrolysis of the activated intermediates.

  • Room Temperature: The reaction is efficient at room temperature, making it suitable for thermally sensitive substrates.

Step-by-Step Methodology:

  • Preparation: To a solution of this compound (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(dimethylamino)pyridine (DMAP) (0.1 eq.).

  • Reaction Initiation: Cool the stirred solution to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq.) in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite® to remove the DCU, washing the filter cake with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired ester product.

Protocol 2: Functionalization of the Hydroxymethyl Group via Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry at the alcohol carbon (though not applicable to the primary alcohol of the title compound).[9][10] This protocol describes the coupling of a nucleophile (e.g., a phenol-containing E3 ligase ligand) to the hydroxymethyl group.

Causality of Experimental Choices:

  • PPh₃ (Triphenylphosphine) and DIAD (Diisopropyl azodicarboxylate): These reagents form a phosphonium salt intermediate which activates the alcohol, converting the hydroxyl group into a good leaving group.

  • Anhydrous THF (Tetrahydrofuran): A suitable aprotic solvent for the reaction.

  • 0 °C to Room Temperature: The initial cooling is to control the exothermic reaction upon addition of DIAD, followed by warming to room temperature to drive the reaction to completion.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), the nucleophile (e.g., a phenol or phthalimide, 1.2 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.1 M).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution. A color change is typically observed.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to separate the desired product from the reaction byproducts.

Protocol 3: Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in many reaction conditions and its facile removal under acidic conditions.[11][12]

Causality of Experimental Choices:

  • TFA (Trifluoroacetic acid): A strong acid that efficiently cleaves the Boc group. It is also volatile, which facilitates its removal after the reaction.

  • DCM (Dichloromethane): A common solvent for this reaction.

  • Scavengers (e.g., Triisopropylsilane, TIS): The cleavage of the Boc group generates a reactive tert-butyl cation, which can cause side reactions with sensitive functional groups. Scavengers are used to trap this cation.

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected substrate (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask. If the substrate contains acid-sensitive groups prone to alkylation, add a scavenger such as triisopropylsilane (TIS) (1-5 eq.).

  • Reaction: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (10-20 eq., often used as a 20-50% solution in DCM) dropwise.

  • Reaction Progression: Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene or DCM several times.

  • Isolation: The product is typically obtained as the TFA salt. It can be used directly in the next step or converted to the free amine by neutralization with a mild base (e.g., saturated aqueous NaHCO₃ solution) and extraction with an organic solvent.

Visualizing the Synthetic Workflow

The following diagram illustrates a typical synthetic workflow for constructing a PROTAC using this compound as a linker component.

G cluster_0 Functionalization of Hydroxyl Group cluster_1 Boc Deprotection cluster_2 Coupling to E3 Ligase Ligand A This compound C Ester-linked Intermediate A->C Steglich Esterification (DCC, DMAP) B Warhead-COOH B->C D Amine-TFA Salt C->D TFA, DCM F Final PROTAC D->F Amide Coupling (HATU, DIPEA) E E3 Ligase Ligand-COOH E->F

A typical synthetic workflow for PROTAC synthesis.

Case Study: Leveraging the trans-Cyclohexyl Linker in PROTAC Design

A study by Ciulli and co-workers highlighted the profound impact of the linker stereochemistry on PROTAC performance. They developed a PROTAC for the degradation of the LRRK2 protein, implicated in Parkinson's disease. The version of the PROTAC incorporating a trans-cyclohexyl group in the linker (XL01126) was found to be a more efficient and cooperative degrader than its cis-analogue.[3]

High-resolution co-crystal structures revealed that the trans-linker adopts a rigid, extended conformation. In contrast, the cis-linker folds back on itself, leading to different interactions with the VHL E3 ligase. This case study underscores that the rigid and well-defined geometry of the trans-1,4-cyclohexyl moiety, as found in this compound, can be a critical design element for optimizing the formation of a productive ternary complex and achieving potent protein degradation.[3][4]

Conclusion

This compound is a powerful and versatile building block for modern drug discovery. Its rigid, three-dimensional structure offers a clear advantage over traditional planar linkers, providing a means to improve the physicochemical properties and biological activity of drug candidates. The straightforward and reliable protocols for the functionalization of its hydroxyl group and the deprotection of its Boc-protected amine make it an accessible and valuable tool for medicinal chemists. As the field of targeted protein degradation and the broader "escape from flatland" trend in drug design continue to grow, the strategic employment of scaffolds like the one provided by this compound will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

  • Qin, T., et al. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry, 8(8), 605-627. Available at: [Link]

  • Stepan, A. F., et al. (2016). The pursuit of Csp3-rich compounds in medicinal chemistry. MedChemComm, 7(10), 1838-1850. Available at: [Link]

  • PubChem. Compound Summary for CID 53349257, this compound. National Center for Biotechnology Information. Available at: [Link]

  • Kalogeropulou, A. F., et al. (2024). Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Bioorganic & Medicinal Chemistry Letters, 110, 129861. Available at: [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]

  • Fiveable. (n.d.). 1,4-disubstituted cyclohexanes. Fiveable Chemistry. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]

  • Ciulli, A., et al. (2024). Discovery of XL01126: a potent, fast, cooperative, selective, orally bioavailable, and blood–brain barrier penetrant PROTAC degrader of leucine-rich repeat kinase 2. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. Compound Summary for CID 15408001, tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Available at: [Link]

  • Organic Syntheses. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. Available at: [Link]

  • Wikipedia. (n.d.). Steglich esterification. Wikipedia. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Guide Version: 1.0 | Last Updated: January 3, 2026

Introduction

tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate is a critical bifunctional building block used extensively in medicinal chemistry and drug development, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its rigid cyclohexyl scaffold and orthogonal protecting groups make it an invaluable component for constructing complex molecular architectures.

The synthesis, primarily involving the N-protection of trans-4-(aminomethyl)cyclohexanemethanol with di-tert-butyl dicarbonate (Boc₂O), is generally robust. However, researchers frequently encounter specific side products that can complicate purification and compromise final product purity. This technical guide provides a comprehensive troubleshooting framework in a direct question-and-answer format to address the most common challenges, explaining the chemical causality and offering field-proven protocols to ensure a successful synthesis.

Frequently Asked Questions & Troubleshooting
FAQ 1: My final product is contaminated with the cis-isomer. What is the source and how can it be removed?

Question: I've successfully synthesized the carbamate, but my NMR analysis shows a significant percentage of the cis-isomer, tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate. The reaction conditions were standard (Boc₂O, base, THF). Did the reaction cause the cyclohexane ring to isomerize?

Answer & Troubleshooting:

This is a very common issue, and the impurity almost certainly originates from your starting material, not from an isomerization event during the reaction.

  • Causality: The trans-1,4-disubstituted cyclohexane is thermodynamically more stable than the cis-isomer because both bulky substituents can occupy equatorial positions, minimizing steric strain.[1] The energy barrier for ring-flipping is high, and typical Boc-protection conditions (room temperature, mild base) do not provide sufficient energy to cause epimerization at the C1 or C4 positions. Therefore, the cis-isomer impurity in your product directly reflects the purity of your starting amine, trans-4-(aminomethyl)cyclohexanemethanol. Commercial sources of this starting material can contain varying amounts of the cis-isomer.[2][3]

  • Troubleshooting & Prevention:

    • Analyze Starting Material: Before starting the reaction, verify the purity of your trans-4-(aminomethyl)cyclohexanemethanol lot by ¹H NMR or GC-MS. This is a critical quality control step.

    • Source High-Purity Reagents: If significant cis-isomer is detected, procure a new lot of starting material from a reputable supplier with a high purity specification (e.g., >98% trans).

    • Purification of the Final Product: If the reaction has already been performed, the cis and trans isomers can be separated, although it can be challenging.

      • Flash Column Chromatography: This is the most effective method. The two isomers often have a small but discernible difference in polarity. A slow gradient (e.g., 20% to 60% Ethyl Acetate in Hexanes) on silica gel is recommended.

      • Recrystallization: This can be effective if the cis-isomer is present in smaller amounts. Experiment with solvent systems like Ethyl Acetate/Hexanes or Dichloromethane/Hexanes. A successful recrystallization is described for a similar cis-carbamate from an Ethyl Acetate/Hexanes mixture.[4]

FAQ 2: I'm observing a higher molecular weight impurity by LC-MS. Could this be a di-Boc product?

Question: My reaction mixture shows a significant apolar spot on TLC and a corresponding mass in the LC-MS that suggests a di-protected product. How is this possible on a molecule with only one primary amine and one primary alcohol?

Answer & Troubleshooting:

While the primary amine is significantly more nucleophilic than the primary alcohol, O-Boc protection can occur under certain conditions, leading to the formation of tert-butyl (trans-4-(((tert-butoxycarbonyl)oxy)methyl)cyclohexyl)carbamate.

  • Causality: The formation of the O-Boc side product is favored by:

    • Excess Boc₂O: Using a large excess of di-tert-butyl dicarbonate can drive the reaction towards protecting the less reactive alcohol group after the amine has reacted.

    • Strongly Catalytic Base: While not always required, the use of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation of the alcohol.[5] Standard bases like triethylamine (TEA) or sodium bicarbonate are less likely to promote this side reaction.

    • Elevated Temperatures: Higher reaction temperatures increase the reactivity of the alcohol, making it more competitive with the amine.

  • Troubleshooting & Prevention:

    • Control Stoichiometry: Use a modest excess of Boc₂O (typically 1.05 to 1.1 equivalents). This ensures complete consumption of the amine without excessively driving the O-protection side reaction.

    • Avoid DMAP: For this specific substrate, DMAP is generally unnecessary and increases the risk of the O-Boc side product. A non-nucleophilic base like TEA or an inorganic base like NaHCO₃ is sufficient.[4]

    • Maintain Low Temperature: Run the reaction at room temperature or below (0 °C to 25 °C). This maximizes the selectivity for the more nucleophilic amine.

FAQ 3: My reaction is incomplete, with significant starting material remaining. What went wrong?

Question: After several hours, my TLC analysis still shows a large amount of the polar starting amine. I used 1.1 equivalents of Boc₂O and TEA in THF.

Answer & Troubleshooting:

Incomplete conversion is typically due to issues with reagent quality, solvent, or reaction setup.

  • Causality & Potential Issues:

    • Boc₂O Degradation: Di-tert-butyl dicarbonate is sensitive to moisture and can slowly decompose into tert-butanol and carbon dioxide, reducing its effective concentration.[5][6] If stored improperly, its potency may be compromised.

    • Insufficient Base: The reaction produces tert-butoxycarbamic acid, which quickly decomposes, but the initial acylation generates a proton that must be neutralized. If the base is weak, impure, or insufficient, the reaction can stall as the amine becomes protonated and non-nucleophilic.

    • Solvent Purity: The presence of water or other protic impurities in the solvent (e.g., THF) can hydrolyze the Boc-anhydride.

    • Poor Solubility: While the starting material has good solubility in common organic solvents, very low temperatures combined with certain solvent systems might reduce solubility and reaction rate.

  • Troubleshooting & Prevention:

    • Use Fresh Reagents: Ensure your Boc₂O is from a recently opened bottle or has been stored properly under an inert atmosphere. Use a freshly opened bottle of high-purity base.

    • Ensure Proper Mixing: The reaction is often biphasic if an aqueous base (like aq. NaHCO₃) is used. Vigorous stirring is essential to ensure proper mixing of the organic and aqueous layers.[4]

    • Check Solvent Quality: Use anhydrous solvents to minimize hydrolysis of the Boc-anhydride.

    • Monitor Reaction Progress: Continue to monitor the reaction by TLC. If it stalls, a small additional charge of Boc₂O (0.1 eq) can be added.

FAQ 4: What are the small, nonpolar spots on my TLC? Are they from the Boc-anhydride?

Question: My crude product TLC shows the main spot and some less polar, faint spots near the solvent front. Are these impurities of concern?

Answer & Troubleshooting:

These are very likely benign byproducts from the Boc₂O reagent itself and are typically removed during standard workup procedures.

  • Causality: Di-tert-butyl dicarbonate (Boc₂O) can decompose, especially if heated or exposed to acid/base, to form several volatile, nonpolar byproducts.[7]

    • tert-Butanol: Formed from the reaction with the amine or hydrolysis.

    • Isobutylene: Formed via elimination from the intermediate t-butyl cation.[8]

    • tert-Butyl Carbonate Species: Other related carbonate byproducts can also form.

  • Troubleshooting & Removal:

    • Aqueous Workup: A standard aqueous workup (e.g., washing with water or brine) will remove the highly water-soluble tert-butanol.

    • Evaporation under Reduced Pressure: The other byproducts, like isobutylene (a gas at room temp) and other low-boiling point impurities, are effectively removed when the solvent is evaporated on a rotary evaporator.

    • No Further Action Needed: These impurities are rarely carried through to the final, purified product after standard chromatography or recrystallization.

Optimized Synthetic & Purification Protocols
Protocol 1: Optimized N-Boc Protection

This protocol is designed to maximize yield and minimize the formation of common side products.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add trans-4-(aminomethyl)cyclohexanemethanol (1.0 eq).

  • Dissolution: Dissolve the amine in a 2:1 mixture of 1,4-Dioxane and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 1.2 eq).

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise with vigorous stirring.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (Eluent: 10% Methanol in Dichloromethane; Visualization: Ninhydrin stain for amine, KMnO₄ or PMA stain for product). The starting amine will be ninhydrin-positive, while the product will not.

  • Workup:

    • Concentrate the mixture under vacuum to remove the bulk of the dioxane.

    • Extract the aqueous residue with ethyl acetate or chloroform (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using Hexanes.

  • Loading: Dry-load the adsorbed crude product onto the column.

  • Elution: Elute the column with a gradient of Ethyl Acetate in Hexanes.

    • Suggested Gradient: Start with 20% EtOAc/Hexanes to elute highly nonpolar impurities. Gradually increase the polarity to 40-60% EtOAc/Hexanes. The trans-product will elute, followed closely by the slightly more polar cis-isomer if present.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to obtain the final product, typically a white crystalline solid.

Data & Pathway Visualizations
Table 1: Troubleshooting Summary
Issue / Side Product Primary Cause Preventative Action Remediation Method
cis-Isomer ContaminationImpure starting amineAnalyze starting material by NMR/GC before use; source high-purity reagents.Flash column chromatography or recrystallization.
Di-Boc Side ProductExcess Boc₂O, DMAP catalyst, high temperatureUse 1.05-1.1 eq. Boc₂O; avoid DMAP; maintain reaction at 0-25 °C.Flash column chromatography.
Incomplete ReactionDegraded Boc₂O, insufficient base, wet solventUse fresh reagents, ensure adequate base, use anhydrous solvents.Add a small additional charge of Boc₂O and monitor.
Nonpolar ByproductsDecomposition of Boc₂OStandard practice; unavoidable to some extent.Standard aqueous workup and evaporation under vacuum.
Diagrams

Reaction_Pathway SM trans-4-(Aminomethyl)cyclohexanemethanol Product This compound SM->Product  N-Acylation Reagents Boc₂O (1.1 eq) Base (e.g., NaHCO₃) Solvent (Dioxane/H₂O) Reagents->Product Side_Products cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_products Products & Side Products trans_amine trans-Amine cis_amine cis-Amine (Impurity) cis_product cis-Isomer Side Product cis_amine->cis_product Impurity Carryover Boc2O Boc₂O trans_product Desired trans-Product Boc2O->trans_product diBoc_product O,N-diBoc Side Product Boc2O->diBoc_product Base Base Base->trans_product trans_product->diBoc_product Excess Boc₂O DMAP Catalyst

Caption: Formation pathways for common side products.

References
  • Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Available from: [Link]

  • Ataman Kimya. (n.d.). DIBOC (DI-TERT-BUTYL CARBONATE). Available from: [Link]

  • Wikipedia. (2023). Di-tert-butyl dicarbonate. Available from: [Link]

  • Chemsrc. (n.d.). Di-tert-butyl dicarbonate Safety Data Sheet. Available from: [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). Di-Tert-Butyl Dicarbonate. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Available from: [Link]

  • Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Available from: [Link]

  • Molbase. (n.d.). Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. Available from: [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

  • Mandal, K. K. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. St. Paul's C. M. College. Available from: [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Available from: [Link]

  • Badami, B. V. (2005). Conformational Analysis of Cyclohexanes. Resonance, 10(5), 62-69. Available from: [Link]

  • Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
  • Scribd. (n.d.). A. Cis-Trans Isomerism in Disubstituted Cyclohexanes. Available from: [Link]

  • Organic Syntheses. (n.d.). Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Available from: [Link]

  • The Organic Chemistry Tutor. (2022, October 27). Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. YouTube. Available from: [Link]

  • Chimie Organique 2. (2018, November 16). Disubstituted Cyclohexanes: Cis/Trans Isomerism. YouTube. Available from: [Link]

  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • The Royal Society of Chemistry. (2018). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]

  • Angene. (n.d.). trans-4-(Aminomethyl)cyclohexanecarboxylic acid. Available from: [Link]

  • Denda, M., et al. (1998). trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans. Journal of Investigative Dermatology, 111(5), 841-845. Available from: [Link]

  • Google Patents. (n.d.). EP3388416B1 - Method for producing trans-rich-1,4-bis(aminomethyl)cyclohexane.
  • Oakwood Chemical. (n.d.). tert-butyl (cis-4-hydroxycyclohexyl)carbamate. Available from: [Link]

Sources

how to improve the yield of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Application Science Team

Welcome to the technical support center for the synthesis of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and detailed protocols to improve the yield and purity of this important building block.

Overview of the Primary Synthetic Pathway

The most common and direct route to synthesizing this compound is through the reduction of the commercially available starting material, trans-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid. The key to a high-yielding synthesis lies in the chemoselective reduction of the carboxylic acid without affecting the acid-labile tert-butoxycarbonyl (Boc) protecting group.

Synthetic_Pathway SM trans-4-((tert-butoxycarbonyl)amino) cyclohexanecarboxylic acid P This compound SM->P      Reduction in Anhydrous THF       reagent Reducing Agent (e.g., BH3•THF, BH3•SMe2)

Figure 1: Common synthetic route via reduction.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the synthesis. Each issue is analyzed by potential cause, followed by actionable solutions grounded in chemical principles.

Issue 1: Low or No Product Yield

A low yield is the most common challenge, often pointing to issues with the reducing agent, reaction conditions, or work-up procedure.

Potential Cause A: Incorrect Choice or Inactivity of Reducing Agent

The choice of reducing agent is critical. While powerful, some reagents can cause side reactions, while others may be too weak or may have degraded.

  • Lithium Aluminum Hydride (LiAlH₄): Although a potent reducing agent capable of reducing carboxylic acids, LiAlH₄ is a strong base and nucleophile.[1][2] It can react with the acidic N-H proton of the carbamate and potentially cleave the Boc group, especially at elevated temperatures, leading to complex mixtures and low yields.[3]

  • Sodium Borohydride (NaBH₄): This reagent is generally not strong enough to reduce a carboxylic acid or its corresponding carboxylate salt formed in situ.[4][5] Its use will typically result in the recovery of unreacted starting material.

  • Borane Complexes (BH₃•THF or BH₃•SMe₂): Borane is an electrophilic reducing agent that shows excellent chemoselectivity for carboxylic acids.[6][7] It reacts much faster with the carboxylic acid than with the electron-rich carbamate, making it the reagent of choice for this transformation.[8][9] Reagent degradation (often from improper storage) is a common cause of failure.

Solutions:

  • Select the Right Reagent: Strongly prefer Borane-Tetrahydrofuran (BH₃•THF) or Borane-Dimethyl Sulfide (BH₃•SMe₂) for this reduction.[7] These reagents offer the best balance of reactivity and selectivity.

  • Verify Reagent Quality: Use a freshly opened bottle or a properly stored solution of the borane reagent. A common titration method to check the molarity of BH₃•THF involves reacting an aliquot with an excess of water and measuring the volume of hydrogen gas evolved.

  • Optimize Stoichiometry: Use at least 1.0 equivalent of BH₃ for the reduction. An excess (e.g., 1.2-1.5 equivalents) is often recommended to ensure the reaction goes to completion.

Comparison of Common Reducing Agents
ReagentProsConsRecommendation
LiAlH₄ Highly reactive, reduces most carbonyls.[2]Poor chemoselectivity, can cleave Boc group, highly reactive with protic solvents.[1]Not Recommended
NaBH₄ Mild, safe, easy to handle.Not reactive enough to reduce carboxylic acids.[5]Not Recommended
BH₃•THF Excellent chemoselectivity for carboxylic acids.[6][10]Moisture-sensitive, can be unstable on long-term storage.Highly Recommended
BH₃•SMe₂ More stable and soluble than BH₃•THF.[7]Pungent odor of dimethyl sulfide.Highly Recommended
Potential Cause B: Incomplete Reaction

Even with the correct reagent, the reaction may not reach completion due to suboptimal conditions.

Solutions:

  • Ensure Anhydrous Conditions: Borane reagents react with water. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous THF as the solvent.[11]

  • Monitor Reaction Progress: Track the consumption of the starting material using Thin Layer Chromatography (TLC). A suitable solvent system is 10-20% Methanol in Dichloromethane (DCM) or 50% Ethyl Acetate in Hexanes. The product alcohol will have a higher Rf value than the starting carboxylic acid.

  • Adjust Temperature and Time: The reaction is typically started at 0 °C and then allowed to warm to room temperature.[7] If TLC analysis shows incomplete conversion after several hours (e.g., 8 hours), gentle heating to 40-50 °C can help drive the reaction to completion.[7]

Issue 2: Product is Impure After Work-up

Impurities often arise from side reactions or incomplete removal of byproducts.

Potential Cause A: Boc Group Cleavage

The Boc group is notoriously sensitive to acid.[12][13] Accidental exposure to strong acidic conditions during work-up is a primary cause of deprotection.

Solutions:

  • Careful Quenching: The reaction is quenched to destroy excess borane. Instead of using strong acids, quench slowly at 0 °C with methanol or ethanol.[7] The formation of borate esters is followed by hydrolysis. A slow, dropwise addition is crucial to control the effervescence from hydrogen gas evolution.

  • Neutral or Mildly Basic Extraction: During the aqueous work-up, avoid strong acids. Wash the organic layer with saturated sodium bicarbonate solution or brine to remove boron salts and ensure the medium remains neutral to slightly basic.[12]

Potential Cause B: Formation of Boron-Containing Byproducts

Boron-based impurities can form stable complexes with the diol product, making them difficult to remove.

Solutions:

  • Methanol Co-evaporation: After the initial work-up, boron impurities can often be removed as volatile trimethyl borate by repeatedly adding methanol to the crude product and evaporating under reduced pressure.

  • Oxidative Work-up (if necessary): In stubborn cases, a mild oxidative work-up using a basic solution of hydrogen peroxide can be employed to convert boronic acids and esters into more easily removable boric acid and alcohols. This should be done with caution and at low temperatures.

Troubleshooting_Tree start Problem: Low Yield or Impure Product check_reagent Is the reducing agent BH3•THF or BH3•SMe2? start->check_reagent check_conditions Were anhydrous conditions used? check_reagent->check_conditions Yes sol_reagent Solution: Use BH3•THF or BH3•SMe2. Avoid LiAlH4/NaBH4. check_reagent->sol_reagent No check_workup Was the work-up performed under neutral/mild conditions? check_conditions->check_workup Yes sol_conditions Solution: Ensure oven-dried glassware and anhydrous solvent. Run under N2/Ar. check_conditions->sol_conditions No check_purification Are boron impurities present? check_workup->check_purification Yes sol_workup Solution: Quench with MeOH at 0°C. Wash with NaHCO3/Brine. check_workup->sol_workup No sol_purification Solution: Co-evaporate with MeOH multiple times. Consider recrystallization. check_purification->sol_purification Yes

Figure 2: Decision tree for troubleshooting the synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use LiAlH₄ if I don't have a borane reagent? While it is possible, it is not recommended due to the high risk of cleaving the Boc protecting group.[3] If you must use LiAlH₄, the reaction should be performed at very low temperatures (e.g., -40 °C to 0 °C) with slow addition of the reagent, and monitored very carefully to minimize side reactions.

Q2: My starting material is poorly soluble in THF. What should I do? The starting carboxylic acid can have limited solubility. You can try gently warming the mixture to aid dissolution before cooling back to 0 °C for the addition of the reducing agent. Alternatively, using a co-solvent like 1,4-dioxane may improve solubility, but ensure it is also anhydrous.

Q3: How do I best purify the final product? The product is a white solid at room temperature. The primary methods for purification are:

  • Recrystallization: A mixture of ethyl acetate and hexanes is often effective. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed, then allow to cool slowly.

  • Column Chromatography: If recrystallization is insufficient, silica gel chromatography using a gradient of ethyl acetate in hexanes (e.g., 20% to 70%) can effectively separate the product from less polar impurities and baseline starting material.

Q4: What are the characteristic NMR peaks for the starting material and product?

  • Starting Material (trans-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid): You will see a broad singlet around 12.0 ppm for the carboxylic acid proton (-COOH) and a characteristic singlet for the 9 protons of the Boc group at ~1.44 ppm.

  • Product (this compound): The -COOH peak will disappear. A new doublet (or triplet, depending on coupling) will appear around 3.5 ppm corresponding to the -CH₂OH protons. The Boc group singlet will remain at ~1.44 ppm.

Detailed Experimental Protocol

This protocol is a validated starting point for the synthesis.

Materials:

  • trans-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid

  • Borane-tetrahydrofuran complex (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate and Hexanes for purification

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the trans-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.1-0.2 M concentration) and stir to dissolve. If needed, warm gently to achieve a clear solution, then cool the flask to 0 °C using an ice-water bath.

  • Reduction: Slowly add the 1.0 M solution of BH₃•THF (1.2 eq) dropwise via syringe over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 50% EtOAc/Hexanes). The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of methanol. Caution: Effervescence will occur. Continue adding methanol until the bubbling ceases.

  • Solvent Removal: Remove the solvents (THF and methanol) under reduced pressure.

  • Work-up: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, typically as a white solid.

  • Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system or by flash column chromatography on silica gel.

References

  • ResearchGate. Selective reductions. Part 60: Chemoselective reduction of organyl azides with dichloroborane–dimethyl sulfide. Available from: [Link]

  • Wiley Online Library. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. (2022). Available from: [Link]

  • ACS Green Chemistry Institute. BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

  • ACS Publications. Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. (1973). Available from: [Link]

  • ACS Publications. Selective reductions. XV. Reaction of diborane in tetrahydrofuran with selected organic compounds containing representative functional groups. Available from: [Link]

  • Khan Academy. Reduction of carboxylic acids. Available from: [Link]

  • Organic-Synthesis.com. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Available from: [Link]

  • ACS Publications. A Solution of Borane in Tetrahydrofuran. A Stereoselective Reducing Agent for Reduction of Cyclic Ketones to Thermodynamically More Stable Alcohols. Available from: [Link]

  • University of Calgary. Ch22: Reduction of Amides using LiAlH4 to amines. Available from: [Link]

  • Quora. Why does LiAlH4 reduce esters, amides, or carboxylic acids, while NaBH4 cannot reduce them?. (2014). Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • DAV University. Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). Available from: [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]

  • Chemistry Steps. Amide Reduction Mechanism by LiAlH4. Available from: [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Available from: [Link]

  • ACS Publications. A Safer Reduction of Carboxylic Acids with Titanium Catalysis. (2022). Available from: [Link]

  • National Institutes of Health. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Available from: [Link]

  • Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
  • Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. (2020). Available from: [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available from: [Link]

  • Hebei Boze Chemical Co., Ltd. BOC deprotection. Available from: [Link]

  • Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • YouTube. Reduction of Carboxylic Acids By LiAlH4 Mechanism By: Dr. Manu Kaushal. (2020). Available from: [Link]

  • Scribd. Water Boc Deprotection. Available from: [Link]

  • Chem-Impex. tert-Butyl cis-(4-hydroxymethyl)cyclohexylcarbamate. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

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Technical Support Center: Challenges in the Purification of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this valuable intermediate in high purity.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals. Its purification, however, can present several challenges, from the presence of isomeric impurities to difficulties in crystallization. This document provides a comprehensive overview of these challenges and offers practical, field-proven solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities typically arise from the synthesis process. These can include:

  • Unreacted starting materials: This includes the parent amine, (trans-4-(aminomethyl)cyclohexyl)methanol, and any excess di-tert-butyl dicarbonate (Boc₂O) used during the protection step.

  • The cis-isomer: The presence of tert-butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate is a frequent issue, and its separation can be challenging due to similar polarities.

  • Di-Boc species: Although less common for this specific molecule, over-protection leading to a di-Boc derivative is a possibility if reaction conditions are not carefully controlled.

  • Byproducts of Boc₂O: Decomposition of Boc anhydride can lead to impurities such as tert-butanol.

Q2: My product has "oiled out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" is a common issue when purifying Boc-protected compounds. It occurs when the compound separates from the solution as a liquid phase. Here are several strategies to induce crystallization:

  • Ensure complete removal of reaction solvents: Residual solvents like dichloromethane or ethyl acetate can inhibit crystallization. It is crucial to dry the crude product under high vacuum to obtain a foam or viscous oil before attempting recrystallization.[1]

  • Trituration: If you have an oily product, try triturating it with a non-polar solvent in which the product is insoluble, such as hexanes or diethyl ether. This can often induce solidification.[2]

  • Seed crystals: If available, adding a small seed crystal of the pure compound to a supersaturated solution can initiate crystallization.[3][4]

  • Slow cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Avoid rapid cooling, which can promote oiling out.

  • Solvent system modification: Experiment with different solvent systems for recrystallization. A common and effective system for similar compounds is a mixture of ethyl acetate and hexanes.[2]

Q3: How can I separate the trans-isomer from the cis-isomer?

A3: The separation of cis and trans isomers of cyclohexane derivatives can be challenging.[5]

  • Column Chromatography: Flash column chromatography on silica gel is the most common method. A shallow gradient of ethyl acetate in hexanes is often effective. Careful monitoring of fractions by TLC is essential to achieve good separation.

  • High-Performance Liquid Chromatography (HPLC): For analytical and semi-preparative separations, HPLC can be employed. Chiral stationary phases have been used to separate isomers of similar compounds, which could be applicable here.[6]

Troubleshooting Guide

This guide provides a structured approach to common problems encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Product appears as a persistent oil or wax Residual solvents; inherent low melting point; presence of impurities.1. Dry the crude material under high vacuum for an extended period. 2. Attempt trituration with cold non-polar solvents (e.g., hexanes, pentane).[2] 3. Purify by column chromatography to remove impurities that may be inhibiting crystallization.
Low yield after purification Product loss during work-up or chromatography; incomplete reaction.1. Ensure complete extraction of the product from the aqueous phase during work-up. 2. Use a suitable solvent system for column chromatography to ensure the product elutes effectively. 3. Monitor the reaction progress by TLC to ensure completion before work-up.
Presence of multiple spots on TLC after purification Inadequate separation during chromatography; decomposition of the product on silica gel.1. Optimize the solvent system for column chromatography to achieve better separation (Rf of the product should be ~0.3). 2. If the compound is acid-sensitive, consider adding a small amount of triethylamine (~0.5-1%) to the eluent to neutralize the silica gel.
Co-elution of cis and trans isomers Similar polarity of the isomers.1. Use a long column and a shallow solvent gradient during flash chromatography. 2. Consider using a different stationary phase or a more specialized chromatographic technique like preparative HPLC.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for purifying the title compound on a silica gel column.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC visualization agent (e.g., potassium permanganate stain)

Procedure:

  • Determine the optimal eluent system:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate and elute with different ratios of ethyl acetate in hexanes (e.g., 10%, 20%, 30%, 50%).

    • The ideal solvent system will give the target compound an Rf value of approximately 0.3.

  • Prepare the column:

    • Dry-pack the column with silica gel.

    • Wet the silica gel with the initial, least polar eluent.

  • Load the sample:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the column.

  • Elute the column:

    • Begin elution with the determined solvent system. A common starting point is a gradient of 10% to 50% ethyl acetate in hexanes.[7]

    • Collect fractions and monitor by TLC.

  • Combine and concentrate:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

This protocol is suitable for further purifying the product obtained from column chromatography or for crude material that is substantially pure.

Materials:

  • Partially purified this compound

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve the compound in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes slightly cloudy.

  • If cloudiness persists, add a small amount of ethyl acetate to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in a refrigerator (2-8 °C) for several hours to maximize crystal growth.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold hexanes.

  • Dry the crystals under vacuum.

Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product (Oil or Solid) Analysis TLC/LC-MS Analysis Crude->Analysis Column Flash Column Chromatography Analysis->Column Impure Recrystallization Recrystallization (e.g., EtOAc/Hexanes) Analysis->Recrystallization Substantially Pure Column->Recrystallization Partially Pure ImpurityCheck Purity Check (NMR, LC-MS, etc.) Column->ImpurityCheck Pure Fractions Recrystallization->ImpurityCheck PureProduct Pure Product (White Solid) ImpurityCheck->Column Impure ImpurityCheck->PureProduct Purity >98%

Caption: Decision workflow for purification strategy.

References

Technical Support Center: Optimization of Reaction Conditions for Coupling tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common coupling reactions involving this versatile building block. As a bifunctional molecule with a protected amine and a reactive primary alcohol, it presents unique opportunities and challenges in multi-step synthesis. This document will provide in-depth, field-proven insights to help you navigate your experiments successfully.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and reaction of this compound.

Q1: What are the most common coupling reactions for the hydroxyl group of this molecule?

A1: The primary alcohol of this compound is readily functionalized through several common reactions, including:

  • Esterification: To form an ester linkage with a carboxylic acid.

  • Etherification: To form an ether linkage, for example, through a Williamson ether synthesis.

  • Mitsunobu Reaction: For the stereospecific introduction of a nucleophile with inversion of configuration, although this is less common for a primary alcohol, it can be used to introduce various functionalities.

Q2: How does the Boc protecting group influence the reactivity of the hydroxyl group?

A2: The tert-butoxycarbonyl (Boc) protecting group is relatively bulky and can exert some steric hindrance, potentially slowing down reactions at the nearby hydroxymethyl group. However, for a primary alcohol, this effect is generally minimal. The Boc group is stable under most basic and nucleophilic conditions used for coupling the alcohol, but it is sensitive to strong acids.[1] Therefore, reaction conditions should be chosen carefully to avoid premature deprotection.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability and purity of the compound, it should be stored in a cool, dry place, preferably refrigerated (2-8 °C) and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Q4: How can I monitor the progress of my coupling reaction?

A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. A suitable solvent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between the starting material, the product, and any byproducts. Staining with potassium permanganate or ceric ammonium molybdate can help visualize the spots. For more quantitative analysis, HPLC or GC-MS can be employed.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Guide 1: Low Yield in Esterification Reactions

Esterification is a common transformation for this molecule. Low yields are a frequent challenge.

Problem: The esterification of this compound with a carboxylic acid is resulting in a low yield of the desired ester.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time, low temperature, or an equilibrium that disfavors the product.- Increase reaction time: Monitor the reaction by TLC until the starting material is consumed. - Increase temperature: Gently heating the reaction can increase the rate, but be mindful of potential side reactions. - Remove water: For Fischer esterifications, use a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium towards the product.
Steric Hindrance If the carboxylic acid coupling partner is sterically hindered, the reaction rate can be significantly reduced.- Use a more potent coupling agent: For sterically demanding substrates, stronger coupling agents like HATU or HBTU may be more effective than standard carbodiimides like DCC or EDC.[2] - Increase catalyst loading: A higher concentration of a catalyst like DMAP can sometimes overcome steric hindrance.
Side Reactions The carboxylic acid may be undergoing side reactions, or the product may be degrading under the reaction conditions.- Optimize reaction conditions: Screen different solvents, temperatures, and reaction times to find the optimal balance between reaction rate and product stability. - Protect other functional groups: If the carboxylic acid has other reactive functional groups, they may need to be protected prior to the coupling reaction.
Difficult Purification The product may be lost during the workup and purification process.- Optimize extraction: Ensure the correct pH for aqueous washes to remove unreacted starting materials and byproducts. - Choose the right chromatography conditions: A careful selection of the stationary and mobile phases for column chromatography is crucial for good separation and high recovery.

Experimental Workflow for Optimizing Esterification:

Esterification_Optimization Start Low Ester Yield Check_Completion Reaction Complete? Start->Check_Completion Increase_Time_Temp Increase Time/Temp Add Dehydrating Agent Check_Completion->Increase_Time_Temp No Check_Sterics Sterically Hindered Acid? Check_Completion->Check_Sterics Yes Increase_Time_Temp->Check_Completion Change_Coupling_Agent Use Stronger Coupling Agent (e.g., HATU, HBTU) Check_Sterics->Change_Coupling_Agent Yes Check_Side_Reactions Evidence of Side Reactions? Check_Sterics->Check_Side_Reactions No Change_Coupling_Agent->Check_Side_Reactions Optimize_Conditions Screen Solvents/Temp Protect other groups Check_Side_Reactions->Optimize_Conditions Yes Check_Purification Loss during Purification? Check_Side_Reactions->Check_Purification No Optimize_Conditions->Check_Purification Optimize_Workup Optimize Extraction pH Refine Chromatography Check_Purification->Optimize_Workup Yes Success Improved Yield Check_Purification->Success No Optimize_Workup->Success

Caption: Troubleshooting workflow for low esterification yield.

Guide 2: Challenges in Mitsunobu Reactions

The Mitsunobu reaction is a powerful tool for functionalizing alcohols, but it is notorious for its challenging purification and potential side reactions.

Problem: A Mitsunobu reaction with this compound is giving a complex mixture of products and is difficult to purify.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Formation of Byproducts The reaction of triphenylphosphine (PPh₃) with the azodicarboxylate (e.g., DEAD or DIAD) generates triphenylphosphine oxide (Ph₃PO) and the reduced hydrazine, which can be difficult to separate from the desired product.[2]- Use polymer-supported reagents: Polymer-bound PPh₃ or azodicarboxylates can be easily filtered off at the end of the reaction. - Modified workup: Precipitation of Ph₃PO by adding a non-polar solvent like hexanes or ether can facilitate its removal. - Chromatography: Careful column chromatography is often necessary. A gradient elution may be required to separate the product from the byproducts.
Side Reactions of the Nucleophile If the nucleophile is not acidic enough (pKa > 13), it may not react efficiently, leading to side reactions.[2]- Choose an appropriate nucleophile: Ensure the pKa of your nucleophile is suitable for the Mitsunobu reaction. - Use modified Mitsunobu conditions: For less acidic nucleophiles, alternative reagents or protocols may be necessary.
Elimination Although less common for primary alcohols, elimination to form an alkene can sometimes occur, especially if the reaction is heated.- Maintain low temperatures: Run the reaction at 0 °C or room temperature to minimize elimination.
Reaction with the Carbamate While generally stable, under certain conditions, the Boc-carbamate could potentially react.- Monitor the reaction closely: Use TLC to check for the appearance of unexpected byproducts. If necessary, consider an alternative protecting group for the amine.

Decision Tree for Mitsunobu Troubleshooting:

Mitsunobu_Troubleshooting Start Complex Mitsunobu Reaction Mixture Purification_Issue Primary Issue: Purification? Start->Purification_Issue Low_Yield_Issue Primary Issue: Low Yield? Purification_Issue->Low_Yield_Issue No Use_Polymer_Reagents Use Polymer-Supported PPh3 or Azodicarboxylate Purification_Issue->Use_Polymer_Reagents Yes Check_pKa Nucleophile pKa > 13? Low_Yield_Issue->Check_pKa Yes Modified_Workup Optimize Workup: Precipitate Ph3PO Use_Polymer_Reagents->Modified_Workup Refine_Chroma Refine Chromatography Modified_Workup->Refine_Chroma Success Clean Reaction, Good Yield Refine_Chroma->Success Change_Nucleophile Use More Acidic Nucleophile Check_pKa->Change_Nucleophile Yes Check_Elimination Evidence of Elimination? Check_pKa->Check_Elimination No Change_Nucleophile->Success Modified_Mitsunobu Use Modified Mitsunobu Conditions Modified_Mitsunobu->Success Check_Elimination->Modified_Mitsunobu No Lower_Temp Lower Reaction Temperature Check_Elimination->Lower_Temp Yes Lower_Temp->Success

Sources

Technical Support Center: Stability of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and handling of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate under acidic conditions. As Senior Application Scientists, we have designed this resource to provide not only procedural guidance but also a deeper understanding of the chemical principles at play during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of the Boc protecting group on this compound in acidic media?

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group, meaning it is designed to be removed under acidic conditions.[1] Its stability is therefore highly dependent on the strength of the acid, the solvent, the temperature, and the reaction time. Generally, the Boc group is stable in weakly acidic conditions but is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2] For this compound, the primary alcohol is unlikely to significantly alter the fundamental acid-lability of the Boc group.

Q2: What is the mechanism of Boc deprotection under acidic conditions?

The deprotection of a Boc-protected amine proceeds via a simple carbamate hydrolysis mechanism in the presence of acid.[3] The process can be broken down into the following key steps:

  • Protonation: The carbonyl oxygen of the carbamate is protonated by the acid.[4]

  • Formation of a Tert-Butyl Cation: The protonated intermediate is unstable and fragments, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[5]

  • Decarboxylation: The carbamic acid is unstable and spontaneously decomposes to release the free amine and carbon dioxide gas.

  • Amine Salt Formation: In the acidic medium, the newly liberated amine is protonated, typically forming an amine salt (e.g., a hydrochloride or trifluoroacetate salt).

This well-established mechanism is fundamental to understanding and troubleshooting reactions involving Boc deprotection.

Troubleshooting Guide

This section addresses common problems encountered during the acidic treatment of this compound.

Issue 1: Incomplete Boc Deprotection

Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the reaction.

Possible Causes & Solutions:

  • Insufficient Acid: The amount of acid may be insufficient to drive the reaction to completion, especially if the substrate concentration is high.

    • Solution: Increase the concentration or the number of equivalents of the acid.[6][7] For example, if using 20% TFA in dichloromethane (DCM), consider increasing to 50% or even neat TFA.[7]

  • Short Reaction Time: The reaction may not have been allowed to run for a sufficient duration.

    • Solution: Extend the reaction time and monitor the progress periodically by TLC or LC-MS.[6] Some deprotections may require several hours for full conversion.[8]

  • Low Temperature: Most Boc deprotections proceed efficiently at room temperature. However, if the reaction is sluggish, gentle warming may be necessary.

    • Solution: Cautiously warm the reaction to 30-40°C. Be mindful that elevated temperatures can increase the likelihood of side reactions.[7]

  • Solvent Effects: The choice of solvent can influence the reaction rate.

    • Solution: If the reaction is slow in a co-solvent like DCM, switching to a stronger acid system like 4M HCl in dioxane may be more effective.[7]

Issue 2: Formation of Unexpected Byproducts

Symptom: NMR or LC-MS analysis reveals the presence of unexpected impurities in the product mixture.

Possible Causes & Solutions:

  • Alkylation by the Tert-Butyl Cation: The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic sites on your molecule or in the reaction mixture.[5][9] While the primary alcohol of the target molecule is a relatively weak nucleophile, self-alkylation or reaction with other nucleophiles is a possibility.

    • Solution: Employ a "scavenger" in your reaction. Scavengers are nucleophilic compounds that are added to the reaction mixture to trap the tert-butyl cation.[1][7] Common scavengers include:

      • Triisopropylsilane (TIS): Often used at 2.5-5% v/v.[7]

      • Anisole or Thioanisole: These are effective cation traps.[1][3]

Issue 3: Concerns about the Stability of the Hydroxymethyl Group and Cyclohexane Ring

Symptom: Apprehension about potential side reactions involving the primary alcohol or the stereochemistry of the cyclohexane ring under acidic conditions.

Expert Analysis & Recommendations:

  • Hydroxymethyl Group Stability: The primary alcohol in this compound is generally stable under the acidic conditions typically used for Boc deprotection. The formation of a primary carbocation from the alcohol for subsequent reactions is highly unfavorable. Therefore, side reactions such as ether formation or rearrangement originating from the alcohol are not commonly observed.

  • Stereochemical Integrity: The trans stereochemistry of the 1,4-disubstituted cyclohexane ring is thermodynamically stable. Acid-catalyzed epimerization is unlikely under standard Boc deprotection conditions.

Recommendation: While these side reactions are improbable, it is always good practice to use the mildest effective conditions for deprotection. This includes using the lowest necessary acid concentration and temperature to achieve complete conversion of the starting material.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol provides a general starting point for the deprotection of this compound.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM (e.g., 0.1 M solution).

  • To the stirred solution, add an equal volume of TFA (for a 50% TFA/DCM solution).[10]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 30 minutes to 2 hours.[8]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[7]

  • For isolation of the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.[10]

Protocol 2: Monitoring Deprotection by Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the progress of the deprotection reaction.

Procedure:

  • Spot a small aliquot of the reaction mixture onto a TLC plate alongside a spot of the starting material.

  • Elute the plate with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes, or DCM and methanol).

  • Visualize the spots under UV light if applicable, and then stain with a ninhydrin solution.

  • The deprotected amine will appear as a new, more polar spot (lower Rf value) that stains positive (typically purple or pink) with ninhydrin, while the Boc-protected starting material will not.[6][10]

Data and Visualizations

Table 1: Common Acidic Conditions for Boc Deprotection

Reagent SystemTypical ConcentrationSolventTemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)Room Temperature30 min - 2 hA very common and effective method.[7]
Hydrochloric Acid (HCl)4 M1,4-Dioxane or Ethyl AcetateRoom Temperature1 - 4 hYields the hydrochloride salt directly.[7][8]
Oxalyl Chloride/Methanol3 equivalentsMethanolRoom Temperature1 - 4 hA milder alternative for sensitive substrates.[11]

Diagram 1: Mechanism of Acid-Catalyzed Boc Deprotection

Boc_Deprotection cluster_0 Acid-Catalyzed Deprotection Boc_Amine Boc-Protected Amine Protonated_Intermediate Protonated Intermediate Boc_Amine->Protonated_Intermediate + H⁺ Carbamic_Acid Carbamic Acid Protonated_Intermediate->Carbamic_Acid Fragmentation tButyl_Cation tert-Butyl Cation Protonated_Intermediate->tButyl_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation (-CO₂)

Caption: The acid-catalyzed mechanism for the removal of a Boc protecting group.

Diagram 2: Troubleshooting Workflow for Incomplete Deprotection

Troubleshooting_Workflow Start Incomplete Deprotection Observed Check_Acid Increase Acid Concentration/Equivalents? Start->Check_Acid Increase_Acid Add more acid Check_Acid->Increase_Acid Yes Check_Time Extend Reaction Time? Check_Acid->Check_Time No Increase_Acid->Check_Time Increase_Time Continue stirring and monitor Check_Time->Increase_Time Yes Check_Temp Increase Temperature? Check_Time->Check_Temp No Increase_Time->Check_Temp Increase_Temp Warm gently (e.g., 40°C) Check_Temp->Increase_Temp Yes Check_Solvent Change Solvent/Acid System? Check_Temp->Check_Solvent No Increase_Temp->Check_Solvent Change_Solvent e.g., Switch to HCl/dioxane Check_Solvent->Change_Solvent Yes End Reaction Complete Check_Solvent->End No Change_Solvent->End

Sources

Technical Support Center: Purification of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical, field-proven protocols for obtaining this key intermediate in high purity. We will delve into the causality behind experimental choices, ensuring a deep understanding of the purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, when using the common method of reacting trans-4-(aminomethyl)cyclohexanemethanol with di-tert-butyl dicarbonate (Boc₂O), you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual trans-4-(aminomethyl)cyclohexanemethanol and di-tert-butyl dicarbonate.

  • Di-Boc Protected Product: A common side product where the hydroxyl group is also protected by a Boc group.

  • cis-Isomer: If your starting amino alcohol contains the cis-isomer, it will likely be carried through the reaction.

  • Urea Byproducts: These can form from the reaction of the amine with isocyanate intermediates, which can be generated from Boc₂O under certain conditions.[1]

  • Residual Base: If a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) was used, traces might remain.

Q2: How can I quickly assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is an excellent initial technique. A recommended TLC system is a silica gel plate with a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). For visualization, you can use a potassium permanganate stain or a ninhydrin stain. The ninhydrin stain is particularly useful as it will stain the unreacted primary amine starting material, while the Boc-protected product will not stain until heated, which can cause the Boc group to cleave.

Q3: My crude product is an oil, but I expected a solid. What should I do?

A3: While this compound is a solid at room temperature, the presence of impurities can depress the melting point, resulting in an oil or a waxy solid. This is a strong indication that purification is necessary. Attempting to triturate the oil with a non-polar solvent like hexanes may induce crystallization.

Troubleshooting Guides

Issue 1: Low Yield After Aqueous Workup

Symptoms: Significantly lower than expected mass of crude product after extraction.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Product Emulsification The amphiphilic nature of the product can lead to emulsions during extraction, trapping the product in the aqueous layer.Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.
Incorrect pH If the aqueous layer is too acidic, the carbamate can be partially hydrolyzed back to the amine, which will remain in the aqueous phase.Ensure the pH of the aqueous layer is neutral or slightly basic (pH 7-8) during extraction.
Insufficient Extraction The product may have moderate water solubility.Increase the number of extractions with your organic solvent (e.g., from 2x50 mL to 4x50 mL).
Issue 2: Persistent Impurities After Recrystallization

Symptoms: The melting point of the recrystallized product is broad and lower than the literature value, or analytical data (e.g., NMR) shows the presence of contaminants.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Co-crystallization of Impurities Some impurities may have similar solubility profiles to the desired product.Perform a second recrystallization from a different solvent system. For example, if you used ethyl acetate/hexanes, try isopropanol/water.
cis-Isomer Contamination The cis and trans isomers can have very similar polarities, making them difficult to separate by simple recrystallization.Column chromatography is the recommended method for separating geometric isomers.
Occluded Solvent Solvent molecules can become trapped within the crystal lattice.Ensure the crystals are thoroughly dried under high vacuum, possibly with gentle heating (e.g., 40 °C).

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a good first-line approach for removing many common impurities. Based on procedures for similar molecules, a mixed solvent system is often effective.

Step-by-Step Methodology:

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate. The goal is to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Induce Crystallization: Slowly add hexanes to the hot solution with gentle swirling until the solution becomes faintly turbid.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For optimal crystal formation, do not disturb the flask during this time. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This method is highly effective for removing impurities with different polarities, including the separation of cis and trans isomers.

Step-by-Step Methodology:

  • TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point is a mixture of ethyl acetate and hexanes. The ideal Rf value for the desired product is between 0.2 and 0.4.

  • Column Packing: Pack a silica gel column with the chosen eluent system. Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Dry-load the resulting powder onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a lower polarity (higher percentage of hexanes) and gradually increasing the polarity (higher percentage of ethyl acetate), can be very effective for separating closely related compounds.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Visualization & Diagrams

Purification_Workflow Crude_Product Crude Product TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Few, well-separated spots Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple/close spots (e.g., cis/trans) Analysis Purity Analysis (NMR, MP) Recrystallization->Analysis Column_Chromatography->Analysis Pure_Product Pure Product Analysis->Pure_Product Purity Confirmed

Caption: Decision workflow for purification strategy.

Recrystallization_Process cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation a Add minimal hot ethyl acetate b Hot filtration (if needed) a->b c Add hexanes until turbid b->c d Slow cooling to RT c->d e Ice bath d->e f Vacuum filtration e->f g Wash with cold hexanes f->g h Dry under vacuum g->h

Caption: Step-by-step recrystallization workflow.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Carbamic Acid Derivatives.
  • ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization.
  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
  • ChemSpider. (2012). Boc Protection of Aminoglycosides.
  • Sigma-Aldrich. (n.d.). tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate.
  • PubMed. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
  • UreaKnowHow. (2023). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary A.
  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
  • Benchchem. (n.d.). Experimental procedure for deprotection of Boc-protected amines.
  • ChemicalBook. (2019). The synergistic effect of di-tert-butyl dicarbonate.

Sources

Navigating the Scale-Up of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this crucial reaction from the laboratory bench to larger-scale production. As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), the robust and scalable production of this molecule is of paramount importance. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a smooth and efficient scale-up process.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries encountered during the scale-up of this Boc-protection reaction.

Q1: What are the primary safety concerns when handling di-tert-butyl dicarbonate (Boc anhydride) on a large scale?

A1: Di-tert-butyl dicarbonate (Boc₂O) is a flammable solid with a low melting point (22-24 °C), which can make it behave like a liquid at ambient temperatures in some climates.[1] It is also known to cause skin and eye irritation and can be harmful if inhaled.[1] On a large scale, the primary concerns are its flammability and the potential for runaway reactions due to the exothermic nature of the Boc protection. It is crucial to use appropriate personal protective equipment (PPE), work in a well-ventilated area, and have fire suppression systems readily available. Care should also be taken as the reaction generates carbon dioxide gas, which can lead to pressure buildup in a closed system.[2]

Q2: Which solvent system is most suitable for the scale-up of this reaction?

A2: The choice of solvent is critical and depends on the solubility of both the starting material, trans-4-(aminomethyl)cyclohexyl)methanol, and the product. Given the polar nature of the starting material (containing both an amine and a hydroxyl group), aqueous or mixed aqueous/organic solvent systems are often employed.[3] A common and effective approach is the use of a mixture of water and a water-miscible organic solvent like tetrahydrofuran (THF), acetone, or methanol.[4][5] Using alcoholic solvents has been reported to enhance the rate of Boc protection of some amines.[6] For large-scale operations, consider the ease of solvent removal and potential for effluent treatment when making your selection.

Q3: Is a base always necessary for this reaction?

A3: While many Boc protection protocols utilize a base such as sodium hydroxide, sodium bicarbonate, or triethylamine to neutralize the liberated proton and drive the reaction to completion, it is not always strictly required.[7] The reaction between an amine and Boc anhydride can proceed without a base, with the amine itself acting as the base.[2] However, on a larger scale, the use of a base is generally recommended to ensure complete and rapid conversion, especially when dealing with valuable starting materials.

Q4: How can I monitor the reaction progress effectively on a large scale?

A4: On a laboratory scale, Thin-Layer Chromatography (TLC) is a common method. For larger-scale production, High-Performance Liquid Chromatography (HPLC) is the preferred method for accurate and quantitative monitoring of the reaction progress. It allows for the precise determination of the remaining starting material and the formation of the product. In-process control (IPC) checks via HPLC are crucial for determining the reaction endpoint and ensuring consistent product quality.

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues that may arise during the scale-up of the synthesis of this compound.

Issue 1: Incomplete Reaction or Slow Conversion

Potential Causes & Solutions:

  • Insufficient Mixing: The reaction mixture can become a thick slurry, especially at high concentrations, leading to poor mass transfer.

    • Solution: Ensure robust agitation is in place. For large reactors, the use of appropriate impeller designs (e.g., pitched-blade turbine) is critical to maintain homogeneity.

  • Poor Solubility of Starting Material: The hydrophilic nature of trans-4-(aminomethyl)cyclohexyl)methanol can lead to solubility issues in certain organic solvents.

    • Solution: Employ a co-solvent system such as water/THF or water/acetone to ensure all reactants are in solution.

  • Inadequate Temperature Control: While the reaction is often run at room temperature, lower temperatures can slow the reaction rate.

    • Solution: If the reaction is sluggish, gentle heating (e.g., to 30-40°C) can be employed, but this must be done with careful monitoring of the exotherm.

Issue 2: Formation of Side Products (e.g., O-acylation)

Potential Causes & Solutions:

  • Reaction with the Hydroxyl Group: Although the amine is more nucleophilic than the primary alcohol, under certain conditions, particularly with prolonged reaction times or in the presence of strong bases, acylation of the hydroxyl group can occur.

    • Solution: Maintain a controlled temperature and avoid using an excessive excess of Boc anhydride. The use of milder bases like sodium bicarbonate over stronger bases can also minimize this side reaction. Several studies have shown that chemoselective N-Boc protection of amino alcohols can be achieved under optimized conditions.[3][8]

  • Formation of Di-Boc Protected Amine: This can occur if the reaction conditions are too harsh or if an excessive amount of Boc anhydride is used.

    • Solution: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of Boc anhydride. Careful monitoring of the reaction progress by HPLC can help in identifying the formation of this impurity early on.

Issue 3: Difficult Product Isolation and Purification

Potential Causes & Solutions:

  • Product is a Thick Oil or Waxy Solid: The product can sometimes be difficult to handle and purify.

    • Solution: After the work-up, if the product is an oil, it can often be induced to crystallize by trituration with a non-polar solvent like hexanes or by seeding with a small crystal of the pure product.

  • Product is Water-Soluble: The presence of the hydroxyl group and the carbamate moiety can impart some water solubility to the product, leading to losses during aqueous work-up.

    • Solution: During the extraction step, use multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product in the aqueous phase.

  • Residual Boc Anhydride in the Final Product: Unreacted Boc anhydride can be difficult to remove by standard purification methods.

    • Solution: After the reaction is complete, any remaining Boc anhydride can be quenched by adding a small amount of a primary amine (e.g., a few drops of ammonia or ethanolamine) and stirring for a short period.

III. Detailed Experimental Protocols

The following protocols provide a starting point for the laboratory-scale synthesis and a framework for scaling up the production of this compound.

Protocol 1: Laboratory-Scale Synthesis (up to 100 g)

Materials:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
trans-4-(aminomethyl)cyclohexyl)methanol143.2350.0 g0.3491.0
Di-tert-butyl dicarbonate (Boc₂O)218.2579.8 g0.3661.05
Sodium Bicarbonate (NaHCO₃)84.0143.9 g0.5231.5
Tetrahydrofuran (THF)-500 mL--
Water-500 mL--
Ethyl Acetate-3 x 300 mL--
Brine (saturated NaCl solution)-200 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-50 g--

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add trans-4-(aminomethyl)cyclohexyl)methanol (50.0 g, 0.349 mol), sodium bicarbonate (43.9 g, 0.523 mol), THF (500 mL), and water (500 mL).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Dissolve di-tert-butyl dicarbonate (79.8 g, 0.366 mol) in THF (100 mL) and add it dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 30°C. An exotherm may be observed, and a cooling bath may be necessary.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by HPLC or TLC.

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 300 mL).

  • Combine the organic layers and wash with brine (200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.

Scale-Up Considerations for Protocol 1:
  • Heat Management: The reaction is exothermic. On a larger scale, the rate of addition of Boc anhydride must be carefully controlled to manage the heat generated. A jacketed reactor with a reliable cooling system is essential.[9]

  • Agitation: As the reaction progresses, the product may precipitate, increasing the viscosity of the mixture. A powerful overhead stirrer is necessary to ensure adequate mixing.

  • Gas Evolution: The reaction produces carbon dioxide. The reactor must be properly vented to avoid pressure build-up.

  • Work-up: For large-scale extractions, a liquid-liquid centrifugal extractor can be more efficient than traditional separatory funnels.

  • Crystallization: The crystallization process needs to be carefully controlled to obtain the desired crystal size and purity. This involves optimizing the solvent system, cooling rate, and agitation. Seeding may be necessary to ensure consistent crystallization. For highly polar compounds that are difficult to crystallize, techniques like using anti-solvents or employing specialized crystallization equipment may be required.[10][11]

IV. Visualization of Key Processes

To aid in understanding the workflow and decision-making process, the following diagrams are provided.

Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Charge Reactor with Starting Material, Base, and Solvents Dissolution Ensure Complete Dissolution Start->Dissolution Boc_Addition Controlled Addition of Boc Anhydride Solution Dissolution->Boc_Addition Stirring Stir at Controlled Temperature Boc_Addition->Stirring IPC In-Process Control (HPLC) Stirring->IPC Monitor Progress IPC->Stirring Reaction Incomplete Solvent_Removal Solvent Removal IPC->Solvent_Removal Reaction Complete Extraction Aqueous Work-up & Extraction Solvent_Removal->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Concentration to Crude Product Drying->Concentration Crystallization Crystallization Concentration->Crystallization Filtration Filtration and Drying Crystallization->Filtration Final_Product Final Pure Product Filtration->Final_Product

Caption: A generalized workflow for the scale-up synthesis of this compound.

Troubleshooting_Workflow cluster_incomplete Incomplete Reaction cluster_side_products Side Product Formation cluster_isolation Difficult Isolation Problem Problem Encountered Incomplete Reaction Side Product Formation Difficult Isolation Check_Mixing Verify Agitation Efficiency Problem:p->Check_Mixing Check_Stoichiometry Verify Boc₂O Equivalents Problem:p->Check_Stoichiometry Crystallization_Study Optimize Crystallization Solvent System Problem:p->Crystallization_Study Check_Solubility Assess Solubility of SM Check_Mixing->Check_Solubility Check_Temp Review Temperature Profile Check_Solubility->Check_Temp Check_Base Evaluate Base Strength Check_Stoichiometry->Check_Base Check_Temp_Time Review Temp. & Reaction Time Check_Base->Check_Temp_Time Workup_Optimization Modify Work-up Procedure (e.g., add brine) Crystallization_Study->Workup_Optimization Quench_Excess_Boc Quench Unreacted Boc₂O Workup_Optimization->Quench_Excess_Boc

Sources

Technical Support Center: Monitoring Reactions of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for monitoring reactions involving tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical precision with real-world laboratory experience to help you achieve reliable and reproducible results.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the TLC analysis of your reaction.

Issue 1: My spots are streaking or appear as elongated bands.

Streaking is a common issue in TLC that can obscure the separation of compounds, making it difficult to assess reaction progress.

Q: What are the primary causes of spot streaking for a polar molecule like this compound?

A: Streaking for this compound, which contains both a polar alcohol and a moderately polar carbamate group, can arise from several factors:

  • Sample Overloading: Applying too much of the reaction mixture to the TLC plate is the most frequent cause of streaking.[1][2][3] The stationary phase becomes saturated, leading to a continuous band rather than a distinct spot.

  • Inappropriate Mobile Phase Polarity: If the mobile phase is not polar enough, the compound will have a strong affinity for the silica gel, leading to tailing. Conversely, a mobile phase that is too polar can sometimes cause streaking, especially if impurities are present.

  • Acidic or Basic Nature of the Compound: The carbamate group can interact with the slightly acidic silica gel, causing streaking. This is particularly true for related compounds where the Boc group might be removed, exposing a basic amine.[3]

  • High Polarity of the Compound: The presence of the hydroxyl group makes the starting material quite polar, which can lead to strong interactions with the silica gel and cause streaking if the mobile phase is not optimized.[1]

Troubleshooting Steps:

  • Dilute Your Sample: Prepare a more dilute solution of your reaction mixture before spotting it on the TLC plate. It's often better to spot a small amount of a dilute solution multiple times in the same location (allowing the solvent to evaporate between applications) than to apply a single large spot of a concentrated solution.[1][2]

  • Optimize the Mobile Phase:

    • If your spots are streaking and have a low Rf value (close to the baseline), your mobile phase is likely not polar enough. Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

    • For highly polar compounds that remain at the baseline, consider a more polar solvent system, such as dichloromethane/methanol.[1]

  • Add a Modifier to the Mobile Phase: To counteract the interaction with the silica gel, you can add a small amount of a modifier to your mobile phase.

    • For potentially basic impurities (like a deprotected amine), adding a small amount of triethylamine (0.1-1%) can help to reduce streaking.[1]

    • For potentially acidic byproducts, adding a small amount of acetic or formic acid (0.1-1%) can improve spot shape.[1]

Issue 2: I can't see any spots on my TLC plate after development.

This can be a frustrating experience, but it is often easily resolved.

Q: I've run my TLC, but after visualizing under a UV lamp, the plate is blank. What should I do?

A: this compound and many of its likely reaction products lack a strong chromophore, meaning they do not absorb UV light at the standard visualization wavelength of 254 nm.[4] Therefore, you will need to use a chemical stain for visualization.

Troubleshooting Steps:

  • Choose an Appropriate Staining Reagent: Since your compound has an alcohol and a carbamate group (which can be hydrolyzed to an amine), several stains will work well.

    • Potassium Permanganate (KMnO₄): This stain is excellent for visualizing compounds that can be oxidized, such as alcohols.[5] Your starting material should show up as a yellow-brown spot on a purple background.

    • p-Anisaldehyde Stain: This is a good general-purpose stain for nucleophilic groups like alcohols.[5][6] It often gives a range of colors for different compounds upon heating.

    • Ninhydrin Stain: While ninhydrin is typically used for primary and secondary amines, it can be effective for visualizing Boc-protected amines. Heating the TLC plate after staining can cause the Boc group to be cleaved, revealing the amine which then reacts with the ninhydrin to produce a colored spot (often purple or pink).[7] This makes it a valuable tool for tracking the disappearance of the starting material or the appearance of a deprotected amine.

  • Ensure Sufficient Sample Concentration: It's possible your sample is too dilute to be detected even with a stain.[1][2] Try spotting the sample multiple times in the same location, ensuring the spot is completely dry between applications, to increase the concentration on the plate.

  • Check the Solvent Level in the Developing Chamber: Make sure the solvent level is below the baseline where you spotted your sample. If the baseline is submerged, your sample will dissolve into the solvent reservoir instead of migrating up the plate.[1][2]

Issue 3: My starting material and product have very similar Rf values.

Poor separation between the reactant and product makes it challenging to determine if the reaction has gone to completion.

Q: My reaction involves a subtle modification to the molecule, and the spots are too close to distinguish. How can I improve the separation?

A: Achieving good separation is key to effective reaction monitoring.

Troubleshooting Steps:

  • Systematically Vary the Mobile Phase Polarity: The "art" of TLC often lies in finding the right mobile phase.

    • Start with a 1:1 mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).

    • If the Rf values are too high (spots are near the solvent front), decrease the polarity by increasing the proportion of the non-polar solvent.

    • If the Rf values are too low (spots are near the baseline), increase the polarity by increasing the proportion of the polar solvent.[1]

    • Run a series of TLCs with systematically varied solvent ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 hexane:ethyl acetate) to find the optimal separation.

  • Try a Different Solvent System: If adjusting the polarity of a two-component system doesn't provide adequate separation, you may need to change the solvents entirely. The different interactions of your compounds with different solvents can alter the selectivity of the separation. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can significantly change the relative Rf values.

  • Use a Co-spot: Always run a "co-spot" lane on your TLC plate. In this lane, you apply a spot of your starting material and then, on top of that, a spot of your reaction mixture. This will help you to definitively identify the starting material spot in your reaction lane.[1] If the reaction is complete, you will see a single spot for the product in the reaction lane, and the co-spot lane will show two distinct spots (starting material and product).

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for TLC of this compound?

A: A good starting point for a molecule of moderate polarity is a mixture of a non-polar and a moderately polar solvent. We recommend beginning with a 1:1 mixture of ethyl acetate and hexane . From there, you can adjust the ratio to achieve an Rf value for your starting material of around 0.3 to 0.4, which will allow you to see the appearance of both more polar and less polar products.

Q2: How do I prepare the common staining solutions?

A: Here are the recipes for some of the most useful stains for your reactions:

Stain Recipe Procedure Typical Result
Potassium Permanganate (KMnO₄) Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[5]Dip the dried TLC plate in the solution and gently warm with a heat gun.Yellow-brown spots on a purple background for oxidizable groups like alcohols.
p-Anisaldehyde To 135 mL of absolute ethanol, add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.[5]Dip the plate and heat with a heat gun until colors develop.Various colors for different functional groups; good for alcohols.
Ninhydrin Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[6]Dip the plate and heat carefully with a heat gun.Pink to purple spots for amines. Boc-protected amines may require more heat to deprotect before visualization.[8]
Phosphomolybdic Acid (PMA) Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol.[5]Dip the plate and heat.Blue-green spots for a wide variety of functional groups, including alcohols.

Q3: My reaction is an oxidation of the alcohol to an aldehyde. How should the Rf value change?

A: The aldehyde product, tert-butyl (trans-4-formylcyclohexyl)carbamate, will be less polar than the starting alcohol. Therefore, you should expect the product to have a higher Rf value than the starting material. You will be looking for the disappearance of the lower Rf spot (starting material) and the appearance of a new, higher Rf spot (product).

Q4: I am removing the Boc protecting group. What should I expect on the TLC?

A: The deprotected product, trans-4-(aminomethyl)cyclohexanol, has a free amine and a free alcohol. This will make it significantly more polar than the Boc-protected starting material. As the reaction proceeds, you should see the starting material spot (with a higher Rf) diminish and a new spot appear with a much lower Rf value , possibly even at the baseline if your mobile phase is not polar enough. For this type of reaction, a more polar eluent like dichloromethane/methanol may be necessary to move the product off the baseline.

Part 3: Experimental Protocols and Visualizations

Protocol 1: General TLC Procedure
  • Prepare the Developing Chamber: Pour your chosen mobile phase into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for at least 15-20 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the lanes for your starting material (SM), reaction mixture (R), and a co-spot (C).

  • Spot the Plate: Using a capillary tube, apply a small spot of your starting material solution to the SM lane. Apply a spot of your reaction mixture to the R lane. In the C lane, first apply a spot of the starting material, and then apply a spot of the reaction mixture directly on top of it. Ensure each spot is small and concentrated.

  • Develop the Plate: Carefully place the TLC plate in the equilibrated chamber, making sure the baseline is above the solvent level. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. Visualize the spots using an appropriate chemical stain as described in the FAQ section.

  • Calculate Rf Values: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Diagrams

Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_application Application cluster_development Development & Visualization cluster_analysis Analysis prep_chamber Prepare Chamber (Solvent + Filter Paper) prep_plate Prepare Plate (Draw Baseline) spot_sm Spot Starting Material (SM) prep_plate->spot_sm spot_rxn Spot Reaction Mixture (R) spot_sm->spot_rxn spot_co Co-spot (SM + R) spot_rxn->spot_co develop Develop Plate in Chamber spot_co->develop dry Dry Plate & Mark Solvent Front develop->dry visualize Visualize (Stain & Heat) dry->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results (Assess Reaction Progress) calculate_rf->interpret TLC_Troubleshooting cluster_streaking Streaking Spots cluster_visibility Invisible Spots cluster_separation Poor Separation start Problem with TLC Plate streak_q Are spots streaked? start->streak_q visible_q Are spots invisible? start->visible_q sep_q Poor separation (Rf values too close)? start->sep_q overload Dilute sample and re-spot streak_q->overload Yes streak_q->visible_q No add_modifier Add modifier (e.g., Et3N, AcOH) to mobile phase overload->add_modifier end_node Re-run TLC add_modifier->end_node use_stain Use chemical stain (KMnO4, p-Anisaldehyde, Ninhydrin) visible_q->use_stain Yes visible_q->sep_q No concentrate Concentrate spot by multiple applications use_stain->concentrate concentrate->end_node change_polarity Systematically vary mobile phase polarity sep_q->change_polarity Yes sep_q->end_node No, problem solved change_solvent Try a different solvent system change_polarity->change_solvent change_solvent->end_node

Caption: Decision tree for troubleshooting common TLC issues.

References

  • Sejer, D. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Reddit. (2025, July 30). Can boc anhydride be visualized by PMA tlc stain. r/CHROMATOGRAPHY. [Link]

  • Clark, T. (n.d.). TLC Visualization Solutions. University of Wisconsin-Madison. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and synthetic chemistry, the precise structural elucidation of molecules is foundational. For compounds like tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate, a bifunctional molecule incorporating a carbamate-protected amine and a primary alcohol on a cyclohexane scaffold, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool. This guide offers an in-depth analysis of the ¹H NMR spectrum of this compound, comparing its spectral features with those of its cis isomer and the parent amine, thereby providing a robust framework for its unambiguous characterization.

The Decisive Role of the Boc Protecting Group in ¹H NMR

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability and ease of removal under mild acidic conditions.[1] Its presence is unequivocally confirmed by a prominent and sharp singlet in the upfield region of the ¹H NMR spectrum, typically appearing between δ 1.4 and 1.5 ppm.[1][2] This signal, corresponding to the nine equivalent protons of the tert-butyl group, serves as an excellent diagnostic peak for successful protection and for monitoring reaction progress.[1]

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural verification.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent (approx. 0.6 mL)[3]

  • NMR tube (5 mm)

  • Pipette

  • Vortex mixer (optional)

  • NMR Spectrometer (400 MHz or higher recommended for better resolution)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Ensure complete dissolution.

    • Transfer the solution into a clean NMR tube using a pipette.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 ppm).[3]

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) to deduce proton connectivity.[3]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Acquire Spectrum lock->acquire process Fourier Transform & Phasing acquire->process calibrate Calibrate Chemical Shift process->calibrate integrate Integrate Signals calibrate->integrate analyze Analyze Multiplicity & Coupling Constants integrate->analyze end Verified Structure analyze->end Structural Confirmation

Sources

A Senior Application Scientist's Comparative Guide to Purity Analysis of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the purity of intermediates is not merely a quality metric; it is a critical determinant of the final product's safety and efficacy. The compound tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly influences the impurity profile of the final API, making robust analytical characterization a cornerstone of process development and quality control.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound. We will delve into the nuances of Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Beyond a mere listing of techniques, this document aims to provide the scientific rationale behind method selection, detailed experimental protocols, and a comparative analysis of their performance, empowering researchers to make informed decisions for their specific analytical challenges.

Understanding the Analyte and its Potential Impurities

The synthesis of this compound typically involves the reaction of trans-4-aminocyclohexanemethanol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.

trans-4-aminocyclohexanemethanol trans-4-aminocyclohexanemethanol Target_Molecule This compound trans-4-aminocyclohexanemethanol->Target_Molecule Reacts with Boc_anhydride Di-tert-butyl dicarbonate (Boc Anhydride) Boc_anhydride->Target_Molecule Base Base (e.g., Triethylamine) Base->Target_Molecule Catalyzes

Figure 1: Simplified reaction scheme for the synthesis of the target molecule.

This seemingly straightforward reaction can yield a constellation of impurities that must be diligently monitored. A thorough understanding of these potential byproducts is fundamental to developing a selective and robust analytical method.

Potential Process-Related Impurities:

  • Unreacted Starting Materials: Residual trans-4-aminocyclohexanemethanol and di-tert-butyl dicarbonate.

  • Isomeric Impurity: The corresponding cis-isomer, tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate, which may be present in the starting amine or formed under certain reaction conditions.

  • Byproducts of Boc Protection: tert-Butanol and di-tert-butyl carbonate can form from the decomposition or side reactions of Boc anhydride.

  • Over-alkylation/Di-Boc Impurity: Although less common under controlled conditions, the formation of a di-Boc protected amine is a theoretical possibility.

  • Degradation Products: The carbamate linkage can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially reverting to the starting amine.

Method 1: The Powerhouse - Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS stands as the gold standard for impurity profiling due to its unparalleled sensitivity and specificity. It combines the separation capabilities of HPLC with the mass-resolving power of mass spectrometry, allowing for the detection and tentative identification of impurities even at trace levels.

Causality of Experimental Choices

The selection of LC-MS parameters is a deliberate process aimed at achieving optimal separation and ionization of the target analyte and its potential impurities. A reversed-phase C18 column is a versatile starting point for moderately polar compounds like our target molecule. The mobile phase, a gradient of water and acetonitrile with a small amount of formic acid, serves a dual purpose: the gradient elution ensures the separation of compounds with varying polarities, while the formic acid aids in the protonation of the analytes, enhancing their ionization efficiency in the positive ion mode of the mass spectrometer.

Experimental Protocol: LC-MS/MS

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.1 mg/mL.

Mass Spectrometry Conditions (Positive ESI Mode):

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Full Scan m/z Range: 50 - 500.

  • MS/MS Analysis: For structural confirmation, precursor ion selection of the target molecule ([M+H]⁺ ≈ 230.17) and potential impurities can be performed with subsequent collision-induced dissociation (CID) to obtain fragment ions.

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample UHPLC_Column C18 Column Sample->UHPLC_Column Injection Separation Separated Analytes UHPLC_Column->Separation Gradient Elution Ion_Source Electrospray Ionization (ESI) Separation->Ion_Source Elution Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ion_Source->Mass_Analyzer Ion Transfer Detector Detector Mass_Analyzer->Detector Data_System Data_System Detector->Data_System cluster_HPLC High-Performance Liquid Chromatography cluster_UV UV Detection Sample Sample HPLC_Column C18 Column Sample->HPLC_Column Injection Separation Separated Analytes HPLC_Column->Separation Gradient Elution UV_Detector UV/Vis Detector (210 nm) Separation->UV_Detector Elution Data_System Data_System UV_Detector->Data_System cluster_Derivatization Derivatization cluster_GCMS Gas Chromatography-Mass Spectrometry Sample Sample Silylation Volatile Derivative Sample->Silylation Reacts with GC_Inlet GC_Inlet Silylation->GC_Inlet Injection Silylating_Agent Silylating Agent (e.g., BSTFA) Silylating_Agent->Silylation GC_Column Capillary Column GC_Inlet->GC_Column Vaporization MS_Detector Mass Spectrometer GC_Column->MS_Detector Separation & Elution Data_System Data_System MS_Detector->Data_System cluster_SamplePrep Sample Preparation cluster_NMR NMR Analysis Sample Analyte Solution Dissolve in Deuterated Solvent Sample->Solution Internal_Standard Internal Standard Internal_Standard->Solution NMR_Spectrometer Acquire Spectrum (with long D1) Solution->NMR_Spectrometer Insert into Spectrometer Data_Processing Process Data (Integrate Signals) NMR_Spectrometer->Data_Processing FID Purity_Calculation Purity_Calculation Data_Processing->Purity_Calculation

A Comparative Guide to the Stereochemical Confirmation of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Different stereoisomers of a compound can exhibit vastly different pharmacological and toxicological profiles. For this reason, the unambiguous confirmation of a molecule's stereochemistry is a critical step in the synthesis of pharmaceutical intermediates. One such key building block is tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate, a versatile intermediate used in the synthesis of various biologically active molecules. This guide provides a comprehensive comparison of analytical techniques to definitively confirm the trans stereochemistry of this compound, contrasting it with its cis counterpart.

The Stereochemical Challenge: Trans vs. Cis Isomers

The core of the analytical challenge lies in the conformational isomers of 1,4-disubstituted cyclohexanes.[1][2] The cyclohexane ring predominantly exists in a stable chair conformation to minimize steric and torsional strain.[3] For tert-Butyl (4-(hydroxymethyl)cyclohexyl)carbamate, this results in two geometric isomers: trans and cis.

  • Trans Isomer: In its most stable chair conformation, the two bulky substituents (the Boc-carbamate and hydroxymethyl groups) occupy equatorial positions on opposite sides of the ring. This diequatorial arrangement minimizes steric hindrance, particularly 1,3-diaxial interactions.[4][5]

  • Cis Isomer: The cis isomer has one substituent in an axial position and the other in an equatorial position on the same side of the ring.[1][6] This arrangement is generally less stable due to the steric strain imposed by the axial substituent.[4]

These distinct spatial arrangements give rise to unique spectroscopic signatures that can be leveraged for their differentiation.[7]

Experimental Campaigns for Stereochemical Elucidation

A multi-faceted approach, employing orthogonal analytical techniques, provides the most robust and trustworthy confirmation of stereochemistry.

Campaign A: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Primary Workhorse

NMR spectroscopy is the most powerful tool for elucidating the stereochemistry of cyclohexane derivatives in solution.[7]

¹H NMR Spectroscopy: A Tale of Two Protons

The key to differentiating the cis and trans isomers via ¹H NMR lies in the analysis of the protons attached to the carbons bearing the substituents (C1 and C4). Their axial or equatorial orientation dictates their chemical shift and, more importantly, their coupling constants (J-values) with neighboring protons.

  • Principle of Causality: In the stable diequatorial trans isomer, the protons at C1 and C4 are both in the axial position. An axial proton typically experiences large couplings (trans-diaxial, J_ax,ax) to adjacent axial protons and smaller couplings (axial-equatorial, J_ax,eq) to adjacent equatorial protons. This results in a broad multiplet with a large coupling constant. Conversely, in the cis isomer, one of the C1 or C4 protons is axial and the other is equatorial. The axial proton will show a broad multiplet, while the equatorial proton will exhibit smaller couplings to its neighbors (equatorial-axial, J_eq,ax, and equatorial-equatorial, J_eq,eq), resulting in a narrower multiplet. Furthermore, axial protons are generally more shielded and appear at a lower chemical shift (ppm) compared to their equatorial counterparts.[7]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Processing: Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.

  • Analysis: Integrate all signals and accurately measure the chemical shifts and coupling constants for the methine protons at C1 and C4.

Comparative Data: Expected ¹H NMR Signatures

ParameterThis compoundtert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate
C1-H Chemical Shift Broader multiplet, typically at a lower ppmOne broader multiplet (axial H), one narrower (equatorial H)
C4-H Chemical Shift Broader multiplet, typically at a lower ppmOne broader multiplet (axial H), one narrower (equatorial H)
Key Coupling Constants Large trans-diaxial couplings (J ≈ 8-12 Hz)A mix of large and small couplings

2D NMR - NOESY: Unambiguous Confirmation Through-Space

While ¹H NMR provides strong evidence, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can offer definitive proof by identifying protons that are close in space.[8]

  • Principle of Causality: In the trans isomer, the two axial protons at C1 and C4 are on opposite sides of the ring and relatively far apart. However, they will show strong NOE correlations to the other axial protons on the same side of the ring (e.g., at C2, C6 and C3, C5 respectively). In the cis isomer, the axial proton at one position will be spatially close to the equatorial proton at the other substituted position, leading to a diagnostic NOE cross-peak.

Experimental Protocol: 2D NOESY

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Run a standard 2D NOESY experiment with a mixing time optimized for the molecule's size (typically 500-800 ms).

  • Analysis: Look for cross-peaks that indicate through-space proximity between protons on the cyclohexane ring.

Diagram: NMR Workflow for Stereochemical Confirmation

G cluster_nmr NMR Spectroscopy Workflow Sample Sample Preparation (5-10 mg in deuterated solvent) H1_NMR 1D ¹H NMR Acquisition (≥400 MHz) Sample->H1_NMR NOESY 2D NOESY Acquisition H1_NMR->NOESY If ambiguity exists Analysis Data Analysis (Chemical Shifts, Coupling Constants, NOE Correlations) H1_NMR->Analysis NOESY->Analysis Trans Trans Isomer Confirmed (Broad C1/C4-H signals, large J-values, no C1-H to C4-H NOE) Analysis->Trans Cis Cis Isomer Indicated (Distinct axial/equatorial signals, diagnostic NOE present) Analysis->Cis

Caption: Workflow for NMR-based stereochemical confirmation.

Campaign B: Chromatographic Separation - An Orthogonal Approach

High-Performance Liquid Chromatography (HPLC) can be a powerful tool for separating geometric isomers.[9][10]

  • Principle of Causality: The cis and trans isomers have different three-dimensional shapes and may exhibit subtle differences in polarity. These differences can be exploited to achieve separation on a suitable stationary phase. Chiral stationary phases, although primarily designed for enantiomers, can often resolve diastereomers and geometric isomers.[11][12]

Experimental Protocol: HPLC Analysis

  • Column Selection: A chiral column (e.g., polysaccharide-based) or a polar embedded column is a good starting point.

  • Mobile Phase: An isocratic mobile phase of hexane and a polar modifier like isopropanol or ethanol is typically used.

  • Detection: UV detection (if the molecule has a chromophore, which the Boc group provides at low wavelengths) or a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can be employed.

  • Analysis: A pure sample of the trans isomer should yield a single, sharp peak. A mixture of isomers would show two separable peaks.

Diagram: HPLC Separation Logic

G cluster_hplc HPLC Separation Workflow Injection Inject Sample Mixture Separation Separation on Column (e.g., Chiral Stationary Phase) Injection->Separation Detection Detection (UV/CAD/MS) Separation->Detection Chromatogram Resulting Chromatogram Detection->Chromatogram SinglePeak Single Peak (Purity Confirmed) Chromatogram->SinglePeak MultiplePeaks Multiple Peaks (Isomeric Mixture) Chromatogram->MultiplePeaks

Caption: Logic for using HPLC to assess isomeric purity.

Campaign C: X-ray Crystallography - The Gold Standard

When a single crystal of suitable quality can be grown, X-ray crystallography provides the most definitive and unambiguous structural evidence.

  • Principle of Causality: This technique maps the electron density of a crystalline solid, allowing for the precise determination of atomic positions and bond connectivities in three-dimensional space.[13] The resulting structure would unequivocally show the diequatorial arrangement of the substituents in the trans isomer.

Comparative Data Summary

TechniqueExpected Result for trans IsomerExpected Result for cis IsomerStrength of Evidence
¹H NMR Broad multiplets for C1-H and C4-H with large diaxial coupling constants (J ≈ 8-12 Hz).Distinct signals for axial and equatorial protons with a mix of large and small coupling constants.Strong, often sufficient.
2D NOESY No NOE cross-peak between C1-H and C4-H. Strong 1,3-diaxial correlations.Diagnostic NOE cross-peak between the axial proton on one carbon and the equatorial proton on the other.Definitive for spatial relationships.
HPLC A single peak on an appropriate column.A separate, distinct peak from the trans isomer.Excellent for purity assessment.
X-ray Crystallography Unambiguous 3D structure showing diequatorial substituents.Unambiguous 3D structure showing axial/equatorial substituents.Gold Standard, but requires a suitable crystal.

Conclusion: A Multi-faceted Approach to Stereochemical Certainty

While ¹H NMR spectroscopy often provides sufficient evidence to confidently assign the trans stereochemistry of tert-Butyl (4-(hydroxymethyl)cyclohexyl)carbamate, a truly rigorous confirmation relies on a multi-faceted analytical strategy. The combination of one- and two-dimensional NMR techniques establishes the solution-state conformation and relative stereochemistry. Orthogonal confirmation by a separation technique like HPLC validates the sample's isomeric purity. When feasible, X-ray crystallography offers the ultimate, unambiguous structural proof. By synthesizing data from these complementary techniques, researchers can ensure the highest degree of confidence in the stereochemical integrity of this vital synthetic intermediate, a cornerstone of robust and reliable drug development.

References

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A Senior Application Scientist's Guide to Stereoisomeric Scaffolds: A Comparative Analysis of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate and its Cis Isomer

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is a critical determinant of biological activity, physicochemical properties, and therapeutic efficacy. Among the vast array of molecular scaffolds, 1,4-disubstituted cyclohexanes are foundational building blocks, prized for their conformational rigidity and synthetic versatility. This guide provides an in-depth comparison of two key isomers: tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate and its cis counterpart. As a seasoned application scientist, my goal is to move beyond a simple catalog of properties and delve into the causality behind their differences, providing researchers, chemists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic and therapeutic design strategies.

Core Structural and Physicochemical Comparison

At first glance, the cis and trans isomers of tert-Butyl (4-(hydroxymethyl)cyclohexyl)carbamate share the same molecular formula and connectivity. However, the spatial orientation of their bulky tert-butoxycarbonyl (Boc) protected amine and hydroxymethyl substituents dictates their fundamental properties.

PropertyThis compoundtert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate
CAS Number 1334495-35-0[1]223131-01-9[2][3]
Molecular Formula C₁₂H₂₃NO₃[2]C₁₂H₂₃NO₃[2][3]
Molecular Weight 229.32 g/mol [2][3]229.32 g/mol [2][3]
Appearance White to off-white solidWhite solid[2]
Storage Conditions Room temperature2-8°C, Sealed in dry conditions
Purity (Typical) ≥97%≥97% - 99%[2]

The Decisive Role of Conformational Stereochemistry

The cyclohexane ring is not a flat hexagon; it predominantly exists in a low-energy "chair" conformation to minimize angular and torsional strain.[4] The stability of substituted cyclohexanes is dictated by the steric hindrance experienced by its substituents, particularly the highly unfavorable 1,3-diaxial interactions.[5]

  • The Trans Isomer: A Model of Stability In its most stable chair conformation, the trans isomer places both the bulky -NHBoc and -CH₂OH groups in the sterically favored equatorial positions.[5] This diequatorial arrangement minimizes steric clash, resulting in a thermodynamically stable, rigid, and relatively linear scaffold.[6]

  • The Cis Isomer: Inherent Steric Strain Conversely, the cis isomer is conformationally constrained to have one substituent in an axial position while the other is equatorial .[5][7] The molecule will predominantly adopt the conformation where the bulkier -NHBoc group occupies the equatorial position to minimize steric strain.[5] Nonetheless, the axial hydroxymethyl group still introduces significant 1,3-diaxial interactions, rendering the cis isomer energetically less stable than its trans counterpart.[6] This axial-equatorial arrangement imparts a distinct "kink" or vectorial change in the molecular geometry.

G cluster_trans trans Isomer (Diequatorial) cluster_cis cis Isomer (Axial-Equatorial) trans_isomer trans_label Both bulky groups are equatorial, minimizing steric strain. Thermodynamically favored. cis_isomer cis_label One group is axial, one is equatorial, creating 1,3-diaxial interactions. Higher energy conformation. PROTAC_Workflow cluster_components PROTAC Molecule cluster_system cluster_action Target_Ligand Target Protein Ligand Linker Linker (e.g., cis/trans cyclohexane) Target_Protein Target Protein Target_Ligand->Target_Protein Binds E3_Ligand E3 Ligase Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds Ternary_Complex Formation of Ternary Complex Target_Protein->Ternary_Complex Induces Proximity E3_Ligase->Ternary_Complex Induces Proximity Ubiquitination Target Protein Ubiquitination (Ub) Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: Workflow of PROTAC-mediated protein degradation.

Experimental Protocol: Synthesis via Boc-Protection

A standard method for preparing these compounds involves the protection of the corresponding amine with di-tert-butyl dicarbonate (Boc₂O). The protocol is self-validating, as the purity and identity of the final product can be confirmed using the NMR techniques described above.

Protocol: Synthesis of tert-Butyl (4-(hydroxymethyl)cyclohexyl)carbamate

  • Dissolution: Dissolve one equivalent of the appropriate isomer (cis- or trans-4-aminocyclohexanemethanol) in a 2:1 mixture of 1,4-dioxane and water (approx. 0.3 M concentration).

  • Base Addition: Add 1.3 equivalents of sodium bicarbonate (NaHCO₃) to the solution.

  • Cooling: Cool the stirred mixture to 0°C using an ice-water bath.

  • Reagent Addition: Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) portion-wise over 15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir vigorously for 18 hours.

  • Monitoring: Check for the consumption of the starting amine via Thin Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane mobile phase and visualization with ninhydrin stain (starting material will stain purple/blue, product will not).

  • Workup:

    • Reduce the reaction volume by approximately 75% using a rotary evaporator.

    • Extract the resulting aqueous slurry with chloroform or ethyl acetate (3x volumes).

    • Combine the organic layers, wash with saturated sodium chloride solution (brine), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel to yield the final product as a white solid. [8]

Conclusion

While this compound and its cis isomer are constitutionally identical, their stereochemical differences give rise to distinct energetic, conformational, and spectroscopic profiles. The trans isomer is the thermodynamically more stable, linear scaffold, while the cis isomer provides a higher-energy, kinked geometry. This structural divergence is not merely an academic curiosity; it is a critical design element that profoundly impacts molecular recognition and biological function, particularly in sophisticated applications like PROTAC design. A thorough understanding of their conformational behavior and the experimental methods to validate their identity is essential for any researcher aiming to leverage these powerful building blocks for the rational design of new chemical entities.

References

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  • Quora. (2017, October 1). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?. Retrieved January 3, 2026.
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  • Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino). Retrieved January 3, 2026.
  • Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Retrieved January 3, 2026.
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  • The Royal Society of Chemistry. (n.d.). tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved January 3, 2026.
  • A2B Chem. (n.d.). 223131-01-9 | tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)
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  • BLDpharm. (n.d.). 1188475-96-8|tert-Butyl ((4-hydroxycyclohexyl)methyl)
  • ChemScene. (n.d.). 509143-00-4 | tert-Butyl (cis-4-(aminomethyl)cyclohexyl)
  • BenchChem. (n.d.). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. Retrieved January 3, 2026.
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A Senior Application Scientist's Guide to Linker Selection in PROTAC Synthesis: A Comparative Analysis of Alternatives to tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of PROTAC Efficacy

In the landscape of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift from occupancy-driven inhibition to event-driven pharmacology.[1] These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's native ubiquitin-proteasome system.[1][2] A PROTAC's architecture is deceptively simple: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][3] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall success, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties and pharmacokinetics.[1][][5][6]

For years, building blocks like tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate have been a mainstay in the PROTAC developer's toolkit. The trans-cyclohexyl ring offers a predictable, rigid scaffold, which can reduce the entropic penalty upon binding by pre-organizing the PROTAC into a productive conformation.[1][7] However, the inherent lipophilicity of this carbocycle and its fixed geometry are not universally optimal. The complex interplay required for efficient ternary complex formation necessitates a more nuanced approach to linker design.[3][5]

This guide provides an in-depth comparison of viable alternatives to this classic cyclohexyl building block. We will explore how switching the core scaffold to piperidine, azetidine, or flexible PEG-based structures can modulate key performance parameters. This analysis is grounded in the principles of medicinal chemistry and supported by representative experimental workflows and data to empower researchers in their rational design of next-generation protein degraders.

The Rationale for Alternatives: Moving Beyond the Cyclohexyl Core

The search for alternatives is driven by the multifaceted challenges in PROTAC development. A linker that is optimal for one target-ligase pair may be suboptimal for another.[8][9] Key properties that can be fine-tuned by moving away from the cyclohexyl core include:

  • Solubility and Physicochemical Properties: PROTACs are often large molecules that defy Lipinski's "rule of five," making aqueous solubility a common hurdle.[1][10] The hydrophobic nature of the cyclohexyl ring can exacerbate this issue. Introducing heteroatoms, as seen in piperidine or PEG linkers, can significantly enhance solubility.[10][11][12]

  • Cell Permeability: While related to solubility and lipophilicity, cell permeability is also governed by a molecule's ability to minimize its polar surface area, often through intramolecular hydrogen bonding—the "chameleon effect."[1][13] Different linker geometries can profoundly impact a PROTAC's ability to adopt a membrane-permeable conformation.[5][14]

  • Ternary Complex Geometry: The rigidity and vector of the linker dictate the relative orientation of the POI and E3 ligase.[][15] A cyclohexyl ring provides a specific linear rigidity. Alternative scaffolds like azetidine or piperidine offer different angles and conformational constraints that may lead to more favorable protein-protein interactions within the ternary complex, enhancing degradation efficiency.[1][7][11]

  • Metabolic Stability: Saturated carbocycles are generally stable, but introducing heterocyclic systems can alter the metabolic profile, sometimes improving stability by blocking potential sites of oxidation.[16]

Comparative Analysis of Core Linker Building Blocks

We will compare the standard cyclohexyl building block against three classes of alternatives: piperidine-based, azetidine-based, and the classic flexible PEG-based linkers.

The Benchmark: this compound

This building block provides a rigid, non-polar scaffold. Its defined trans-1,4-geometry constrains the linker, which can be advantageous for pre-organizing the PROTAC, but this same rigidity can also prevent the formation of a productive ternary complex if the geometry is incorrect.

  • Key Properties: High rigidity, lipophilic, synthetically accessible.

  • Primary Limitation: Can contribute to poor solubility of the final PROTAC.

The Hydrophilic Rigid Alternative: tert-Butyl (4-(hydroxymethyl)piperidin-1-yl)carboxylate

Replacing the cyclohexyl CH group with a nitrogen atom to form a piperidine ring is a common and effective strategy.[11][12] The basic nitrogen can be protonated at physiological pH, significantly improving aqueous solubility.[17] The piperidine ring retains a high degree of rigidity, similar to the cyclohexane, but offers different bond angles and potential hydrogen bonding interactions.[11][18]

  • Key Properties: High rigidity, improved hydrophilicity, potential for enhanced pharmacokinetic profiles.[7]

  • Performance Insight: The introduction of the nitrogen atom often improves solubility without the significant entropic penalty associated with highly flexible linkers.[12]

The Compact Rigid Alternative: tert-Butyl (3-(hydroxymethyl)azetidin-1-yl)carboxylate

The 4-membered azetidine ring offers a more compact and sterically distinct rigid scaffold.[15] Its bond angles are more strained than those in 6-membered rings, providing unique conformational constraints and exit vectors for the linker. This can be particularly useful for target-ligase pairs that require a shorter, more constrained linker geometry. Like piperidine, the nitrogen atom can contribute to improved solubility.

  • Key Properties: Compact rigidity, unique vector space, hydrophilic character.

  • Performance Insight: Azetidine linkers can lead to potent degraders when a more compact structure is required to achieve optimal ternary complex formation.[19]

The Flexible Standard: Propargyl-PEG-OH Variants

Polyethylene glycol (PEG) chains are the most common type of flexible linker used in PROTACs.[6][11] They are synthetically tractable and their length can be easily modulated.[9] The ether oxygens significantly increase hydrophilicity and solubility.[8][16] However, their high flexibility can lead to an entropic penalty upon binding and may result in the PROTAC adopting multiple unproductive conformations.[1][7]

  • Key Properties: High flexibility, excellent hydrophilicity, synthetic tractability.

  • Performance Insight: While often a good starting point, the flexibility of PEG linkers can sometimes lead to lower potency compared to an optimized rigid linker and can contribute to a high number of rotatable bonds, negatively impacting permeability.[1]

Visualizing the Alternatives: Structural Comparison

The fundamental difference between these building blocks lies in their core structure, which dictates the resulting PROTAC's properties.

G cluster_0 Benchmark: Cyclohexyl Core cluster_1 Alternative 1: Piperidine Core cluster_2 Alternative 2: Azetidine Core cluster_3 Alternative 3: PEG Core Cyclohexyl Piperidine Azetidine PEG

Caption: Core structures of the benchmark and alternative linker building blocks.

Quantitative Performance Comparison: A Representative Study

To illustrate the impact of linker choice, the following table presents hypothetical but realistic experimental data for a series of PROTACs targeting the same POI and E3 ligase, differing only in the core linker building block.

Parameter Cyclohexyl-Linker PROTAC Piperidine-Linker PROTAC Azetidine-Linker PROTAC PEG3-Linker PROTAC Rationale for Expected Outcome
Degradation (DC50) 50 nM25 nM75 nM150 nMThe piperidine linker achieves a more optimal ternary complex geometry, enhancing potency. The flexible PEG linker has a higher entropic penalty, reducing efficiency.
Aqueous Solubility 5 µM50 µM40 µM> 200 µMThe introduction of a basic nitrogen (piperidine, azetidine) or ether oxygens (PEG) significantly increases hydrophilicity compared to the lipophilic cyclohexyl core.[11][12][16]
Cell Permeability (Papp) 5.0 x 10⁻⁶ cm/s3.5 x 10⁻⁶ cm/s4.0 x 10⁻⁶ cm/s1.5 x 10⁻⁶ cm/sThe rigid, lipophilic cyclohexyl linker balances properties for good permeability. The increased polarity of alternatives can reduce passive diffusion.[5][13]
Metabolic Stability (T½) 120 min150 min140 min60 minSaturated heterocyclic rings are often more metabolically robust. Flexible PEG chains can be more susceptible to oxidative metabolism.[7][16]

Note: Data are representative and intended for comparative purposes. Actual results are target-dependent and require empirical validation.

Experimental Protocols & Workflows

The rational selection of a linker must be followed by robust synthesis and evaluation. Below are representative protocols for the synthesis and key characterization assays.

Workflow for Linker Selection and PROTAC Evaluation

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cellular & In Vivo Evaluation A Select POI & E3 Ligands B Synthesize PROTAC Library (Cyclohexyl, Piperidine, Azetidine, PEG) A->B C Assess Physicochemical Properties (Solubility, logD) B->C D Confirm Target Engagement (SPR, ITC, DSF) C->D E Measure Protein Degradation (Western Blot, HiBiT) D->E F Determine Cellular Potency (DC50) & Permeability (PAMPA) E->F G Evaluate Pharmacokinetics (PK) & Pharmacodynamics (PD) F->G H Assess In Vivo Efficacy (Xenograft Models) G->H I Lead Candidate Identified H->I Lead Candidate

Caption: A systematic workflow for the design, synthesis, and evaluation of PROTACs with diverse linkers.

Representative Synthetic Protocol: Amide Coupling

This protocol describes the final coupling step to attach the linker-E3 ligand moiety to the POI ligand.

Objective: To couple a POI ligand containing a carboxylic acid with the hydroxyl group of the deprotected linker building block (previously attached to an E3 ligase ligand).

Materials:

  • POI Ligand-COOH (1.0 eq)

  • Linker-E3 Ligand moiety (deprotected, 1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • Activation: Dissolve the POI Ligand-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

  • Coupling: To the activated solution, add a solution of the deprotected Linker-E3 Ligand moiety (1.1 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 6-18 hours.

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC product.

  • Workup & Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC by ¹H NMR, ¹³C NMR, and HRMS.

Causality Note: The choice of coupling reagent (HATU) and base (DIPEA) is critical for efficient amide bond formation while minimizing side reactions. Anhydrous conditions are essential to prevent hydrolysis of the activated acid intermediate.

Key Assay Protocol: Western Blot for Protein Degradation

Objective: To quantify the reduction in POI levels in cells treated with a PROTAC.

Procedure:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, 293T) in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control. Incubate for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the DMSO control to determine the DC50 value.

Conclusion and Future Outlook

The era of viewing the PROTAC linker as a simple tether is over. It is a dynamic and critical component that must be rationally designed and empirically optimized. While the this compound building block remains a valuable tool for imparting rigidity, its limitations in terms of solubility and geometric constraints necessitate the exploration of alternatives.

Incorporating heterocyclic scaffolds like piperidine and azetidine offers a compelling strategy to maintain or tune rigidity while significantly improving physicochemical properties.[11][12] Conversely, flexible PEG linkers, though sometimes less potent, provide synthetic versatility and unmatched solubility.[8][16] The optimal choice is intrinsically linked to the specific biological question being addressed, requiring a careful balance of rigidity, solubility, and permeability.[5]

Future advancements will likely involve even more sophisticated "smart" linkers, such as those that are photo-switchable or cleavable, and the increasing use of computational modeling to predict optimal linker geometries before synthesis.[1][][21] By expanding the chemical toolbox of linker building blocks, researchers can unlock the full therapeutic potential of targeted protein degradation.

References

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  • Benchchem. (2025). The Strategic Role of Piperidine-Based Linkers in PARP1 Degrader Synthesis: A Technical Guide.
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Comparative Guide to the Cyclohexyl Linker in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as a Linchpin in Drug Efficacy

In the intricate process of drug design, the linker is far more than an inert spacer. It is a critical component that connects two or more essential moieties, such as pharmacophores in fragment-based design or the warhead and E3 ligase ligand in Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The linker's chemical architecture—its length, rigidity, polarity, and geometry—profoundly influences a drug candidate's overall success, dictating its solubility, metabolic stability, cell permeability, and the precise orientation of its functional components for optimal target engagement.[4][5][6] While flexible alkyl chains and planar aromatic systems have been traditional choices, the saturated, three-dimensional cyclohexyl ring has emerged as a superior scaffold in many applications, offering a unique combination of properties that can overcome common drug development hurdles.

This guide provides an in-depth comparison of the cyclohexyl linker against its common aliphatic and aromatic counterparts, supported by experimental data and established evaluation protocols. We will explore the causal relationships between the cyclohexyl moiety's physicochemical properties and its tangible benefits in enhancing pharmacokinetic and pharmacodynamic profiles.

The Cyclohexyl Linker: A Profile of Advantageous Rigidity

The cyclohexane ring is a saturated carbocycle that predominantly exists in a stable, non-planar "chair" conformation. This inherent structural rigidity is the foundation of its primary advantages in medicinal chemistry.

Key Physicochemical Advantages:
  • Conformational Rigidity and Pre-organization: Unlike a flexible alkyl chain which can adopt numerous conformations in solution, a cyclohexyl linker locks the connected pharmacophores into a well-defined spatial arrangement.[7] This pre-organization minimizes the entropic penalty of binding to a biological target, as less conformational freedom is lost upon complex formation.[2][8][9] This can translate directly to higher binding affinity and potency.

  • Enhanced Metabolic Stability: The sp³-hybridized C-H bonds of a cyclohexane ring are generally more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to the benzylic C-H bonds in aromatic linkers or certain positions on linear alkyl chains.[10][11] Replacing a metabolically vulnerable phenyl ring with a cyclohexyl or bicyclohexyl group has been shown to maintain potency while significantly increasing metabolic stability and pharmacokinetic exposure.[10] While the 4-position of the ring can be a site for oxidation, this "soft spot" can be strategically blocked with substituents like fluorine to further improve stability.[10]

  • Three-Dimensionality (sp³ Character): The non-planar structure of the cyclohexyl ring provides a three-dimensional scaffold. This is a distinct advantage over flat, aromatic linkers, as it allows for more extensive and specific contact points within a protein's binding pocket. This increased sp³ character is a widely recognized strategy for improving both the selectivity and the physicochemical properties of drug candidates.

  • Tunable Lipophilicity and Improved Solubility: The cyclohexyl group is lipophilic and can enhance membrane permeability.[12] Crucially, as a non-classical bioisostere for a phenyl ring, it can improve aqueous solubility by disrupting the intermolecular π-π stacking that often causes planar aromatic compounds to have poor solubility.[10] This allows for a more favorable balance between permeability and solubility.

Comparative Analysis: Cyclohexyl vs. Common Linker Alternatives

The decision to use a cyclohexyl linker is best understood by comparing its performance against flexible alkyl chains and planar aromatic rings.

PropertyCyclohexyl LinkerFlexible Alkyl LinkerPlanar Aromatic Linker
Conformational Flexibility Rigid: Limited conformers, exists mainly in chair form.Highly Flexible: High number of rotatable bonds.Rigid & Planar: No rotational freedom within the ring.
Binding Energetics Favorable: Lowers the entropic penalty of binding, potentially increasing affinity.[2]Unfavorable: High entropic cost upon binding due to loss of conformational freedom.[2]Variable: Can facilitate favorable π-π stacking but is limited to planar interactions.
Metabolic Stability High: Saturated C-H bonds are generally robust. Can be further stabilized by blocking the 4-position.[7][10]Variable: Can be susceptible to metabolism at various points along the chain.[2][12]Often Low: Susceptible to oxidation, especially at benzylic positions, and can form reactive quinone metabolites.[10]
Solubility Can Improve: 3D shape disrupts crystal packing and π-π stacking, often improving aqueous solubility over aromatic analogs.[10]Low: Tends to be hydrophobic, which can limit aqueous solubility.[]Often Poor: Planar structure can lead to poor solubility due to strong crystal lattice forces (π-π stacking).[10][14]
3D Shape (sp³ character) High: Provides a defined 3D vector for orienting functional groups.Low: Lacks a defined 3D structure.None: Inherently planar (sp² character).
Bioisosterism Acts as a bioisostere for phenyl, t-butyl, and other cyclic groups.Can replace other aliphatic chains.Classical bioisosteres include other aromatic/heterocyclic rings.[10]
Visualizing the Impact of Linker Rigidity

The diagram below illustrates how a rigid cyclohexyl linker maintains a specific distance and orientation between two pharmacophores (P1 and P2), while a flexible alkyl linker allows for a multitude of less productive conformations.

G cluster_0 Flexible Alkyl Linker cluster_1 Rigid Cyclohexyl Linker P1_flex P1 P2_flex P2 n1 P1_flex->n1 n2 n1->n2 n2->P2_flex n3 n2->n3 n3->P2_flex n4 n3->n4 n4->P2_flex n5 n4->n5 n5->P2_flex P1_rigid P1 P2_rigid P2 C6_ring P1_rigid->C6_ring C6_ring->P2_rigid

Caption: Conformational control by different linkers.

Case Study: B-cell Lymphoma 2 (Bcl-2) Inhibitors

The development of the blockbuster drug venetoclax , a potent Bcl-2 inhibitor, highlights the strategic use of saturated cyclic systems. Early drug candidates in this class often featured multiple aromatic rings and suffered from poor physicochemical properties. The transition to scaffolds with higher sp³ character, including the use of cyclohexyl groups, was a key strategy. The cyclohexyl substituent was shown to be advantageous as a bioisostere for a flat phenyl group, providing a three-dimensional structure that could make more productive contact points with the target protein. This design choice contributed to achieving the high affinity and favorable drug-like properties of the final compound.

Experimental Protocols for Linker Evaluation

To empirically validate the advantages of a linker choice, a series of standardized in vitro assays is essential. The following protocols provide a framework for comparing drug candidates with different linkers.

Experimental Workflow for Linker Optimization

The following diagram outlines a typical workflow for designing and evaluating compounds with different linkers.

G A Design & Synthesize Analogs (e.g., Cyclohexyl vs. Alkyl vs. Phenyl Linker) B In Vitro ADME Profiling A->B C Physicochemical Assays (Solubility, LogP) B->C D Metabolic Stability Assay (Liver Microsomes) B->D E Permeability Assay (e.g., PAMPA) B->E F In Vitro Potency & Selectivity Assays (e.g., Target Binding, Cell Viability) C->F D->F E->F G Analyze Structure-Activity & Structure-Property Relationships F->G H Select Candidate for In Vivo PK/PD Studies G->H

Caption: A streamlined workflow for linker evaluation.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

This assay assesses how quickly a compound is metabolized by major drug-metabolizing enzymes. A longer half-life indicates greater metabolic stability.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of compounds.

Materials:

  • Test compounds and positive control (e.g., a rapidly metabolized drug like verapamil).

  • Human Liver Microsomes (HLM), pooled.

  • 0.5 M Potassium Phosphate Buffer (pH 7.4).

  • NADPH regenerating system (e.g., NADPH-A/B solutions).

  • Acetonitrile (ACN) with an internal standard (for LC-MS/MS analysis).

  • 96-well plates.

Methodology:

  • Compound Preparation: Prepare stock solutions of test compounds and controls in DMSO (e.g., 10 mM). Dilute to a working concentration (e.g., 100 µM) in buffer.

  • Reaction Mixture Preparation: On a 96-well plate, combine the phosphate buffer and HLM solution to a final protein concentration of 0.5 mg/mL.

  • Initiation: Add 5 µL of the working compound solution to the HLM mixture to achieve a final substrate concentration of 1 µM. Pre-incubate the plate at 37°C for 10 minutes.

  • Start Reaction: Add the NADPH regenerating system to each well to initiate the metabolic reaction. For the T=0 time point and negative controls, add a stop solution (ice-cold ACN) before adding NADPH.

  • Time Points: Incubate the plate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding 2 volumes of ice-cold ACN containing an internal standard.

  • Sample Processing: Once all time points are collected, centrifuge the plate at 4000 rpm for 20 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k).

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This assay measures the ability of a compound to inhibit cell proliferation, providing a measure of its potency.[15][16]

Objective: To determine the IC50 value (the concentration that inhibits cell growth by 50%).

Materials:

  • Target cancer cell line.

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test compounds.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).[16]

  • 96-well cell culture plates.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and allow them to adhere overnight at 37°C with 5% CO₂.[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.[16]

  • Incubation: Incubate the plate for 72-120 hours to allow for the compound to exert its effect.[15]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[15][16]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[15]

Conclusion and Future Perspectives

The choice of a linker is a pivotal decision in drug design that requires a multi-parameter optimization of stability, flexibility, and overall physicochemical properties.[2][5] The cyclohexyl linker provides a compelling solution to many challenges encountered with traditional linear and aromatic linkers. Its inherent rigidity reduces the entropic penalty of binding, its saturated nature confers metabolic stability, and its three-dimensional structure offers unique opportunities to improve both potency and drug-like properties.[2][10] As drug discovery moves towards more complex modalities like PROTACs and fragment-based design, the rational incorporation of rigid, non-planar scaffolds such as the cyclohexyl ring will continue to be an invaluable strategy for developing safer and more effective therapeutics.

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Navigating the Metabolic Maze: A Comparative Guide to the Stability of Tert-Butyl Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, achieving optimal pharmacokinetic properties is a paramount challenge. Among the myriad of factors influencing a drug candidate's success, metabolic stability stands as a critical gatekeeper, dictating its half-life, bioavailability, and potential for generating toxic metabolites. The tert-butyloxycarbonyl (Boc) protecting group, a cornerstone in synthetic organic chemistry, is frequently incorporated into drug candidates. While prized for its synthetic utility, the metabolic fate of the resulting tert-butyl carbamate moiety and its influence on the overall stability of the molecule are of significant concern for medicinal chemists and drug metabolism scientists.

This guide provides an in-depth comparative analysis of the metabolic stability of various tert-butyl carbamate derivatives. We will delve into the enzymatic machinery responsible for their biotransformation, present comparative experimental data, and provide detailed protocols for assessing metabolic stability in vitro. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design and selection of more robust drug candidates.

The Metabolic Crossroads: Enzymatic Degradation of Tert-Butyl Carbamates

The metabolic stability of a tert-butyl carbamate derivative is not solely dependent on the Boc group itself but is intricately linked to the overall chemical architecture of the molecule. The primary routes of metabolism involve enzymatic processes in the liver and other tissues, as well as chemical degradation in physiological fluids like plasma. Two main classes of enzymes are the key players in the biotransformation of these compounds: Cytochrome P450 monooxygenases (CYPs) and hydrolases (esterases and amidases).

Cytochrome P450-Mediated Oxidation

The lipophilic tert-butyl group is a known substrate for various CYP isozymes, predominantly found in the liver.[1] Oxidation of the tert-butyl moiety can lead to the formation of hydroxylated metabolites, which can be further oxidized to carboxylic acids.[1] This metabolic cascade increases the polarity of the molecule, facilitating its excretion. The specific CYP isoforms involved can vary depending on the overall structure of the drug candidate.

Hydrolytic Cleavage by Esterases and Amidases

The carbamate linkage, an ester-amide hybrid, is susceptible to hydrolysis by a variety of esterases and amidases present in the liver, plasma, and other tissues.[2][3] This enzymatic cleavage results in the release of the corresponding amine, carbon dioxide, and tert-butanol. The rate of hydrolysis is highly dependent on the steric and electronic environment around the carbamate bond.

Boc-Protected Drug Boc-Protected Drug CYP-Mediated Oxidation CYP-Mediated Oxidation Boc-Protected Drug->CYP-Mediated Oxidation Liver Microsomes Esterase/Amidase Hydrolysis Esterase/Amidase Hydrolysis Boc-Protected Drug->Esterase/Amidase Hydrolysis Plasma/Liver Hydroxylated Metabolite Hydroxylated Metabolite CYP-Mediated Oxidation->Hydroxylated Metabolite Carboxylic Acid Metabolite Carboxylic Acid Metabolite Hydroxylated Metabolite->Carboxylic Acid Metabolite Amine + CO2 + t-Butanol Amine + CO2 + t-Butanol Esterase/Amidase Hydrolysis->Amine + CO2 + t-Butanol

Metabolic pathways of tert-butyl carbamate derivatives.

Comparative In Vitro Metabolic Stability

To provide a tangible comparison of the metabolic stability of different Boc-protected derivatives, we have compiled data from in vitro studies using human liver microsomes (HLM). The key parameters evaluated are the half-life (t½), the time it takes for 50% of the parent compound to be metabolized, and the intrinsic clearance (Clint), a measure of the intrinsic metabolic capacity of the liver for a specific compound.

Compound ClassDerivativeHalf-life (t½, min) in HLMIntrinsic Clearance (Clint, µL/min/mg protein)Reference
Piperidines N-Boc-4-(2-cyclopropoxyphenyl)piperidine analog18Not Reported[4]
Anilines Boc-protected phenoxyaniline derivativesRelatively stableNot Reported[2]
Amino Acids Boc-Phe-Trp-OMe & Boc-Trp-Trp-OMeStable against proteolysisNot applicable[5]

Note: This table is populated with available data and will be updated as more comparative studies become available. The term "relatively stable" indicates that the compounds showed favorable stability in the described assay, but specific quantitative data was not provided in the cited source.

The available data, though limited in direct comparisons of large series, suggests that the nature of the core scaffold to which the Boc group is attached significantly influences metabolic stability. For instance, the introduction of a cyclopropyl group in the piperidine series appears to confer a degree of metabolic stability.[4] Furthermore, the inherent stability of the amide bonds in dipeptides can be preserved with Boc protection.[5]

Strategies for Enhancing Metabolic Stability

A key aspect of drug design is to anticipate and mitigate metabolic liabilities. For tert-butyl carbamate derivatives, several strategies can be employed to enhance their stability:

  • Bioisosteric Replacement of the Tert-Butyl Group: Replacing the metabolically susceptible tert-butyl group with a more stable bioisostere can significantly improve metabolic stability. For example, the use of a trifluoromethylcyclopropyl group has been shown to increase metabolic stability in vitro and in vivo.

  • Steric Shielding: Introducing bulky groups near the carbamate linkage can hinder the approach of metabolizing enzymes, thereby reducing the rate of hydrolysis.

  • Electronic Modification: Altering the electronic properties of the molecule can influence the reactivity of the carbamate bond and its susceptibility to enzymatic attack.

Experimental Protocols for Assessing Metabolic Stability

Accurate and reproducible assessment of metabolic stability is crucial for the selection and optimization of drug candidates. Below are detailed, step-by-step methodologies for two standard in vitro assays.

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in CYP enzymes.

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Prepare Compound Stock Prepare Compound Stock Pre-incubate Compound and Microsomes Pre-incubate Compound and Microsomes Prepare Compound Stock->Pre-incubate Compound and Microsomes Prepare Microsome Suspension Prepare Microsome Suspension Prepare Microsome Suspension->Pre-incubate Compound and Microsomes Prepare Cofactor Solution Prepare Cofactor Solution Initiate Reaction with Cofactor Initiate Reaction with Cofactor Prepare Cofactor Solution->Initiate Reaction with Cofactor Pre-incubate Compound and Microsomes->Initiate Reaction with Cofactor Incubate at 37°C Incubate at 37°C Initiate Reaction with Cofactor->Incubate at 37°C Aliquots at Time Points Aliquots at Time Points Incubate at 37°C->Aliquots at Time Points Quench Reaction Quench Reaction Aliquots at Time Points->Quench Reaction Protein Precipitation Protein Precipitation Quench Reaction->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation LC-MS/MS Analysis LC-MS/MS Analysis Centrifugation->LC-MS/MS Analysis

Workflow for Liver Microsomal Stability Assay.

Materials:

  • Test compound

  • Pooled human liver microsomes

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard (IS)

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Microsome Incubation Mixture: In a 96-well plate, add the test compound (final concentration typically 1 µM) to a pre-warmed (37°C) solution of human liver microsomes (final concentration typically 0.5 mg/mL) in phosphate buffer.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding a cold quenching solution (e.g., acetonitrile with internal standard).

  • Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Calculate the half-life (t½) and intrinsic clearance (Clint) from the disappearance of the parent compound over time.

Plasma Stability Assay

This assay evaluates the chemical and enzymatic stability of a compound in plasma.

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Prepare Compound Stock Prepare Compound Stock Add Compound to Plasma Add Compound to Plasma Prepare Compound Stock->Add Compound to Plasma Thaw Plasma Thaw Plasma Thaw Plasma->Add Compound to Plasma Incubate at 37°C Incubate at 37°C Add Compound to Plasma->Incubate at 37°C Aliquots at Time Points Aliquots at Time Points Incubate at 37°C->Aliquots at Time Points Quench Reaction Quench Reaction Aliquots at Time Points->Quench Reaction Protein Precipitation Protein Precipitation Quench Reaction->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation LC-MS/MS Analysis LC-MS/MS Analysis Centrifugation->LC-MS/MS Analysis

Workflow for Plasma Stability Assay.

Materials:

  • Test compound

  • Pooled human plasma

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS)

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Plasma Incubation: In a 96-well plate, add the test compound (final concentration typically 1 µM) to pre-warmed (37°C) human plasma.

  • Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the plasma mixture.

  • Quenching: Stop any enzymatic activity and precipitate proteins by adding a cold quenching solution (e.g., acetonitrile with internal standard).

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Determine the percentage of the parent compound remaining at each time point compared to the zero time point.

Conclusion

The metabolic stability of tert-butyl carbamate derivatives is a multifaceted issue that requires careful consideration during the drug discovery process. While the Boc group is an invaluable tool in organic synthesis, its potential metabolic liabilities cannot be overlooked. Understanding the enzymatic pathways involved in the degradation of these compounds, coupled with robust in vitro testing, allows for the rational design of more stable and ultimately more effective drug candidates. By employing strategies such as bioisosteric replacement and steric shielding, and by utilizing the experimental protocols outlined in this guide, researchers can proactively address metabolic stability challenges and improve the likelihood of advancing their compounds through the development pipeline.

References

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  • Rich, D. H., & Singh, J. (1979). On the selective N-methylation of BOC-protected amino acids. The Journal of Organic Chemistry, 44(10), 1673-1675. [Link]

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  • Agrawal, N., & Kumar, R. (2022). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Asian Journal of Organic Chemistry, 11(1), e202100693. [Link]

  • Chari, R. V., et al. (2014). Macromolecular prodrug that provides the irinotecan (CPT-11) active-metabolite SN-38 with ultralong half-life, low C(max), and low glucuronide formation. Journal of Medicinal Chemistry, 57(6), 2541-2549. [Link]

  • Wodtke, R., et al. (2022). Late-Stage Diversification of Native Tryptophan-Containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. Journal of the American Chemical Society, 144(30), 13616-13623. [Link]

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  • Constantinou-Kokotou, V., et al. (2001). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Bioorganic & Medicinal Chemistry, 9(3), 543-550. [Link]

  • Das, S., et al. (2023). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. ACS Omega, 8(39), 35839-35850. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Gąsiorowska, E., & Daniel, W. A. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 117822. [Link]

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A Comparative Guide to the Validation of Analytical Methods for tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and validation strategy for analytical methods pertinent to tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (CAS: 239074-29-4). As a crucial intermediate and a frequently utilized PROTAC linker in pharmaceutical development, ensuring its identity, purity, and quality through robust, validated analytical methods is not merely a procedural step but a cornerstone of regulatory compliance and drug product safety.[1] This document is designed for researchers, analytical scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven insights into method validation.

The Imperative of Method Validation in Pharmaceutical Analysis

Before an analytical procedure is implemented for routine use—be it for batch release, stability testing, or quality control—it must be rigorously validated. The objective of validation is to demonstrate, through empirical evidence, that a method is fit for its intended purpose.[2][3] This principle is globally harmonized by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, which provides a framework for the validation of analytical procedures.[4] A validated method ensures that the data generated is reliable, reproducible, and accurate, forming a critical component of a product's registration dossier.[5]

The lifecycle of an analytical method involves its development, validation, and subsequent routine application. This process ensures that the method remains suitable over time.

G Dev Method Development Val Method Validation (ICH Q2(R2)) Dev->Val Demonstrate Fitness for Purpose Routine Routine Use & Monitoring Val->Routine Implement for QC Routine->Dev Method Modification or Revalidation

Caption: The Analytical Method Lifecycle.

The core parameters evaluated during validation are dictated by the method's intended use. A summary based on ICH guidelines is presented below.[6][7]

Validation ParameterIdentificationImpurity Testing (Quantitative)Assay (Main Component)
Specificity
Linearity
Range
Accuracy
Precision
Limit of Detection (LOD) ✓ (Limit Tests Only)
Limit of Quantitation (LOQ)
Robustness

Chapter 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Purity and Assay

For a non-volatile and polar molecule like this compound, High-Performance Liquid Chromatography (HPLC) is unequivocally the primary analytical technique for both quantifying the active component (assay) and profiling related substances (impurities). Its versatility, reproducibility, and ability to resolve complex mixtures make it the industry standard.

Rationale for Method Selection

The choice of a reversed-phase HPLC (RP-HPLC) method is logical. The compound possesses both hydrophobic (tert-Butyl, cyclohexyl) and hydrophilic (hydroxymethyl, carbamate) moieties, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase (like water/acetonitrile). UV detection is feasible, although the molecule lacks a strong chromophore, necessitating detection at low wavelengths (e.g., 200-220 nm). For more universal detection, especially for impurities that may lack a chromophore, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are superior alternatives. For ultimate specificity and sensitivity, coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard.[8]

Experimental Protocol: A Validated RP-HPLC Method

The following protocol is a robust starting point for the analysis of this compound.

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV at 210 nm or CAD

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Water:Acetonitrile

The Validation Workflow: A Step-by-Step Guide

Validation must be performed according to a pre-approved protocol that defines the experiments, procedures, and acceptance criteria.[3][9]

G cluster_0 HPLC Method Validation Workflow Specificity Specificity (Forced Degradation, Peak Purity) Linearity Linearity & Range (5 levels, e.g., 50-150%) Specificity->Linearity Accuracy Accuracy (Spiked Recovery, 3 levels, n=3) Linearity->Accuracy Precision Precision (Repeatability n=6, Intermediate n=6 x 2 days) Accuracy->Precision LOQ LOD & LOQ (S/N Ratio or Std. Dev. of Response) Precision->LOQ Robustness Robustness (Vary Flow, Temp, % Organic) LOQ->Robustness Report Validation Report Robustness->Report

Caption: A typical workflow for HPLC method validation.

1. Specificity: The method's ability to unequivocally assess the analyte in the presence of other components must be demonstrated.[6]

  • Procedure: Subject the analyte to forced degradation conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, and photolytic stress). Analyze the stressed samples alongside an unstressed sample and a placebo.

  • Causality: This experiment simulates the potential degradation pathways, ensuring that any resulting impurities do not co-elute with the main peak. Using a Photodiode Array (PDA) detector allows for peak purity analysis, confirming the spectral homogeneity of the analyte peak.

  • Acceptance Criteria: The analyte peak should be free from co-elution from any degradation products, and peak purity should pass.

2. Linearity and Range:

  • Procedure: Prepare a series of at least five concentrations across the desired range (e.g., for an assay, 80-120% of the target concentration; for impurities, from LOQ to 120% of the specification limit). Plot the detector response versus concentration.

  • Causality: This establishes a direct, proportional relationship between concentration and instrument response, which is fundamental for quantitation.[10]

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

3. Accuracy:

  • Procedure: Perform a recovery study by spiking a known amount of analyte into a placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.

  • Causality: Accuracy demonstrates the closeness of the method's results to the true value, proving there are no significant systematic errors or matrix effects.[11]

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% for an assay.

4. Precision:

  • Procedure:

    • Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of a homogenous sample at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the study on a different day, with a different analyst, or on different equipment.

  • Causality: This demonstrates the method's consistency and lack of random error under both ideal (repeatability) and typical lab-variable (intermediate precision) conditions.

  • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

5. Limit of Quantitation (LOQ) and Limit of Detection (LOD):

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak (typically 10:1 for LOQ and 3:1 for LOD) or by calculating the standard deviation of the response and the slope of the calibration curve.

  • Causality: This is critical for impurity methods, defining the lowest concentration that can be reliably quantified and detected, respectively.

  • Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities. Precision at the LOQ should be acceptable (e.g., RSD ≤ 10%).

Validation ParameterTypical Acceptance CriteriaSupporting Experimental Data (Example)
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5% (at 100% level)
Precision (Repeatability %RSD) ≤ 2.0%0.8%
Precision (Intermediate %RSD) ≤ 2.0%1.2%
LOQ (% of Test Conc.) Reportable0.05%

Chapter 2: Alternative and Complementary Techniques

While HPLC is the primary method, other techniques serve crucial, often complementary, roles in a complete analytical characterization.

Gas Chromatography (GC)
  • Applicability: GC is a powerful tool for analyzing volatile or semi-volatile compounds. For this compound, its direct application may be limited by the compound's polarity and thermal stability. However, it is an excellent alternative for:

    • Assay via Derivatization: Silylating the hydroxyl and carbamate groups can increase volatility, making GC-FID a viable and highly precise option for assay.

    • Volatile Impurity/Residual Solvent Analysis: GC with a headspace sampler is the standard method for detecting residual solvents from the manufacturing process.

  • Comparison with HPLC:

    • Advantages: Often provides higher resolution for volatile compounds; FID offers uniform carbon response, simplifying quantification without needing individual standards for related impurities.

    • Disadvantages: Requires thermal stability or derivatization, which adds a step to sample preparation; not suitable for non-volatile impurities.

Spectroscopic Methods for Identity Confirmation

Validation for identity is primarily about ensuring the method is specific to the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for structural elucidation and identity confirmation.[12] The proton (¹H) and carbon (¹³C) NMR spectra provide a unique fingerprint of the molecule.

    • Validation: For identity, the NMR spectrum of a test sample must match that of a qualified reference standard. Key diagnostic signals (e.g., the tert-butyl singlet, the cyclohexyl methine protons, and the hydroxymethyl protons) must be present with the correct chemical shifts, multiplicities, and integrations.

  • Mass Spectrometry (MS): MS provides molecular weight information, which is a critical identity parameter.[13]

    • Validation: When infused directly or analyzed via LC-MS, the test sample must show the correct mass-to-charge ratio (m/z) for the parent ion (e.g., [M+H]⁺, [M+Na]⁺). High-resolution MS (HRMS) can confirm the elemental composition to within a few parts per million (ppm), providing an extremely high degree of confidence in the compound's identity.

Chapter 3: Method Selection Guide

Choosing the right analytical tool is dependent on the specific question being asked. The following decision tree provides guidance for selecting the appropriate validated method.

G Start What is the Analytical Objective? Identity Confirming Identity / Structure Start->Identity Purity Quantifying Impurities Start->Purity Assay Measuring Potency / Content Start->Assay Volatiles Checking Residual Solvents Start->Volatiles NMR_MS Use NMR and/or HRMS Identity->NMR_MS Definitive Proof HPLC_Purity Use Validated RP-HPLC Method (Purity Profile) Purity->HPLC_Purity Best for Non-Volatiles HPLC_Assay Use Validated RP-HPLC Method (Assay) Assay->HPLC_Assay Most Versatile GC_Headspace Use Validated Headspace-GC Method Volatiles->GC_Headspace Standard Technique

Caption: Decision tree for analytical method selection.

Conclusion

The validation of analytical methods for this compound is a multi-faceted process that relies on a sound scientific and regulatory framework. While RP-HPLC stands out as the most versatile and critical tool for purity and assay testing, a comprehensive analytical control strategy should leverage complementary techniques like GC for volatile impurities and spectroscopic methods such as NMR and MS for unambiguous identity confirmation. Each method must be validated against pre-defined acceptance criteria derived from ICH guidelines to ensure it is fit for its intended purpose.[4][14] This rigorous, data-driven approach is fundamental to guaranteeing the quality of this important pharmaceutical building block and ensuring the safety and efficacy of the final drug product.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: ICH releases draft guidelines on analytical method development Source: RAPS URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: What Is FDA Method Validation Guidance and Its Importance? Source: Altabrisa Group URL: [Link]

  • Title: tert-Butyl carbamate Source: SIELC Technologies URL: [Link]

  • Title: Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Analysis of Carbamates by HPLC – U.S. EPA Method 531.1 Source: S4Science URL: [Link]

  • Title: Supporting Information (General procedure for N-Boc protection of amines) Source: Organic Chemistry Division, School of Advanced Sciences, VIT University URL: [Link]

  • Title: VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate Source: Scholars' Mine URL: [Link]

  • Title: tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate Source: MDPI URL: [Link]

  • Title: GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION Source: Developing Countries Vaccine Manufacturers Network (DCVMN) URL: [Link]

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A Comparative Analysis of Primary vs. Secondary Alcohol Reactivity on Carbamate-Protected Cyclohexanes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers and professionals in drug development and medicinal chemistry, understanding the nuanced reactivity of functional groups on scaffold molecules is paramount. This guide provides an in-depth comparison of the reactivity of primary and secondary alcohols on cyclohexane rings that are already protected with a carbamate group. We will delve into the underlying principles governing this differential reactivity, supported by experimental data and detailed protocols, to offer a comprehensive resource for synthetic strategy and molecular design.

Introduction: The Role of Steric and Electronic Effects

The reaction of alcohols with electrophiles, such as isocyanates to form carbamates, is a cornerstone of organic synthesis. When a cyclohexane ring bears both primary and secondary hydroxyl groups, the selective reaction of one over the other is often desired. The inherent reactivity of primary alcohols is generally greater than that of secondary alcohols, a principle rooted in fundamental steric and electronic factors.[1][2]

  • Steric Hindrance: Primary alcohols present a less sterically crowded environment around the hydroxyl oxygen, allowing for easier access by incoming reagents.[3] On a cyclohexane ring, a secondary alcohol is directly attached to the bulky ring structure, further impeding the approach of reactants. The conformation of the cyclohexane ring (chair vs. boat) and the axial or equatorial position of the hydroxyl group also play a significant role in modulating this steric hindrance.[3][4]

  • Electronic Effects: Alkyl groups are weakly electron-donating. A secondary alcohol has two such groups attached to the carbinol carbon, slightly increasing the electron density on the oxygen atom compared to a primary alcohol with only one. While this might suggest increased nucleophilicity, the steric factors overwhelmingly dominate, leading to the observed lower reactivity of secondary alcohols.[5]

The presence of a carbamate protecting group on the cyclohexane ring can further influence the reactivity of the remaining alcohol(s) through long-range electronic effects or by imposing conformational constraints.

Reaction Mechanism: Carbamate Formation

The formation of a carbamate (also known as a urethane) from the reaction of an alcohol with an isocyanate is a well-established nucleophilic addition reaction.[6] The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate group. This reaction can be catalyzed by tertiary amines or organometallic compounds.[6]

Reaction Pathway Diagram

Carbamate Formation cluster_reactants Reactants cluster_transition Transition State cluster_product Product Alcohol R-OH TS [Transition State] Alcohol->TS Nucleophilic Attack Isocyanate R'-N=C=O Isocyanate->TS Carbamate R-O-C(=O)NH-R' TS->Carbamate

Caption: Mechanism of Carbamate Formation.

Comparative Reactivity: Experimental Insights

Kinetic studies consistently demonstrate that primary alcohols react more rapidly with isocyanates than secondary alcohols.[1] This difference in reactivity can be exploited for the selective protection of a primary alcohol in the presence of a secondary alcohol on a cyclohexane diol derivative.

Factors Influencing Reactivity on Cyclohexane Scaffolds

The cyclohexane ring introduces additional conformational considerations. The chair conformation is the most stable, and substituents can occupy either axial or equatorial positions.

  • Equatorial Alcohols: An equatorial hydroxyl group is generally more sterically accessible and therefore more reactive than an axial one.

  • Axial Alcohols: An axial hydroxyl group experiences 1,3-diaxial interactions with other axial substituents, which can significantly hinder the approach of a reagent.[4] This steric hindrance can lead to a slower reaction rate.[4][7]

The presence of a bulky carbamate protecting group can lock the cyclohexane ring into a specific conformation, further dictating the accessibility of the remaining hydroxyl groups.

Quantitative Comparison

While specific rate constants can vary depending on the exact substrates, solvent, and catalyst used, a general trend is consistently observed. The following table summarizes the expected relative reactivity.

Alcohol TypePosition on CyclohexaneRelative ReactivityKey Influencing Factors
Primary-HighLow steric hindrance
SecondaryEquatorialModerateIncreased steric hindrance from the ring
SecondaryAxialLowSignificant 1,3-diaxial steric hindrance

Experimental Protocols

To illustrate the principles discussed, the following section provides a general protocol for the selective monoprotection of a primary alcohol on a cyclohexane diol derivative.

General Procedure for Selective Monocarbamoylation

This protocol outlines a method for the selective reaction of a primary alcohol in the presence of a secondary alcohol on a cyclohexane ring with an isocyanate.

Materials:

  • Carbamate-protected cyclohexane diol (containing both a primary and a secondary alcohol)

  • Isocyanate (e.g., phenyl isocyanate)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine catalyst (e.g., triethylamine, optional)

  • Standard laboratory glassware and stirring equipment

  • Chromatography supplies for purification

Procedure:

  • Dissolve the carbamate-protected cyclohexane diol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a stoichiometric equivalent (or slight excess) of the isocyanate to the stirred solution.

  • If using a catalyst, add a catalytic amount of the tertiary amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion (disappearance of the starting material), quench the reaction by adding a small amount of methanol.

  • Remove the solvent under reduced pressure.

  • Purify the resulting product by column chromatography on silica gel to isolate the desired monocarbamoylated product.

Experimental Workflow Diagram

Experimental Workflow Start Dissolve Cyclohexane Diol in Anhydrous Solvent Cool Cool to 0 °C Start->Cool Add_Reagents Add Isocyanate and Catalyst Cool->Add_Reagents Monitor Monitor Reaction by TLC/HPLC Add_Reagents->Monitor Quench Quench Reaction with Methanol Monitor->Quench Evaporate Solvent Evaporation Quench->Evaporate Purify Column Chromatography Evaporate->Purify End Isolate Pure Product Purify->End

Caption: Selective Monocarbamoylation Workflow.

Conclusion

The selective reaction of primary versus secondary alcohols on carbamate-protected cyclohexanes is a powerful tool in synthetic chemistry. By understanding and leveraging the principles of steric hindrance and electronic effects, researchers can achieve high levels of selectivity. The general preference for the reaction of primary alcohols allows for the strategic protection and subsequent functionalization of complex molecules, which is of particular importance in the fields of drug discovery and development. The provided protocols and diagrams serve as a foundational guide for designing and executing these selective transformations in a laboratory setting.

References

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The Bioactive Potential of Molecules Derived from tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is a critical determinant of success in the discovery of novel therapeutic agents. tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate has emerged as a versatile and highly valuable scaffold. Its rigid trans-cyclohexane core provides a defined three-dimensional geometry, while the primary alcohol and Boc-protected amine functionalities offer orthogonal handles for diverse chemical modifications. This guide provides an in-depth comparison of the biological activities of compounds synthesized from this key starting material, supported by experimental data and protocols, to empower researchers in their drug discovery endeavors.

From a Simple Scaffold to Diverse Biological Activities

The inherent structural features of this compound make it an ideal building block for creating molecules with a wide range of biological targets. The cyclohexane ring acts as a non-aromatic, lipophilic spacer that can appropriately position pharmacophoric elements for optimal interaction with biological macromolecules. The Boc-protected amine and the hydroxyl group are gateways to a multitude of chemical transformations, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

One of the most prominent applications of this scaffold is in the development of PROteolysis TArgeting Chimeras (PROTACs) . The trans-cyclohexyl moiety often serves as a rigid and effective linker, connecting a ligand for a target protein with a ligand for an E3 ubiquitin ligase. This proximity-inducing mechanism leads to the ubiquitination and subsequent proteasomal degradation of the target protein, offering a powerful strategy for therapeutic intervention.

Furthermore, derivatives of this carbamate are instrumental in the synthesis of kinase inhibitors . The cyclohexane core can function as a scaffold to orient substituents that interact with the ATP-binding site or allosteric pockets of various kinases, which are critical targets in oncology and inflammatory diseases.

Beyond these applications, the structural motif of a 4-substituted cyclohexylamine is found in a variety of bioactive molecules, highlighting the broad therapeutic potential of derivatives from this starting material.

Comparative Analysis of Biological Activity

To illustrate the therapeutic potential of compounds derived from this compound, we will explore two key areas of biological activity: antifibrinolytic and anticancer effects.

Antifibrinolytic Activity: A Comparative Look at Tranexamic Acid and its Analogs

Tranexamic acid, chemically known as trans-4-(aminomethyl)cyclohexanecarboxylic acid, is a well-established antifibrinolytic agent used to control bleeding.[1] It is a lysine analog that competitively inhibits the activation of plasminogen to plasmin, a key enzyme in the dissolution of fibrin clots.[2] The synthesis of tranexamic acid can be envisioned from this compound through oxidation of the alcohol to a carboxylic acid and deprotection of the amine.

The development of novel antifibrinolytic agents often involves the synthesis of derivatives and prodrugs of tranexamic acid to improve its pharmacokinetic properties, such as oral bioavailability and duration of action.

Table 1: Comparison of Antifibrinolytic Agents

CompoundMechanism of ActionKey AdvantagesKey DisadvantagesReference(s)
Tranexamic Acid Competitive inhibitor of plasminogen activationProven clinical efficacy, relatively inexpensiveModerate oral bioavailability, potential for thrombotic events at high doses[1][2]
Epsilon-aminocaproic acid (EACA) Competitive inhibitor of plasminogen activationAlternative to tranexamic acidLess potent than tranexamic acid (approx. 10-fold)[2]
Novel 1,2,3-Triazole Derivatives Inhibition of the lysine binding sites of plasminogenHigher in vitro potency than tranexamic acid in some casesEarly stage of development, full safety profile not established[3][4]

The data suggests that while tranexamic acid is an effective and widely used drug, there is ongoing research to develop new antifibrinolytic agents with improved properties. The synthesis of novel compounds utilizing the core cyclohexane scaffold remains a promising strategy in this area.

Anticancer Activity: Exploring Novel Derivatives

The cyclohexane scaffold is a common feature in many anticancer agents. By modifying the hydroxyl and amino functionalities of this compound, it is possible to generate libraries of compounds for screening against various cancer cell lines. The rigid nature of the cyclohexane ring can help in optimizing the spatial arrangement of pharmacophores to enhance binding affinity and selectivity for cancer-related targets.

Table 2: Illustrative Anticancer Activity of Cyclohexane-Containing Compounds

Compound ClassCancer Cell Line(s)Reported IC50 ValuesPutative Mechanism of ActionReference(s)
Podophyllotoxin DerivativesColorectal cancer cells (HT29, DLD1, Caco2)23.4 - 56.1 nMInhibition of microtubule polymerization, cell cycle arrest[7]
Parthenolide DerivativesHuman cervical cancer (SiHa), Breast cancer (MCF-7)8.42 - 9.54 µMNot fully elucidated, involves multiple pathways[7]
PaclitaxelCervical cancer cell lines2.94 - 21.57 nMInhibition of microtubule depolymerization[7]

This table showcases the potent anticancer activity of various compounds that share the cyclohexane motif, underscoring the potential of synthesizing novel and effective anticancer agents from this compound.

Experimental Protocols

To facilitate the evaluation of novel compounds synthesized from the title carbamate, we provide detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Protocol 2: In Vitro Clot Lysis Assay for Antifibrinolytic Activity

This assay evaluates the ability of a compound to inhibit the lysis of a pre-formed fibrin clot.[3]

Materials:

  • Human plasma

  • Tissue factor

  • Calcium chloride (CaCl₂) solution

  • Plasminogen activator (e.g., t-PA)

  • Test compounds

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Clot Formation: In a 96-well plate, mix human plasma, tissue factor, and CaCl₂ solution to initiate clot formation. Incubate at 37°C for 30 minutes.

  • Compound and Activator Addition: Add the test compound at various concentrations and the plasminogen activator to the wells containing the pre-formed clots.

  • Lysis Monitoring: Monitor the lysis of the clot by measuring the change in absorbance over time at a specific wavelength (e.g., 405 nm) using a spectrophotometer.

  • Data Analysis: Calculate the rate of clot lysis for each compound concentration. The IC50 value (the concentration at which the compound inhibits fibrinolysis by 50%) can be determined from the dose-response curve.

Visualizing Synthesis and Pathways

To provide a clearer understanding of the synthetic utility and biological context, the following diagrams were generated using Graphviz (DOT language).

G General Synthetic Pathway from the Starting Material start This compound intermediate1 Oxidation start->intermediate1 e.g., PCC, TEMPO intermediate3 Coupling/Functionalization start->intermediate3 e.g., Mitsunobu, Esterification intermediate2 Deprotection intermediate1->intermediate2 e.g., TFA, HCl product1 Antifibrinolytic Agents (e.g., Tranexamic Acid Analogs) intermediate2->product1 product2 Kinase Inhibitors intermediate3->product2 product3 PROTACs intermediate3->product3

Caption: A generalized synthetic scheme illustrating the versatility of this compound.

G Mechanism of Antifibrinolytic Action plasminogen Plasminogen plasmin Plasmin plasminogen->plasmin t-PA/u-PA lysis Clot Lysis plasmin->lysis fibrin Fibrin Clot fibrin->lysis inhibitor Tranexamic Acid Analog inhibitor->plasminogen Inhibits Activation

Caption: The signaling pathway of fibrinolysis and its inhibition by tranexamic acid analogs.

Conclusion

This compound stands out as a privileged scaffold in medicinal chemistry, offering a robust and adaptable platform for the synthesis of a diverse array of biologically active compounds. Its utility in constructing PROTACs and kinase inhibitors is well-recognized, and its structural relationship to established drugs like tranexamic acid highlights its potential in developing improved therapeutics. By providing a comparative analysis of the biological activities of its derivatives and detailed experimental protocols, this guide aims to equip researchers with the knowledge and tools necessary to unlock the full potential of this versatile starting material in their quest for novel and effective medicines.

References

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). [Link]

  • Levy, J. H., & Koster, A. (2017). Antifibrinolytic Therapy and Perioperative Considerations. Anesthesiology, 127(3), 559–565. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. [Link]

  • Gaja-Capdevila, N., et al. (2022). 1,2,3-Triazole Derivatives as Novel Antifibrinolytic Drugs. Molecules, 27(23), 8421. [Link]

  • Humbert, P., et al. (2014). Development of an in vitro fibrin clot model to evaluate fibrinolytic agents for wound care application. Journal of wound care, 23(2), 66–70. [Link]

  • Akritopoulou-Zanze, I., & Hajduk, P. J. (2009). Kinase-targeted libraries: the design and synthesis of novel, potent, and selective kinase inhibitors. Drug discovery today, 14(5-6), 291–297. [Link]

  • Satyavathi, K., Vemu, N. J., & Mohammed, S. (2009). Tranexamic acid: A proven antifibrinolytic agent (A review). Oriental Journal of Chemistry, 25(4), 987-992. [Link]

  • ResearchGate. Preparation of 4‐substituted cyclohexylamines. [Link]

  • Gaja-Capdevila, N., et al. (2022). 1,2,3-Triazole Derivatives as Novel Antifibrinolytic Drugs. PubMed, 36440200. [Link]

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  • Li, J., et al. (2025). Design and Synthesis of Novel Dual Inhibitors for JAK3 and TEC Kinases in Autoimmune Disorders. PubMed, 40553489. [Link]

  • Chen, Y., et al. (2023). Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives. RSC Publishing, 13(48), 32907-32917. [Link]

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  • Arayne, M. S., et al. (2014). Derivatization/chromophore introduction of tranexamic acid and its HPLC determination in pharmaceutical formulations. ResearchGate. [Link]

  • Pal, S., et al. (2009). Synthesis and evaluation of dimethyl tin 4-cyclohexyl thiosemicarbazone as a novel antitumor agent. PubMed, 19300412. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority extends beyond the application of our products to ensuring the safety and environmental responsibility of our research community. This guide provides a comprehensive, step-by-step protocol for the proper disposal of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate, a compound frequently used in pharmaceutical and agrochemical synthesis. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of our environment and laboratory personnel.

The disposal of carbamate derivatives is regulated to mitigate potential environmental and health risks. The procedures outlined below are grounded in established safety protocols and an understanding of the chemical properties of this compound.

Hazard Identification and Risk Assessment

Before handling this compound for disposal, it is imperative to understand its potential hazards. While this specific compound may not be explicitly listed as hazardous under all regulations, it is prudent to treat it with the same precautions as other carbamates.

Key Hazards:

  • Inhalation: May cause respiratory tract irritation.[1][2]

  • Skin Contact: May cause skin irritation.[1][3]

  • Eye Contact: Can cause serious eye irritation.[1][3]

  • Ingestion: May be harmful if swallowed.[1]

  • Environmental: Improper disposal can lead to environmental contamination. Do not let the product enter drains, waterways, or soil.[3][4]

Incompatible Materials:

  • Strong oxidizing agents.[1][3]

  • Strong acids and bases.[5]

Hazardous Decomposition Products:

  • Upon thermal decomposition, this compound can release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper selection and use of PPE are non-negotiable for ensuring personal safety during the handling and disposal process.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities or splash risks.To prevent eye contact, which can cause serious irritation.[1][3]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To prevent skin contact and potential irritation.[3]
Body Protection A standard laboratory coat. For larger spills, chemically resistant aprons or coveralls are recommended.To protect skin and personal clothing from contamination.
Respiratory Protection Not typically required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dust is generated.To prevent inhalation of airborne particles, which can cause respiratory irritation.[1][2]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of this compound and associated waste.

Step 1: Waste Segregation

Proper segregation at the point of generation is the cornerstone of safe and compliant chemical waste management. Never mix carbamate waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[4]

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size & Risk Alert->Assess Small_Spill Small Spill? Assess->Small_Spill Large_Spill Large Spill Small_Spill->Large_Spill No Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Yes Contact_EHS Contact EHS Immediately Large_Spill->Contact_EHS Contain Contain Spill with Absorbent Material Don_PPE->Contain Collect Sweep/Scoop into Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Decision workflow for responding to a chemical spill.

Exposure First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [1][4]* Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. [1][4]* Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [3][4]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [1][4]

Regulatory Framework

The disposal of carbamate wastes is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). [6]These regulations include specific treatment standards for carbamate wastes to minimize their environmental impact. While this compound may not be explicitly listed with a specific waste code, it falls under the general category of carbamate chemicals, and its disposal should be managed accordingly. Always consult with your local and institutional EHS professionals to ensure full compliance with federal, state, and local regulations. [6] By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, reflecting the highest standards of scientific integrity and stewardship.

References

  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbamate.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: tert-Butyl carbamate.
  • Environmental Protection Agency. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-butyl[cis-3-(hydroxymethyl)cyclohexyl]carbamate.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-1H-indole-1-carboxylate.
  • Aaronchem. (2024, November 1). Safety Data Sheet: tert-Butyl ((trans-4-hydroxycyclohexyl)methyl)carbamate.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-tert-Butylcyclohexanol, mixture of isomers.

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A Senior Application Scientist's Guide to Handling tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential operational framework for the safe handling, use, and disposal of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate. As drug development professionals, our commitment to safety is paramount, extending beyond experimental outcomes to encompass the well-being of every researcher in the laboratory. This document is structured to provide not just procedural steps, but the scientific rationale underpinning them, ensuring a culture of safety and excellence.

Hazard Identification and Risk Assessment

Understanding the chemical's profile is the cornerstone of safe laboratory practice. While a specific Safety Data Sheet (SDS) for the trans-isomer was not identified, data from the closely related cis-isomer and other similar carbamate compounds provide a strong basis for risk assessment. The primary hazards are identified as:

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2][3]

This compound is a solid, and the primary routes of exposure are through inhalation of dust particles, direct skin contact, and eye contact.[4][5] While many carbamates are known for their potential to inhibit acetylcholinesterase, a mechanism they share with organophosphates, this effect is typically reversible and less severe.[6][7][8] For this specific non-pesticidal carbamate in a research setting, the immediate and most probable risks are its irritant properties.

The Hierarchy of Controls: Engineering and Administrative Measures

Personal Protective Equipment (PPE) is the final line of defense. Before relying on PPE, we must implement robust engineering and administrative controls to minimize exposure at the source.

  • Engineering Controls : The most effective control is to handle this compound within a certified chemical fume hood to manage and contain dust and vapors, protecting the user from respiratory exposure.[5][9] Your workspace must be equipped with easily accessible and fully functional eyewash stations and safety showers.[5][9]

  • Administrative Controls : Safe laboratory practice begins with knowledge. All personnel must read and understand the relevant safety data before beginning work.[5] Standard laboratory hygiene, such as washing hands thoroughly after handling and prohibiting eating, drinking, or smoking in the work area, is mandatory.[9][10][11]

Personal Protective Equipment (PPE): Your Essential Barrier

When direct handling is necessary, a comprehensive PPE strategy is required to prevent contact and exposure. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.Protects against airborne dust particles and accidental splashes, preventing serious eye irritation. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4][9]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact and subsequent irritation. Gloves must be inspected before use and removed properly to avoid contaminating the skin.[9][11]
Body Protection Long-sleeved laboratory coat.Provides a barrier against incidental skin contact with the chemical.[9][11] Contaminated clothing should be removed and washed before reuse.[1][3]
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95 dust mask or a respirator with a P3 filter).Required if handling outside of a fume hood or if there is a risk of generating dust. This directly mitigates the risk of respiratory tract irritation.[9]

Operational Protocol: From Storage to Disposal

A systematic workflow is critical to ensure safety and experimental integrity. The following diagram and procedural steps outline the complete handling process.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Review SDS & Procedure ppe Don Appropriate PPE prep_start->ppe setup Set Up in Chemical Fume Hood ppe->setup handle Weigh/Handle Compound (Avoid Dust Generation) setup->handle storage Tightly Seal Container for Storage handle->storage doff Doff PPE Correctly handle->doff wash Wash Hands Thoroughly doff->wash waste Dispose of Contaminated Waste in Labeled Bins doff->waste end End wash->end

Caption: Workflow for safe handling of this compound.

Step-by-Step Methodology
  • Preparation :

    • Before handling, ensure you have read and understood this guide and the relevant SDS.

    • Verify that the chemical fume hood is operational and that an eyewash station and safety shower are accessible.[9]

    • Don all required PPE as specified in the table above.

  • Handling :

    • Conduct all manipulations of the solid compound within the chemical fume hood to prevent inhalation of dust.[5]

    • When weighing or transferring the powder, do so carefully to minimize dust generation.[9]

    • Avoid direct contact. Use spatulas or other appropriate tools for transfer.

  • Storage :

    • Store the compound in a tightly sealed container to prevent moisture ingress.[3][5]

    • Keep the container in a cool, dry, and well-ventilated area.[4][12]

    • Store away from incompatible materials, such as strong oxidizing agents.[4][11]

Spill, Exposure, and Disposal Plans

Accidents require immediate and correct responses. Adherence to these protocols is non-negotiable.

Spill Response
  • Small Spills : For minor spills, immediately alert personnel in the area. Wearing appropriate PPE, gently sweep up the solid material, avoiding the creation of dust, and place it into a suitable, labeled container for hazardous waste disposal.[4][5][9]

  • Decontamination : Clean the spill area with soap and water.[5] All cleaning materials must be disposed of as hazardous waste.

First-Aid and Exposure Response
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][3][9]

  • Skin Contact : Remove contaminated clothing. Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[3][4][9]

  • Inhalation : Move the individual to fresh air. If breathing is difficult or symptoms like respiratory irritation develop, seek immediate medical attention.[1][3]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Waste Disposal
  • Chemical Waste : All quantities of this compound, whether excess or contaminated, must be disposed of as hazardous chemical waste.

  • Contaminated Materials : Any materials that have come into contact with the chemical, including gloves, weigh boats, and cleaning supplies, must also be disposed of in a designated hazardous waste container.

  • Regulations : All disposal must be conducted in strict accordance with institutional, local, state, and federal regulations.[3][13] Do not discharge into drains or the environment.[4]

References

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